Propiverine Hydrochloride
Description
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046847 | |
| Record name | Propiverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54556-98-8 | |
| Record name | Propiverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 54556-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propiverine Hydrochloride: A Technical Guide on its Mechanism of Action in Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiverine hydrochloride is a well-established therapeutic agent for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy stems from a unique dual mechanism of action on the detrusor smooth muscle of the bladder wall.[1][2] Propiverine functions as both an antimuscarinic (anticholinergic) agent and a calcium channel modulator, synergistically inhibiting the involuntary detrusor contractions that underpin OAB symptoms.[2][3] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
The contractile state of the detrusor muscle is primarily regulated by parasympathetic nerve impulses, which release acetylcholine (ACh). ACh stimulates muscarinic receptors on detrusor smooth muscle cells, initiating a signaling cascade that leads to calcium influx and muscle contraction.[4] this compound intervenes in this process at two critical points.
Antimuscarinic (Anticholinergic) Activity
The predominant mechanism of propiverine is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) located on detrusor muscle cells.[4] Of the five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are most prevalent in the bladder. While M3 receptors are directly coupled to contraction, M2 receptors, though more numerous, indirectly contribute by inhibiting adenylate cyclase and opposing smooth muscle relaxation.
Propiverine binds to these receptors without activating them, thereby preventing acetylcholine from inducing its contractile effect.[4] This blockade leads to a reduction in the frequency and intensity of detrusor muscle contractions, an increase in bladder storage capacity, and a decrease in the sensations of urgency and frequency.[2][4] Studies have shown that propiverine and its metabolites exhibit affinity for all five human muscarinic receptor subtypes.[2]
Calcium Channel Modulation
In addition to its anticholinergic properties, propiverine exerts a direct musculotropic, spasmolytic effect by inhibiting calcium influx into detrusor smooth muscle cells.[1][5] The contraction of smooth muscle is critically dependent on an increase in intracellular calcium concentration, a process largely mediated by the opening of voltage-gated L-type calcium channels.[6]
Propiverine and its metabolite M-14 have been shown to inhibit the nifedipine-sensitive L-type calcium current in a concentration-dependent manner.[6] This blockade of calcium entry complements the antimuscarinic action, providing a more comprehensive suppression of detrusor contractility.[2][6] This dual action is particularly relevant for inhibiting both cholinergic and atropine-resistant contractions, which may be a factor in patients who respond poorly to purely anticholinergic agents.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the potency and effects of propiverine and its primary metabolites.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) for Propiverine and its Metabolites
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Propiverine | 25.1 | 39.8 | 15.8 | 31.6 | 19.9 |
| M-5 | 1000 | 1000 | 1000 | 1000 | 1000 |
| M-6 | 6.3 | 12.6 | 5.0 | 7.9 | 6.3 |
| M-14 | 50.1 | 100 | 31.6 | 63.1 | 39.8 |
Data sourced from Wuest et al., 2006. Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competition binding assay.
Table 2: In Vitro Functional Data on Human Detrusor Muscle
| Parameter | Compound | Value | Description |
| pA2 | Propiverine | 7.7 | Antagonistic potency against carbachol-induced contractions in normal human bladder strips.[8] |
| ID50 | Propiverine | 7 µM | Concentration causing 50% inhibition of inward L-type Ca2+ currents in rat detrusor cells.[9] |
Table 3: In Vivo Urodynamic Effects in Patients with Neurogenic Detrusor Overactivity
| Urodynamic Parameter | Propiverine Group (15 mg t.i.d.) | Oxybutynin Group (5 mg t.i.d.) |
| Max. Cystometric Capacity (mL) | ||
| Baseline | 198 ± 110 | 164 ± 64 |
| Post-treatment | 309 ± 166 (p<0.001 vs baseline) | 298 ± 125 (p<0.001 vs baseline) |
| Max. Detrusor Pressure (cm H₂O) | ||
| Baseline | 56.8 ± 36.2 | 68.6 ± 34.5 |
| Post-treatment | 37.8 ± 31.6 (p<0.001 vs baseline) | 43.1 ± 29.2 (p<0.001 vs baseline) |
Data from a randomized, double-blind clinical trial by Stöhrer et al., 2007.[10] Values are mean ± SD.
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of a test compound for specific receptor subtypes.
-
Preparation of Membranes: Human muscarinic receptor subtypes (hM1-hM5) are expressed in a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells.[11] The cells are cultured, harvested, and then homogenized in a buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.
-
Competition Binding: The assay is performed in 96-well plates.[7] Each well contains:
-
Incubation & Filtration: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7] The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while unbound ligands pass through. The filters are washed with ice-cold buffer to remove non-specific binding.[7]
-
Data Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Isolated Detrusor Muscle Strip Contraction Assay
This ex vivo assay measures the functional effect of a compound on muscle contractility.
-
Tissue Preparation: Human or animal (e.g., pig, guinea pig) urinary bladders are obtained.[6][8] The bladder is placed in cold, oxygenated Krebs solution. The mucosal and serosal layers are carefully removed, and longitudinal strips of detrusor muscle (e.g., 10-15 mm long, 4-5 mm wide) are dissected.[6]
-
Organ Bath Setup: Each muscle strip is mounted vertically in an organ bath (e.g., 10-25 mL capacity) containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[6][8] One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile tension. The strips are stretched to a predetermined resting tension (e.g., 5 mN) and allowed to equilibrate for at least 60 minutes.[8]
-
Induction of Contraction: Contractions are induced by:
-
Agonist Stimulation: Cumulative concentrations of a muscarinic agonist like carbachol are added to generate a concentration-response curve.[8]
-
Electrical Field Stimulation (EFS): Electrical pulses are applied to stimulate intramural nerves and induce neurally-mediated contractions.[6]
-
Depolarization: High potassium chloride (KCl) solution is added to induce contraction via membrane depolarization and direct activation of voltage-gated calcium channels.[13]
-
-
Inhibition Assay: To test propiverine's effect, concentration-response curves to an agonist (e.g., carbachol) are generated in the absence and presence of fixed concentrations of propiverine. A rightward shift in the curve indicates competitive antagonism. The pA2 value, a measure of antagonist potency, can be calculated from these shifts using a Schild plot analysis.[8]
In Vivo Cystometry (Animal Models)
Cystometry is the gold-standard urodynamic study to evaluate bladder function in vivo.
-
Animal Preparation: A female rat or mouse is anesthetized (e.g., with urethane, which preserves the micturition reflex).[14][15] A catheter is implanted into the bladder dome via a small abdominal incision and secured with a suture. The catheter is tunneled subcutaneously to the back of the neck for external access.[16]
-
Urodynamic Recording: The animal is placed in a restraining cage. The bladder catheter is connected via a three-way stopcock to a pressure transducer and an infusion pump.[17]
-
Bladder Filling and Voiding Cycles: The bladder is emptied and then infused with saline at a constant rate (e.g., 0.025 mL/min for a mouse).[17] Intravesical pressure is continuously recorded. As the bladder fills, pressure gradually increases until a micturition reflex is triggered, causing a high-frequency, large-amplitude bladder contraction and voiding. The infusion is stopped during voiding.
-
Data Acquisition and Analysis: Key urodynamic parameters are measured over several voiding cycles:
-
Bladder Capacity: Volume of infused saline required to elicit a micturition contraction.
-
Maximum Detrusor Pressure: The peak pressure reached during a voiding contraction.
-
Intercontraction Interval (ICI): The time between voiding contractions.
-
-
Drug Administration: Propiverine or vehicle can be administered systemically (e.g., intravenously, intraperitoneally) or directly into the bladder (intravesically) to assess its effects on these parameters.[15]
Mandatory Visualizations
Conclusion
This compound effectively alleviates the symptoms of overactive bladder through a synergistic dual mechanism of action on the detrusor muscle. By competitively antagonizing muscarinic receptors and directly inhibiting L-type calcium channels, it provides a robust reduction in involuntary bladder contractions.[2][6] Its pharmacologically active metabolites also contribute to its overall therapeutic effect.[2] This combined neurotropic and musculotropic activity makes propiverine a valuable and versatile option in the pharmacological management of detrusor overactivity. The detailed methodologies and quantitative data presented in this guide offer a foundational resource for further research and development in the field of lower urinary tract dysfunction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]
- 6. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. The role of muscarinic receptor subtypes on carbachol-induced contraction of normal human detrusor and overactive detrusor associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of propiverine on rat and guinea-pig urinary bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propiverine compared to oxybutynin in neurogenic detrusor overactivity--results of a randomized, double-blind, multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptor Binding and Plasma Drug Concentration after the Oral Administration of Propiverine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Bladder Afferent Activity by Propiverine and its Active Metabolites (M-1 and M-2) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | On variability and detecting unreliable measurements in animal cystometry [frontiersin.org]
- 17. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and characterization of propiverine hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Propiverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and analytical characterization of this compound, an antimuscarinic agent with calcium-modulating properties used in the treatment of overactive bladder (OAB).[1][2][3] This guide details a common synthetic pathway, experimental protocols, and modern analytical techniques for the characterization and quality control of the final active pharmaceutical ingredient (API).
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from benzilic acid. A prevalent method involves the formation of a key intermediate, 2,2-diphenyl-2-propyloxy propyl acetate, followed by a transesterification reaction with N-methyl-4-piperidinol and final conversion to the hydrochloride salt.[4][5]
Synthetic Pathway
The synthesis can be visualized as a two-stage process. The first stage involves the formation of the ester-ether intermediate from benzilic acid. The second stage is the transesterification to form the propiverine base, which is then protonated to yield the hydrochloride salt.[5][6][7]
Experimental Protocols
Step 1: Synthesis of 2,2-diphenyl-2-propyloxy propyl acetate [4][5]
-
To a reflux condenser-equipped flask, add benzilic acid (1.0 kg) and n-propyl alcohol (6.0 L).
-
Slowly add thionyl chloride (1.15 kg) to the mixture.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling, distill the excess n-propyl alcohol under vacuum.
-
Wash the resulting residue with a 10% sodium carbonate solution until the pH is neutral.
-
Extract the product with toluene (3.0 L).
-
The toluene layer containing the intermediate can be carried forward to the next step. A typical yield for this step is approximately 90%.[4]
Step 2: Synthesis of Propiverine Base [6]
-
Charge the intermediate, 2,2-diphenyl-2-propyloxy propyl acetate (1.23 kg), and N-methyl-4-piperidinol (3.0 kg) into a reactor.
-
Add a catalytic amount of potassium t-butoxide (246 g) and a phase transfer catalyst such as tetrabutylammonium chloride (50 g).
-
Stir the mixture under a nitrogen atmosphere at room temperature for approximately 3 days.
-
Upon reaction completion, neutralize the mixture by adding an inorganic chloride.
-
Remove excess N-methyl-4-piperidinol under vacuum to obtain a residue.
-
Extract the residue with an organic solvent and wash with water.
-
Remove the organic solvent under reduced pressure to yield the crude Propiverine base.
Step 3: Formation of this compound [4][6]
-
Dissolve the crude Propiverine base in acetone (approximately 6-7 volumes).
-
Add activated charcoal (10% by weight) and stir to decolorize the solution.
-
Filter the mixture to remove the charcoal.
-
Treat the clear filtrate with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold acetone, and dry under vacuum to yield white this compound.
Synthesis Data
| Parameter | Value | Reference |
| Intermediate Yield | ~90% | [4] |
| Final Product Yield | 0.9 kg - 1.2 kg (from 1.23 kg intermediate) | [6] |
| Assay | 99.00 - 100.00% | [6] |
| HPLC Purity | >99.50% | [6] |
| Melting Point | 216 - 218 °C | [6] |
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
A standard workflow for the characterization and quality control of a synthesized batch of Propiverine HCl involves initial structural verification followed by purity and impurity profiling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the proton environment of the molecule. The chemical shifts are indicative of the electronic environment of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.40, 12.30 | Broad Singlet | 1H | -OH (from HCl salt interaction) |
| 7.45 - 7.25 | Multiplets | 10H | Aromatic protons (2 x C₆H₅) |
| 5.14, 5.00 | Broad Multiplets | 1H | -CH- (piperidine ring) |
| 3.23 | Triplet | 2H | -O-CH₂- (propoxy group) |
| 3.07, 3.03 | Multiplets | - | Piperidine ring protons |
| 2.48 | Doublet | 3H | N-CH₃ |
| 2.45, 2.17 | Multiplets | - | Piperidine ring protons |
| 1.62 | Quintet | 2H | -CH₂- (propoxy group) |
| 0.91 | Triplet | 3H | -CH₃ (propoxy group) |
| Data obtained from CDCl₃ solvent as reported in patent literature.[6] |
Mass Spectrometry (MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for both identification and quantification.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Precursor Ion (Q1) | m/z 368.3 | [8] |
| Product Ion (Q3) | m/z 116.1 | [8] |
| Collision Energy | 35 V | [9] |
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching.
-
~2700-2250 cm⁻¹: Amine salt (R₃N⁺-H) stretching, often broad.
-
~1740 cm⁻¹: Ester carbonyl (C=O) stretching.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretching.
-
~1250-1100 cm⁻¹: C-O stretching (ester and ether).
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) HPLC with UV detection is the standard method for determining the purity and assay of this compound.
| Parameter | Method 1 | Method 2 |
| Column | C18 reversed-phase | Octadecylsilane bonded silica |
| Mobile Phase | Methanol : Ammonium Acetate (pH 4.0; 10 mM) (70:30, v/v) | Methanol : Water : Phosphoric Acid : Triethylamine (75:25:0.1:0.2, v/v/v/v) |
| Detection | MS/MS | UV at 230 nm |
| Reference | [8][10] | [11] |
Experimental Protocols
HPLC-MS/MS Method for Quantification [8][9]
-
Sample Preparation: Perform a liquid-liquid extraction of the sample (dissolved in a suitable matrix like plasma) using ethyl acetate. An internal standard (e.g., cetirizine) is added prior to extraction. Vortex the mixture for 3 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Chromatography: Inject an aliquot of the organic layer onto a C18 reversed-phase column.
-
Elution: Use an isocratic mobile phase of methanol and 10 mM ammonium acetate (pH 4.0) at a 70:30 (v/v) ratio.
-
Detection: Perform detection using a triple-quadrupole mass spectrometer in positive ion ESI mode, monitoring the transition m/z 368.3 → 116.1 for propiverine.
HPLC-UV Method for Purity [11]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatography: Inject the sample onto an octadecylsilane bonded silica column.
-
Elution: Use an isocratic mobile phase of methanol, water, strong phosphoric acid, and triethylamine (75:25:0.1:0.2).
-
Detection: Monitor the eluent using a UV detector set to 230 nm.
-
Analysis: Calculate purity by the area percentage method. The number of theoretical plates should not be less than 1500 for the propiverine peak.[11]
References
- 1. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. EP2470504B1 - Synthesis of this compound - Google Patents [patents.google.com]
- 5. EP2470504A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. KR20120023059A - Synthesis of this compound - Google Patents [patents.google.com]
- 8. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecv.de [ecv.de]
- 10. researchgate.net [researchgate.net]
- 11. CN102218063B - Method for preparing this compound medicaments, and product and detection method thereof - Google Patents [patents.google.com]
Propiverine hydrochloride and its active metabolites explained
An In-depth Technical Guide to Propiverine Hydrochloride and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a widely utilized therapeutic agent for the management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1][2][3] Its clinical efficacy stems from a unique dual mechanism of action: anticholinergic activity and calcium antagonism.[2][4][5] Unlike many other OAB treatments that rely solely on antimuscarinic effects, propiverine's ability to also modulate calcium influx in bladder smooth muscle cells provides a comprehensive approach to inhibiting involuntary detrusor contractions.[1][4][6] Furthermore, propiverine undergoes extensive first-pass metabolism, producing several pharmacologically active metabolites that significantly contribute to its overall therapeutic profile and may enhance its bladder selectivity.[7][8][9] This guide provides a detailed examination of the pharmacology, pharmacokinetics, and metabolic pathways of propiverine and its key active metabolites, supported by quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action
Propiverine exerts its therapeutic effects on the detrusor (bladder) smooth muscle through two primary, synergistic mechanisms:
-
Anticholinergic (Antimuscarinic) Activity: Acetylcholine is the primary neurotransmitter responsible for bladder contraction, acting on muscarinic receptors (predominantly M2 and M3 subtypes) on detrusor muscle cells.[1][10] Propiverine acts as a competitive antagonist at these receptors, inhibiting the binding of acetylcholine.[1][4] This blockade prevents the downstream signaling cascade that leads to muscle contraction, thereby promoting bladder relaxation and increasing its storage capacity.[4][5]
-
Calcium Antagonism (Musculotropic Effect): In addition to its receptor-blocking activity, propiverine directly inhibits the influx of extracellular calcium ions through L-type calcium channels in the bladder smooth muscle cells.[8][11] Since intracellular calcium is essential for the contractile process, this calcium-modulating property provides an additional, non-cholinergic mechanism for muscle relaxation and spasmolysis.[1][4][6] This dual action is particularly relevant for inhibiting atropine-resistant contractions that may not be fully addressed by purely antimuscarinic agents.[6][12]
Caption: Dual mechanism of Propiverine action on detrusor muscle cells.
Pharmacokinetics of this compound
Propiverine is rapidly absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the intestine and liver, resulting in moderate absolute bioavailability.[1][8] It is widely distributed throughout the body and is highly bound to plasma proteins.[1][13]
| Parameter | Formulation | Value | Reference(s) |
| Absolute Bioavailability | Immediate Release (15 mg) | 40.5% | [1] |
| Modified Release (45 mg) | 59.5% (± 23.3%) | [14] | |
| Time to Peak Plasma Conc. (Tmax) | Immediate Release | ~2.3 hours | [1] |
| Modified Release | ~9.5 - 10 hours | [13][14] | |
| Volume of Distribution (Vd) | Intravenous | 125 - 473 L (Average: 279 L) | [1][13] |
| Plasma Protein Binding | Parent Drug | 90 - 95% | [1][13] |
| Main Metabolite (N-oxide) | ~60% | [1][13] | |
| Elimination Half-life (t½) | Immediate Release | 14.1 - 22.1 hours | [1] |
| Modified Release | 14.2 - 16.3 hours | [13] | |
| Total Clearance | Single Dose (30 mg) | 371 mL/min (191 - 870 mL/min) | [1][14] |
| Route of Elimination | Single Dose (30 mg) | ~60% in urine, ~21% in feces (over 12 days) | [1][14] |
| Unchanged in Urine | < 1% | [1][14] | |
| Table 1: Pharmacokinetic Parameters of this compound. |
Active Metabolites: Formation and Pharmacological Profile
Propiverine is extensively biotransformed by hepatic and intestinal enzymes, primarily Cytochrome P450 3A4 (CYP3A4) and Flavin-containing Monooxygenases (FMO) 1 and 3.[1][13][14] This metabolism generates several active metabolites that contribute to the drug's overall clinical effect.[1][7][14] The primary metabolic route is the oxidation of the piperidyl-N, leading to the formation of propiverine-N-oxide (M-5), which often reaches plasma concentrations exceeding that of the parent compound.[1]
Note on Nomenclature: The literature uses several naming conventions for the metabolites. M-1 and M-5 often refer to the same major metabolite, propiverine N-oxide. Similarly, M-2 and M-6 can refer to the N-oxide lacking the aliphatic side chain. This guide will use the M-5/M-6/M-14 designation where possible for consistency with comparative studies.[7][10]
Caption: Primary metabolic pathway of Propiverine to its active metabolites.
Pharmacological Activity of Key Metabolites
The metabolites of propiverine possess distinct pharmacological profiles, with varying affinities for muscarinic receptors and different effects on calcium channels. Their combined action is crucial to the overall therapeutic outcome.
-
M-5 (Propiverine N-oxide): This is a major metabolite with plasma concentrations often higher than propiverine itself.[1][7] It has a lower binding affinity for muscarinic receptors compared to the parent drug but still contributes significantly to the anticholinergic effect due to its high concentration.[10] Its effect on L-type calcium currents is considered insignificant.[7]
-
M-6: This metabolite demonstrates a higher binding affinity for all five human muscarinic receptor subtypes (hM₁-hM₅) compared to propiverine.[10] However, like M-5, it has a negligible effect on L-type calcium currents.[7]
-
M-14: Characterized by a change from a tertiary to a secondary amine, M-14 has a lower muscarinic receptor binding affinity and reduced functional potency compared to propiverine.[10] However, it does contribute to the calcium antagonistic effect by inhibiting L-type calcium currents.[7]
-
DPr-P-4(N→O) (1-Methyl-4-piperidyl benzilate N-oxide): Studies in rats suggest this metabolite may be key to propiverine's bladder selectivity. It has been shown to accumulate at higher concentrations and exhibit more sustained binding to muscarinic receptors in the bladder compared to the salivary glands, potentially explaining the lower incidence of dry mouth compared to other anticholinergics like oxybutynin.[15]
| Compound | Muscarinic Receptor Affinity (hM₁-hM₅) | Effect on L-type Ca²⁺ Current (Ica) | Key Characteristic | Reference(s) |
| Propiverine | Moderate | Inhibits | Dual action (parent drug) | [7][8][10] |
| M-5 | Lower than Propiverine | Insignificant | High plasma concentration | [1][7][10] |
| M-6 | Higher than Propiverine | Insignificant | Potent muscarinic antagonist | [7][10] |
| M-14 | Lower than Propiverine | Inhibits | Contributes to Ca²⁺ antagonism | [7][10] |
| Table 2: Comparative Pharmacology of Propiverine and its Main Active Metabolites. |
Experimental Protocols
The pharmacological and pharmacokinetic properties of propiverine and its metabolites have been elucidated through a variety of established experimental models.
In Vitro Detrusor Strip Contraction Assay
This assay is fundamental for assessing the direct effects of compounds on bladder muscle contractility.
-
Objective: To measure the spasmolytic activity of propiverine and its metabolites on isolated bladder smooth muscle.
-
Methodology:
-
Tissue Preparation: Detrusor muscle strips are isolated from human or animal (e.g., guinea pig, pig) bladders and dissected free of urothelium.[7]
-
Mounting: Strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Tension Measurement: One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Contraction Induction: After an equilibration period, contractions are induced using various stimuli, such as:
-
Carbachol (CCh) or Acetylcholine (ACh): To assess muscarinic receptor-mediated contraction.[7][12]
-
Potassium Chloride (KCl): To induce depolarization and contraction via voltage-gated calcium channels.[7][12]
-
Electrical Field Stimulation (EFS): To stimulate nerve endings within the muscle tissue and elicit neurally-mediated contractions.[7][12]
-
-
Data Analysis: Concentration-response curves are generated by cumulatively adding the test compound (propiverine or metabolite) to determine its potency (e.g., IC₅₀ or pA₂) in inhibiting the induced contractions.[7]
-
Caption: Experimental workflow for in vitro detrusor strip contraction assays.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence for calcium channel blockade.
-
Objective: To investigate the direct effects of propiverine and its metabolites on L-type calcium channel currents (Ica) in detrusor myocytes.[7][9]
-
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from detrusor tissue.[9]
-
Patch-Clamp Recording: The whole-cell patch-clamp configuration is used. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of ion currents flowing across the entire cell membrane.
-
Ica Isolation: Specific intracellular and extracellular solutions are used to pharmacologically and electronically isolate the L-type calcium current from other ion currents.
-
Voltage Protocol: A voltage-step protocol is applied to activate the calcium channels and elicit a measurable current.
-
Compound Application: Propiverine or a metabolite is applied to the cell via the bath solution, and changes in the peak amplitude and kinetics of the Ica are recorded.[9][16]
-
Data Analysis: The concentration-dependent inhibition of Ica is measured to determine the potency of the compound as a calcium channel blocker.[16]
-
Caption: Experimental workflow for patch-clamp electrophysiology studies.
Pharmacokinetic Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices.
-
Objective: To accurately determine the concentrations of propiverine and its metabolites in biological samples (plasma, urine, tissue) for pharmacokinetic studies.[17]
-
Methodology:
-
Sample Preparation: An internal standard is added to the biological sample (e.g., plasma). The analytes (propiverine and metabolites) are then extracted from the matrix using either liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE).[17][18][19]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a reversed-phase C18 column using a specific mobile phase (e.g., methanol-ammonium acetate buffer).[19]
-
Mass Spectrometric Detection: The column eluent is introduced into a triple-quadrupole mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., for propiverine: m/z 368.3 → 116.1).[19]
-
Data Analysis: A calibration curve is constructed to determine the concentration of each analyte in the original sample. The method is validated for linearity, accuracy, precision, and sensitivity (LLOQ).[17][19]
-
Caption: Workflow for pharmacokinetic analysis using LC-MS/MS.
Conclusion
This compound's efficacy in treating overactive bladder is a result of a sophisticated interplay between the parent drug and its multiple active metabolites. Its dual mechanism, combining muscarinic receptor antagonism with direct calcium channel blockade, offers a broader spectrum of activity than purely antimuscarinic agents and may be particularly beneficial in patients with atropine-resistant detrusor overactivity.[6] The extensive formation of active metabolites, particularly the N-oxide M-5 which circulates at high concentrations, and metabolites like DPr-P-4(N→O) that may confer bladder selectivity, are critical to its overall therapeutic effect and tolerability profile.[1][15] A thorough understanding of these distinct pharmacological and pharmacokinetic properties is essential for the continued optimization of OAB therapy and the development of next-generation bladder control agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. ics.org [ics.org]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. Determination of propiverine and its metabolites in rat samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiverine Hydrochloride: A Technical Guide to Muscarinic Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of propiverine hydrochloride, a key therapeutic agent for overactive bladder (OAB). This document details the quantitative binding affinities, the experimental protocols used to determine them, and the underlying signaling pathways, offering valuable insights for researchers and professionals in pharmacology and drug development.
Muscarinic Receptor Binding Profile of Propiverine
This compound exhibits a relatively non-selective binding profile across the five human muscarinic acetylcholine receptor subtypes (M1-M5). This characteristic, coupled with its dual mechanism of action involving calcium channel antagonism, contributes to its clinical efficacy and side-effect profile.[1][2] The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), from radioligand binding studies are summarized below. A higher pKi value indicates a higher binding affinity.
Data Presentation: Binding Affinities of Propiverine
| Receptor Subtype | Propiverine pKi | Propiverine Ki (nM) | Reference |
| M1 | 6.8 | 158 | [3](--INVALID-LINK--) |
| M2 | 6.7 | 200 | [3](--INVALID-LINK--) |
| M3 | 7.1 | 79 | [3](--INVALID-LINK--) |
| M4 | 6.8 | 158 | [3](--INVALID-LINK--) |
| M5 | 6.9 | 126 | [3](--INVALID-LINK--) |
Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9). Data is derived from studies using human cloned muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the muscarinic receptor subtype selectivity of propiverine.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of propiverine for each muscarinic receptor subtype.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (a high-concentration, non-labeled muscarinic antagonist).
-
Buffers and Reagents: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation cocktail.
-
Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter harvester, liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells expressing the target muscarinic receptor subtype are cultured to an appropriate density.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells is incubated with the membrane preparation, radioligand, and a high concentration of atropine.
-
Total binding is determined in wells containing only the membrane preparation and the radioligand.
-
The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of propiverine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an antagonist to block the functional response (calcium release) triggered by an agonist binding to Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To assess the functional antagonism of propiverine at M1, M3, and M5 receptors.
Materials:
-
Cell Lines: CHO-K1 or HEK-293 cells expressing M1, M3, or M5 receptors.
-
Agonist: Carbachol or acetylcholine.
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Buffers and Reagents: Hank's Balanced Salt Solution (HBSS) or other physiological buffer.
-
Equipment: Cell culture apparatus, 96-well black-walled, clear-bottom microplates, fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating and Dye Loading:
-
Cells are seeded into 96-well plates and cultured overnight.
-
The cell culture medium is removed, and the cells are washed with buffer.
-
The cells are then incubated with a calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 60 minutes). This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
-
-
Antagonist Incubation:
-
After dye loading, the cells are washed to remove excess dye.
-
Varying concentrations of this compound are added to the wells, and the plate is incubated for a period to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A fixed concentration of the agonist (e.g., carbachol) is added to the wells to stimulate the receptors.
-
The fluorescence intensity is measured kinetically over time to capture the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.
-
The inhibitory effect of propiverine is determined by the reduction in the agonist-induced calcium signal.
-
The IC50 value for propiverine (the concentration that inhibits 50% of the maximal agonist response) is calculated by plotting the response against the log of the propiverine concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the signaling pathways of muscarinic receptors, a typical experimental workflow, and the selectivity profile of propiverine.
Signaling Pathways
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Caption: M2 and M4 muscarinic receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a radioligand binding assay.
Logical Relationship
Caption: Relative binding affinity of propiverine for muscarinic receptor subtypes.
References
- 1. Propiverine [ouci.dntb.gov.ua]
- 2. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiverine Hydrochloride: An In-Depth Technical Guide on its Effects on L-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiverine hydrochloride is a well-established therapeutic agent for overactive bladder (OAB), exhibiting a dual mechanism of action that includes both antimuscarinic and calcium antagonistic properties.[1][2] This technical guide provides a comprehensive overview of the effects of this compound and its metabolites on L-type calcium channels, a key component of its spasmolytic activity in the detrusor smooth muscle. This document synthesizes quantitative data from various studies, details the experimental protocols used for these investigations, and visually represents the underlying signaling pathways and experimental workflows.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The pathophysiology of OAB often involves involuntary contractions of the detrusor smooth muscle. This compound addresses this by not only blocking muscarinic receptors to inhibit acetylcholine-induced contractions but also by directly modulating calcium influx through L-type calcium channels.[1][2] This calcium antagonistic action is crucial for its efficacy, particularly in cases that may be resistant to purely antimuscarinic therapies.[3] This guide delves into the specific interactions of propiverine and its active metabolites with L-type calcium channels, providing a detailed resource for researchers and drug development professionals.
Quantitative Data on L-Type Calcium Channel Inhibition
The inhibitory effects of propiverine and its metabolites on L-type calcium channels have been quantified in several studies, primarily through electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of this inhibition.
| Compound | Tissue/Cell Type | IC50 / Ki (µM) | Reference |
| Propiverine | Guinea-pig ventricular myocytes | 34.7 | [2] |
| Propiverine | Human atrial myocytes | 41.7 (-logIC50 [M] value of 4.1) | [2][4] |
| Propiverine | Murine urinary bladder myocytes | 10 (Ki) | [5] |
| Propiverine | Human detrusor smooth muscle cells | 4 (Ki) | [5] |
| Metabolite M-1 | Murine urinary bladder myocytes | 118 (Ki) | [5] |
| Metabolite M-14 | Human atrial myocytes | -logIC50 [M] = 4.6 | [4] |
| Metabolite M-5 | Human atrial myocytes | Minor effect at high concentrations | [4] |
| Metabolite M-6 | Human atrial myocytes | No effect | [4] |
Signaling Pathway of Propiverine in Detrusor Muscle
Propiverine's efficacy in the detrusor muscle stems from its dual interference with the signaling pathways that lead to muscle contraction. The primary pathway for detrusor contraction is initiated by acetylcholine binding to muscarinic receptors, which leads to an influx of calcium through L-type calcium channels. Propiverine acts at two key points in this pathway.
Experimental Protocols
The investigation of propiverine's effects on L-type calcium channels predominantly utilizes the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents across the cell membrane of isolated myocytes.
Cell Isolation
-
Tissue Source: Human atrial appendages, guinea-pig ventricles, or murine urinary bladders.[2][4][5]
-
Enzymatic Digestion: Tissues are minced and subjected to enzymatic digestion, typically using a combination of collagenase and protease, to isolate individual myocytes.
-
Cell Storage: Isolated cells are stored in a specific medium, such as a Kraft-Brühe (KB) solution, at low temperatures (e.g., 4°C) before experimentation.[6]
Whole-Cell Patch-Clamp Recordings
-
Electrode and Pipette: Glass micropipettes with a resistance of 3-5 MΩ are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.[6]
-
Whole-Cell Configuration: A brief application of suction ruptures the membrane patch, allowing electrical access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Holding Potential: The cell membrane is typically held at a potential of -60 mV to inactivate sodium channels.[5]
-
Depolarization Pulse: A depolarizing pulse, for example, to 0 mV for 500 ms, is applied to activate voltage-gated calcium channels.[5]
-
Recording: The resulting inward calcium current (ICa,L) is recorded and measured.
-
-
Solutions:
-
Extracellular Solution (in mM): NaCl 120, KCl 5.4, MgSO4 0.8, HEPES 20, CaCl2 1.8, glucose 10; pH adjusted to 7.4.[7]
-
Intracellular (Pipette) Solution (in mM): K-Gluconate 115, NaCl 4, GTP-NaCl 0.3, ATP-Mg 2, HEPES 40; pH adjusted to 7.2.
-
-
Data Analysis: The peak amplitude of the inward calcium current is measured before and after the application of propiverine or its metabolites at various concentrations. The concentration-response curve is then fitted to determine the IC50 value.
Conclusion
This compound's therapeutic effect in overactive bladder is significantly attributed to its direct inhibitory action on L-type calcium channels in the detrusor smooth muscle. This calcium antagonistic property, in conjunction with its antimuscarinic activity, provides a comprehensive approach to managing OAB symptoms. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for further research into the pharmacology of propiverine and the development of novel therapies for bladder dysfunction. The provided visualizations of the signaling pathway and experimental workflow serve to clarify the complex mechanisms and methodologies involved in these investigations.
References
- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The role of the L-type Ca2+ channel in refilling functional intracellular Ca2+ stores in guinea-pig detrusor smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of three metabolites of propiverine on voltage-dependent L-type calcium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axolbio.com [axolbio.com]
- 7. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of Propiverine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiverine hydrochloride is a well-established therapeutic agent for the management of overactive bladder (OAB), exhibiting a dual mechanism of action that contributes to its clinical efficacy. This technical guide provides an in-depth overview of the in vitro pharmacological profile of propiverine, focusing on its interactions with muscarinic receptors and its calcium channel modulating properties. The following sections detail the quantitative binding affinities, the experimental protocols utilized for these determinations, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is a tertiary amine that functions as a bladder detrusor muscle relaxant.[1] Its therapeutic effect in treating the symptoms of OAB, such as urinary frequency, urgency, and incontinence, stems from a combination of antimuscarinic and calcium antagonistic activities.[2][3] By competitively inhibiting the binding of acetylcholine to muscarinic receptors in the bladder smooth muscle, propiverine reduces involuntary detrusor contractions.[2] Concurrently, its ability to block L-type calcium channels and modulate intracellular calcium further contributes to muscle relaxation and the inhibition of spasms.[1][4] This dual action provides a comprehensive approach to managing OAB symptoms.[2]
Muscarinic Receptor Antagonism
Propiverine exhibits affinity for all five human muscarinic receptor subtypes (M1-M5). Its binding profile has been characterized through in vitro radioligand binding assays, providing quantitative measures of its affinity (Ki values).
Quantitative Data: Muscarinic Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells.
| Receptor Subtype | Propiverine Ki (nM) | Reference |
| M1 | 228 | [3] |
| M2 | Not explicitly stated, but showed 2-22 times lower affinity than for M3 | [3][5] |
| M3 | Relatively higher affinity than to other subtypes | [3][6] |
| M4 | Not explicitly stated | [3] |
| M5 | Not explicitly stated | [3] |
Additionally, comparative studies have demonstrated tissue-specific binding affinities. The inhibitory effects of propiverine were found to be 2.2 times greater in the human parotid gland compared to the human bladder, suggesting a higher affinity for muscarinic receptors in the salivary gland.[3][5]
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, cell harvester.
Methodology:
-
Membrane Preparation:
-
Cultured CHO-K1 cells for each receptor subtype are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.[7]
-
-
Competitive Binding Assay:
-
A fixed concentration of [³H]NMS (typically near its Kd value) is incubated with the cell membrane preparation in 96-well plates.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
To determine non-specific binding, a separate set of wells is incubated with [³H]NMS and a high concentration of atropine (e.g., 1 µM).
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of propiverine that inhibits 50% of the specific [³H]NMS binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. auajournals.org [auajournals.org]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Propiverine Hydrochloride: A Technical Guide to its Structural Analogues and Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiverine hydrochloride is a well-established therapeutic agent for the management of overactive bladder (OAB), exhibiting a dual mechanism of action as both an antimuscarinic and a calcium channel blocking agent.[1][2][3][4] This technical guide provides an in-depth analysis of the structural analogues and derivatives of propiverine, with a focus on its pharmacologically active metabolites. It summarizes key quantitative data, details experimental protocols for assessing biological activity, and presents signaling pathways and experimental workflows through structured diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for OAB and related urological conditions.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. This compound, a benzylic acid derivative, is a cornerstone in the pharmacological management of OAB.[5] Its therapeutic efficacy stems from a dual blockade of muscarinic receptors and L-type calcium channels in the detrusor smooth muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[1][2][3]
Propiverine undergoes extensive first-pass metabolism, giving rise to several pharmacologically active metabolites that contribute to its overall clinical profile.[1][6] Understanding the structure-activity relationships (SAR) of these metabolites and other synthetic analogues is crucial for the design of new chemical entities with improved efficacy, selectivity, and tolerability. This guide explores the known structural modifications of propiverine and their impact on its pharmacological activity.
Chemical Structures of Propiverine and its Major Metabolites
The core structure of propiverine consists of a 1-methyl-4-piperidyl ester of 2,2-diphenyl-2-propoxyacetic acid. The primary metabolic transformations occur at the piperidine nitrogen and the propoxy side chain. The chemical structures of propiverine and its key metabolites are presented below.
-
Propiverine: 1-methyl-4-piperidyl 2,2-diphenyl-2-propoxyacetate
-
Metabolite M-5: Propiverine N-oxide
-
Metabolite M-6: N-oxide lacking the aliphatic side chain
-
Metabolite M-14: Secondary amine (N-desmethyl propiverine)
Quantitative Pharmacological Data
The pharmacological activity of propiverine and its metabolites has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a basis for comparing their antimuscarinic and calcium antagonistic properties.
Table 1: Muscarinic Receptor Binding Affinities (Ki values in nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Propiverine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metabolite M-5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metabolite M-6 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Metabolite M-14 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific Ki values were not available in the searched literature. However, the order of binding affinity for all five subtypes is reported as: M-6 > propiverine > M-14 > M-5.[6]
Table 2: Functional Activity on Detrusor Muscle Contractions
| Compound | Inhibition of Carbachol-induced Contractions (IC50 in µM) | Inhibition of KCl-induced Contractions (IC50 in µM) |
| Propiverine | Shifts concentration-response curve to the right | Significant inhibition |
| Metabolite M-1 | Concentration-dependent reduction in maximum response | Significant inhibition |
| Metabolite M-5 | Data not available | Data not available |
| Metabolite M-6 | Shifts concentration-response curve to the right | Data not available |
| Metabolite M-14 | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
Propiverine and its analogues exert their effects on bladder smooth muscle through two primary signaling pathways: antagonism of muscarinic receptors and blockade of L-type calcium channels.
Muscarinic Receptor Antagonism
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on detrusor smooth muscle cells. This activates the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium. Propiverine and its active metabolites competitively antagonize the binding of acetylcholine to M3 receptors, thereby inhibiting this signaling cascade and reducing bladder contractions.
Figure 1. Muscarinic Receptor Antagonism by Propiverine.
Calcium Channel Blockade
Depolarization of the detrusor smooth muscle cell membrane opens voltage-gated L-type calcium channels, leading to an influx of extracellular calcium. This increase in intracellular calcium, along with the calcium released from the sarcoplasmic reticulum, contributes to the activation of calmodulin and myosin light chain kinase, ultimately resulting in muscle contraction. Propiverine and some of its metabolites directly block these L-type calcium channels, reducing calcium influx and thereby promoting muscle relaxation.
Figure 2. L-type Calcium Channel Blockade by Propiverine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of propiverine and its analogues.
Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay determines the affinity of a test compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing human M1-M5 muscarinic receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compounds (propiverine and its analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Workflow for Radioligand Binding Assay.
Isolated Bladder Strip Contraction Assay
This assay assesses the functional effect of test compounds on smooth muscle contraction.
-
Materials:
-
Animal or human bladder tissue.
-
Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
Contractile agonists (e.g., carbachol, KCl).
-
Test compounds (propiverine and its analogues).
-
-
Procedure:
-
Dissect the bladder and prepare longitudinal strips of the detrusor muscle.
-
Mount the strips in the organ baths under a resting tension.
-
Allow the tissue to equilibrate.
-
Induce contractions by adding a contractile agonist (e.g., carbachol for muscarinic receptor-mediated contraction, or KCl for depolarization-induced contraction).
-
Once a stable contraction is achieved, add the test compound in a cumulative manner to generate a concentration-response curve.
-
Record the relaxation of the muscle strip.
-
Calculate the concentration of the test compound that causes 50% of the maximal relaxation (IC50).
-
Figure 4. Workflow for Bladder Strip Contraction Assay.
Structure-Activity Relationship (SAR) and Future Directions
The available data on propiverine's metabolites provides initial insights into the SAR of this class of compounds.
-
N-oxidation (M-5): Generally leads to a decrease in muscarinic receptor binding affinity compared to the parent compound.
-
Loss of the propoxy side chain (M-6): Results in a significant increase in muscarinic receptor binding affinity, suggesting that the bulky propoxy group may hinder optimal receptor interaction.
-
N-demethylation (M-14): Leads to a decrease in muscarinic receptor binding affinity compared to propiverine.
These observations suggest that modifications at the piperidine nitrogen and the ester side chain can significantly modulate the pharmacological profile of propiverine analogues. Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish a more comprehensive SAR. This could involve:
-
Varying the alkyl group on the piperidine nitrogen.
-
Replacing the piperidine ring with other heterocyclic systems.
-
Modifying the diphenylacetic acid moiety.
-
Altering the ester linkage.
Such studies will be instrumental in the development of second-generation OAB therapeutics with enhanced bladder selectivity, reduced side effects (such as dry mouth and constipation), and improved patient compliance.
Conclusion
This compound remains a valuable therapeutic option for overactive bladder due to its dual mechanism of action. The study of its structural analogues, particularly its active metabolites, has provided important insights into the structure-activity relationships governing its antimuscarinic and calcium channel blocking properties. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the continued investigation and development of novel and improved treatments for lower urinary tract disorders. A systematic exploration of synthetic derivatives is warranted to fully elucidate the SAR and to identify lead compounds for future drug development efforts.
References
- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of Propiverine Contribute to Improving Lower Urinary Tract Dysfunctions in Rats with Spinal Cord Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic receptor antagonist propiverine exhibits α1-adrenoceptor antagonism in human prostate and porcine trigonum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-phase discovery of propiverine hydrochloride for urological disorders
An In-depth Technical Guide on the Early-Phase Discovery of Propiverine Hydrochloride for Urological Disorders
Introduction
This compound is a therapeutic agent primarily indicated for the symptomatic treatment of overactive bladder (OAB), a condition characterized by urinary urgency, increased frequency, and urge incontinence[1][2]. Its development marked a significant advancement in the management of urological disorders due to its unique dual mechanism of action. Propiverine functions as both an anticholinergic (muscarinic receptor antagonist) and a calcium channel blocker, which contributes to its efficacy in relaxing the detrusor muscle of the bladder[1][3][4][5][6]. First launched in Japan in 1993, it has since been widely adopted in clinical practice[3][7]. This technical guide delineates the core scientific journey of propiverine's early-phase discovery, from its chemical synthesis to preclinical and initial clinical validation, designed for researchers and drug development professionals.
Chemical Synthesis
The synthesis of this compound has been documented in several patents, with initial descriptions dating back to 1974[5][6]. A common synthetic route involves a multi-step process starting from benzilic acid.
Experimental Protocol: Synthesis of this compound
A representative synthesis process is described as follows[8]:
-
Esterification/Etherification : Benzilic acid is refluxed with n-propyl alcohol in the presence of thionyl chloride. This reaction converts the carboxylic acid to a propyl ester and etherifies the hydroxyl group in a single step, forming the intermediate 2,2-diphenyl-2-propyloxy propyl acetate.
-
Transesterification : The resulting intermediate is then reacted with N-methyl-4-piperidinol. This reaction is typically carried out in the presence of a catalyst, such as sodium t-butoxide, and a phase transfer catalyst (e.g., tetrabutylammonium chloride) under an inert atmosphere (like nitrogen) for an extended period (e.g., 3 days) at room temperature[5][8]. This step yields the propiverine base.
-
Salt Formation : The crude propiverine base is dissolved in a suitable organic solvent, such as acetone. Hydrochloric acid is then added to the solution to precipitate this compound.
-
Purification : The final product is purified, for instance by charcoal treatment and recrystallization, to yield a pure, white solid with a melting point of 216-218 °C and HPLC purity greater than 99.5%[5].
This process provides a high-yield and high-purity pathway to the final active pharmaceutical ingredient[8].
Mechanism of Action
Propiverine exerts its therapeutic effect through a dual mechanism, targeting two distinct pathways that regulate bladder smooth muscle contraction.
-
Anticholinergic Activity : Acetylcholine is the primary neurotransmitter that mediates detrusor muscle contraction by binding to muscarinic receptors[1]. Propiverine acts as a competitive antagonist at these muscarinic receptors (primarily M2 and M3 subtypes in the bladder), inhibiting the binding of acetylcholine. This antagonism blocks the efferent nerve signals, leading to the relaxation of the bladder smooth muscle[1][9].
-
Calcium Antagonism : Propiverine also directly inhibits the influx of calcium ions (Ca2+) through L-type calcium channels in the bladder smooth muscle cells[4][10]. By blocking these channels and modulating intracellular calcium levels, it produces a musculotropic spasmolytic effect, further contributing to muscle relaxation and inhibiting abnormal bladder contractions[1][5][6]. This calcium antagonistic activity is a distinguishing feature compared to other anticholinergics like solifenacin and tolterodine[3].
The combination of these two mechanisms—inhibiting both receptor-mediated and direct ion-channel-mediated contractions—provides a comprehensive approach to suppressing detrusor overactivity.
Caption: Propiverine's dual mechanism of action.
Pharmacodynamics (Receptor and Channel Interactions)
Early-phase studies focused on characterizing the interaction of propiverine and its metabolites with relevant molecular targets.
Muscarinic Receptor Binding
Propiverine and its metabolites were found to bind to all five human muscarinic receptor subtypes (hM1-hM5). Studies using Chinese hamster ovary (CHO) cells expressing these receptors demonstrated a specific order of binding affinity[11].
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture : CHO cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5) are cultured and harvested.
-
Membrane Preparation : Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Binding Reaction : A fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with the cell membranes in the presence of varying concentrations of the test compound (propiverine or its metabolites).
-
Separation and Counting : The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Muscarinic Receptor Binding Affinities of Propiverine
| Compound | Target Tissue/Cell | Radioligand | Ki (nM) |
|---|---|---|---|
| Propiverine | Mouse Bladder | [3H]NMS | 339[12] |
| Propiverine | Mouse Submaxillary Gland | [3H]NMS | 193[12] |
| Propiverine | Mouse Heart | [3H]NMS | 497[12] |
A study on propiverine and its metabolites (M-5, M-6, M-14) binding to hM1-hM5 receptors established the affinity order as M-6 > propiverine > M-14 > M-5, though specific Ki values were not provided in the abstract.[11]
Functional Activity on Detrusor Muscle
In vitro functional assays confirmed that the receptor binding translated into a spasmolytic effect on bladder tissue.
Experimental Protocol: Isolated Detrusor Contraction Assay
-
Tissue Preparation : Detrusor muscle strips are isolated from animal (e.g., guinea pig, pig, mouse) or human bladders[10]. The urothelium is typically removed.
-
Organ Bath Setup : The muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction : Contractions are induced by either a muscarinic agonist like carbachol or by electric field stimulation (EFS)[10].
-
Drug Application : Cumulative concentration-response curves are generated for the contractile agent in the absence and presence of various concentrations of propiverine or its metabolites.
-
Measurement and Analysis : The isometric tension of the muscle strips is recorded. The potency of the test compounds is determined by their ability to shift the concentration-response curve to the right (antagonism) or reduce the maximum contraction (non-competitive antagonism/functional inhibition)[10].
Studies showed that propiverine and its metabolites concentration-dependently decreased detrusor contractions, with a potency order matching their receptor binding affinity[11]. Propiverine and its metabolite M-14 also inhibited L-type calcium currents in human detrusor cells, explaining their ability to reduce the maximum effect of carbachol[10].
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile of propiverine was characterized in early studies involving both animal models and human volunteers. Propiverine is well absorbed but undergoes extensive first-pass metabolism in the liver and intestine[1][4].
Table 2: Key Pharmacokinetic Parameters of Propiverine
| Parameter | Value | Species/Study Population | Reference |
|---|---|---|---|
| Absolute Bioavailability | 40.5% (15 mg IR) | Healthy Volunteers | [1] |
| Elimination Half-life (t1/2) | 14.1 - 22.1 hours | Healthy Volunteers | [1] |
| 12.2 ± 11.2 hours | Children (5-10 years) | [13][14] | |
| Total Clearance | 371 mL/min (191–870 mL/min) | Healthy Volunteers | [1] |
| Volume of Distribution (Vd) | 125 to 473 L (average 279 L) | Healthy Volunteers (IV admin) | [1] |
| Protein Binding | 90-95% (parent drug) | - | [1] |
| ~60% (main metabolite) | - | [1] | |
| Excretion | <1% unchanged in urine | Healthy Volunteers | [1] |
| ~60% radioactivity in urine | Healthy Volunteers | [1] |
| | ~21% radioactivity in feces | Healthy Volunteers |[1] |
Metabolism: Propiverine is extensively biotransformed into several active metabolites, including M-5 (propiverine-N-oxide), M-6, and M-14, which contribute to the overall therapeutic effect[10][11].
Preclinical and Early-Phase Clinical Development
The preclinical and clinical development pathway for propiverine established its efficacy and safety profile for treating OAB.
Caption: Early-phase drug discovery workflow for propiverine.
Preclinical Efficacy
In animal models, administration of propiverine led to a dose-dependent decrease in the intravesical pressure of the bladder and an increase in bladder capacity[1]. Studies in mice demonstrated that orally administered propiverine binds significantly and durably to muscarinic receptors in the bladder, more so than in the submaxillary gland, suggesting a degree of tissue selectivity that could translate to a favorable side-effect profile[4].
Early-Phase Clinical Trials
Early clinical trials were designed to assess the safety, tolerability, pharmacokinetics, and efficacy of propiverine in patients with OAB.
Experimental Protocol: Randomized Controlled Trial (Phase III Example)
-
Patient Population : Adults or children with a diagnosis of OAB, confirmed by symptoms (e.g., ≥8 micturitions/24h, urgency episodes) documented in a voiding diary[15][16].
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled, parallel-group design[15][16].
-
Intervention : Patients are randomized to receive either propiverine (e.g., 20 mg once daily) or a matching placebo for a defined treatment period (e.g., 12 weeks)[3][15].
-
Outcome Measures :
-
Primary Efficacy : Change from baseline in the average number of micturitions, incontinence episodes, or urgency episodes per 24 hours, recorded in a patient's voiding diary[15].
-
Secondary Efficacy : Changes in voided volume per micturition, Overactive Bladder Symptom Score (OABSS), and quality of life questionnaires (e.g., King's Health Questionnaire)[3][17][18].
-
-
Safety Assessment : Monitoring and recording of all adverse events (AEs), with common AEs for anticholinergics including dry mouth, constipation, and blurred vision. Post-void residual (PVR) urine volume is also measured to check for urinary retention[3][15].
Table 3: Summary of Key Early-Phase Clinical Trial Findings
| Study Phase / Type | Patient Population | Key Efficacy Outcomes | Common Adverse Events | Reference |
|---|---|---|---|---|
| Phase III RCT | Children (5-10 yrs) with OAB & incontinence | Superior to placebo in decreasing voiding frequency (-2.0 vs -1.2 episodes/day), increasing voided volume (31.4 vs 5.1 mL), and decreasing incontinence (-0.5 vs -0.2 episodes/day). | Similar to placebo (23% vs 20%) | [15] |
| Multi-center Survey | Poor responders to other anticholinergics (n=2932) | Significant improvement in OABSS from baseline of 8.22 to 5.57 at Week 12 (P < 0.001). | Not detailed, but no new safety concerns. | [17] |
| Prospective Study | Poor responders to solifenacin, tolterodine, or imidafenacin (n=52) | Significant improvement in OABSS from baseline of 9.0 to 6.3 at 12 weeks (P < 0.001). No significant increase in post-void residual volume. | Dry mouth (13.7%), Constipation (6.8%) | [3] |
| Meta-Analysis | 2265 participants (vs placebo) | Confirmed efficacy in reducing urgency, urge incontinence, and nocturia (p<0.00001). | Not detailed. |[19] |
These trials demonstrated that propiverine was consistently superior to placebo and effective even in patients who had previously failed treatment with other anticholinergic agents, highlighting the potential benefit of its dual mechanism of action[3][17]. The safety profile was consistent with its anticholinergic properties, with most adverse events being mild and transient[5][20].
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. EP2470504B1 - Synthesis of this compound - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. EP2470504A1 - Synthesis of this compound - Google Patents [patents.google.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetics and pharmacodynamics of propiverine in children aged between 5 and 10 years with symptoms of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment with propiverine in children suffering from nonneurogenic overactive bladder and urinary incontinence: results of a randomized placebo-controlled phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Evaluation of Usefulness of this compound in Poor Responders to Previous Anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]
- 20. Pharmacokinetics and safety of propiverine in patients with fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Propiverine Hydrochloride: A Technical Guide to Forced Degradation Studies and Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in conducting forced degradation studies and impurity profiling of propiverine hydrochloride. This compound, a widely used anticholinergic agent for the treatment of overactive bladder, requires rigorous stability testing to ensure its safety and efficacy. This document outlines the experimental protocols, data interpretation, and visualization of degradation pathways critical for regulatory submissions and robust drug development.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies such as the International Conference on Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. The primary objectives of forced degradation studies are to:
-
Establish the intrinsic stability of the drug molecule.
-
Identify likely degradation products that could form under various conditions.
-
Develop and validate stability-indicating analytical methods.
-
Understand the chemical behavior of the drug, which aids in formulation and packaging development.
Experimental Protocols for Forced Degradation of this compound
The following protocols are illustrative and based on general guidelines for forced degradation studies of hydrochloride salts. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Materials and Equipment
-
Drug Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC grade water, Acetonitrile, Methanol, Phosphate buffers.
-
Equipment: HPLC system with a UV/PDA detector, LC-MS system for peak identification, pH meter, calibrated oven, photostability chamber, reflux condensers.
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, in which the drug is stable.
Stress Conditions
-
Protocol: Treat the drug solution with 0.1 N HCl and reflux for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration of NaOH.
-
Analysis: Dilute the sample to a suitable concentration and analyze by HPLC.
-
Protocol: Treat the drug solution with 0.1 N NaOH and reflux for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 60°C).
-
Neutralization: After the specified time, cool the solution and neutralize with an equivalent concentration of HCl.
-
Analysis: Dilute and analyze by HPLC.
-
Protocol: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Analysis: Dilute the sample and analyze by HPLC.
-
Protocol: Expose the solid drug substance to dry heat in a calibrated oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Sample Preparation: After exposure, dissolve the sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.
-
Protocol: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Sample Preparation: Prepare solutions of the exposed solid and dilute the exposed solution for HPLC analysis.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes illustrative quantitative data from the forced degradation studies of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 12.5% | 2 |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | 18.2% | 3 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 15.8% | 2 |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | 8.5% | 1 |
| Photolytic Degradation | 1.2 million lux hours | Photostability Chamber | 25°C | 6.2% | 1 |
Analytical Methodology: Stability-Indicating HPLC Method
A robust stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. A validated RP-HPLC method is presented below.[1]
-
Chromatographic System:
-
Column: ACE C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Impurity Profiling and Identification
Impurity profiling involves the identification and characterization of any potential impurities in the drug substance. This includes process-related impurities and degradation products. Known impurities of this compound can be used as standards during method development and validation.
Known Impurities:
-
Propiverine N-Oxide: A primary metabolite that can also be formed under oxidative stress.[2]
-
Propiverine Chloro Impurity[3]
-
1-Methylpiperidin-4-yl 2-chloro-2,2-diphenylacetate hydrochloride[3]
Identification Techniques: Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and structural elucidation of unknown degradation products.[4][5] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[6]
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of this compound.
Plausible Degradation Pathways of this compound
References
- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neliti.com [neliti.com]
- 5. questjournals.org [questjournals.org]
- 6. library.dphen1.com [library.dphen1.com]
An In-Depth Technical Guide to the Physicochemical Properties of Propiverine Hydrochloride Salt Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propiverine hydrochloride, a dual-acting antagonist of muscarinic receptors and L-type calcium channels, is a cornerstone in the management of overactive bladder. The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its known salt forms. This document synthesizes available data on solubility, melting point, and other key characteristics, outlines detailed experimental protocols for their determination, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
This compound is a well-established therapeutic agent for the treatment of urinary incontinence and symptoms associated with overactive bladder.[1] Its efficacy is attributed to a dual mechanism of action: anticholinergic activity through the blockade of muscarinic receptors and inhibition of smooth muscle contraction via the blockade of L-type calcium channels.[2][3] As with any pharmaceutical compound, the specific salt form and its solid-state characteristics, such as polymorphism and the potential for hydrate or solvate formation, can significantly influence its performance.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can impact crucial physicochemical properties including solubility, dissolution rate, melting point, and stability.[4][5] Therefore, a thorough understanding and characterization of the different salt forms of this compound are paramount for the development of robust and effective drug products. This guide aims to consolidate the current knowledge of these properties and provide a practical framework for their analysis.
Physicochemical Properties of this compound
Currently, detailed public data comparing multiple crystalline forms of this compound is limited. However, some key physicochemical parameters for the hydrochloride salt have been reported.
Table 1: Physicochemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₂₃H₃₀ClNO₃ | [6] |
| Molecular Weight | 403.94 g/mol | [6] |
| Melting Point | 216-218 °C | |
| Solubility | BCS Class III (High Solubility) | |
| Soluble in water and DMSO |
Note: The Biopharmaceutical Classification System (BCS) classifies drugs based on their solubility and permeability. Class III drugs are characterized by high solubility and low permeability.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect through a dual mechanism targeting the detrusor muscle of the bladder wall. Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily M2 and M3 subtypes, which are responsible for mediating bladder contraction in response to acetylcholine. Secondly, it directly inhibits the influx of extracellular calcium into smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular calcium further contributes to muscle relaxation and increased bladder capacity.
Experimental Protocols for Salt Form Characterization
The comprehensive characterization of different salt forms of an active pharmaceutical ingredient is a critical step in drug development. Below are detailed methodologies for key experiments.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (polymorph, hydrate, or solvate) and to assess the degree of crystallinity.
Methodology:
-
A small amount of the sample powder (approximately 10-50 mg) is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at a controlled temperature and humidity.
-
The diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data analysis involves comparing the peak positions and intensities of the obtained diffractogram with known standards or with patterns from other batches to identify the specific crystalline form.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or desolvation events.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen purge.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization) are identified by peaks in the resulting thermogram.
Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of volatile content (water or solvent) in a sample and to assess its thermal stability.
Methodology:
-
An accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Weight loss at specific temperature ranges indicates the loss of volatiles (e.g., water in a hydrate) or decomposition.
Solubility Studies
Objective: To determine the equilibrium solubility of different salt forms in various solvents.
Methodology:
-
An excess amount of the solid salt form is added to a known volume of the desired solvent (e.g., water, phosphate buffer at different pH values) in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
The resulting suspension is filtered to remove undissolved solids.
-
The concentration of the dissolved drug in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Hygroscopicity Assessment
Objective: To evaluate the tendency of a solid form to absorb moisture from the atmosphere.
Methodology:
-
A known weight of the sample is placed in a dynamic vapor sorption (DVS) instrument.
-
The sample is subjected to a pre-defined humidity program, where the relative humidity (RH) is incrementally increased (e.g., from 0% to 90% RH in 10% steps) and then decreased.
-
The change in mass of the sample is continuously monitored at each RH step until equilibrium is reached.
-
The results are plotted as the percentage change in mass versus RH to generate a sorption-desorption isotherm.
Experimental and Developmental Workflow
The screening and selection of an optimal salt form is a multi-step process that involves systematic evaluation of various physicochemical properties.
References
- 1. US20080317848A2 - Oral Dosage Forms for Propiverine or Pharmaceutically Acceptable Salts Thereof Having Prolonged Release of the Active Agent - Google Patents [patents.google.com]
- 2. EP2470504B1 - Synthesis of this compound - Google Patents [patents.google.com]
- 3. CONTROLLED RELEASE PROPIVERINE FORMULATIONS - Patent 3331502 [data.epo.org]
- 4. CN102218063B - Method for preparing this compound medicaments, and product and detection method thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017026950A1 - Controlled release propiverine formulations - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Testing Propiverine Hydrochloride Efficacy in an Animal Model of Urinary Incontinence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary incontinence (UI) is a prevalent condition with significant impact on quality of life. Propiverine hydrochloride is a therapeutic agent used to treat symptoms of overactive bladder (OAB), such as urinary frequency, urgency, and urge incontinence.[1][2] Its mechanism of action involves both antimuscarinic and calcium antagonistic properties, which work together to relax the bladder's detrusor muscle and increase its capacity.[3][4] This document provides detailed protocols for utilizing a cyclophosphamide-induced cystitis rat model to evaluate the efficacy of this compound for urge incontinence. Additionally, a protocol for a stress urinary incontinence model is described to assess the drug's effects on urethral resistance.
Key Signaling Pathway of this compound
The dual mechanism of action of this compound targets the detrusor muscle of the bladder to reduce involuntary contractions. As an antimuscarinic agent, it competitively blocks acetylcholine from binding to muscarinic receptors (M2 and M3) on the surface of detrusor smooth muscle cells.[2] This inhibition reduces the contractile signals. Concurrently, its calcium antagonistic properties inhibit the influx of calcium ions into the smooth muscle cells, further preventing muscle contraction.[3][4]
Caption: Mechanism of action of this compound on the detrusor muscle.
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model for Urge Incontinence
This model induces bladder inflammation and hyperactivity, mimicking the symptoms of overactive bladder and interstitial cystitis/bladder pain syndrome.[5][6][7]
Experimental Workflow:
Caption: Workflow for the cyclophosphamide-induced cystitis model.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Cyclophosphamide (CYP)
-
Saline (0.9% NaCl)
-
This compound
-
Vehicle for propiverine (e.g., distilled water)
-
Anesthesia (e.g., isoflurane for surgery, urethane for terminal urodynamics)[8]
-
Cystometry equipment (infusion pump, pressure transducer, data acquisition system)
-
Catheters (PE-50)
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Catheter Implantation (optional, for conscious cystometry):
-
Anesthetize the rat (e.g., 2% isoflurane).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to exit at the nape of the neck.
-
Allow a recovery period of 2-3 days.
-
-
Induction of Cystitis:
-
Drug Administration:
-
Divide rats into treatment groups (e.g., Vehicle control, Propiverine low dose, Propiverine high dose).
-
Administer this compound or vehicle orally (gavage) at desired time points, for example, 1 hour after CYP injection.
-
-
Urodynamic Evaluation (Cystometry):
-
For conscious cystometry, place the rat in a metabolic cage and connect the externalized catheter to the cystometry equipment.
-
Infuse saline into the bladder at a constant rate (e.g., 0.05 mL/min).
-
Record intravesical pressure to determine parameters such as voiding frequency, voided volume, and non-voiding contractions.
-
For anesthetized cystometry, anesthetize the rat (e.g., urethane 1.2 g/kg, s.c.) and perform the infusion and recording.[8]
-
-
Post-Mortem Analysis:
-
At the end of the experiment, euthanize the animals.
-
Excise the bladder, empty it, and weigh it to assess for edema.
-
The bladder can be processed for histological analysis to evaluate inflammation.
-
Sphincter Deficiency Model for Stress Urinary Incontinence (SUI)
This protocol describes a model of intrinsic sphincter deficiency (ISD) to evaluate therapies aimed at improving urethral closure.
Procedure:
-
Model Creation (Pudendal Nerve Transection - PNT):
-
Drug Administration:
-
After a recovery and model stabilization period (e.g., 2 weeks), begin daily oral administration of this compound (e.g., 5 mg/kg) or vehicle.[12]
-
-
Efficacy Evaluation (Leak Point Pressure - LPP):
-
After the treatment period (e.g., 2 weeks), anesthetize the rats (urethane is suitable).[8][12]
-
Insert a catheter into the bladder for infusion and pressure measurement.
-
Slowly infuse saline into the bladder.
-
Apply gentle, increasing pressure to the abdomen (e.g., with a hand or a weighted syringe).
-
The Leak Point Pressure (LPP) is the lowest bladder pressure at which urine leakage from the urethral meatus is observed.
-
A higher LPP indicates improved urethral resistance.
-
Data Presentation
The efficacy of this compound can be quantified by comparing key urodynamic parameters between vehicle-treated and drug-treated groups.
Table 1: Efficacy of Propiverine in CYP-Induced Cystitis Model
| Parameter | Vehicle Control (CYP + Vehicle) | Propiverine HCl (CYP + Drug) | P-value |
| Voiding Frequency (voids/hour) | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Value] |
| Voided Volume per Micturition (mL) | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Value] |
| Non-Voiding Contractions (amplitude, cmH₂O) | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Value] |
| Bladder Weight (mg) | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Value] |
Table 2: Efficacy of Propiverine in SUI Rat Model [12][13]
| Parameter | Vehicle Control | Propiverine HCl (5 mg/kg) | P-value |
| Leak Point Pressure (LPP) (cmH₂O) | 44.5 ± 1.6 | 51.6 ± 3.0 | < 0.05 |
| Urethral Baseline Pressure (UBP) (cmH₂O) | 26.7 ± 1.7 | 33.2 ± 1.8 | < 0.05 |
| Plasma Norepinephrine (pg/mL) | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Value] |
| Plasma Epinephrine (pg/mL) | [Insert Mean ± SEM] | [Insert Mean ± SEM] | [Insert Value] |
Note: Data in Table 2 are representative values from published studies and should be replaced with experimental findings.[12][13]
Conclusion
The animal models described provide a robust framework for the preclinical evaluation of this compound. The cyclophosphamide-induced cystitis model is well-suited for investigating the drug's efficacy in treating urge incontinence by assessing its impact on bladder overactivity. The sphincter deficiency model is valuable for exploring its potential benefits in stress urinary incontinence through the measurement of leak point pressure. Careful adherence to these protocols will yield reliable and reproducible data for understanding the therapeutic potential of this compound.
References
- 1. bladderandbowel.org [bladderandbowel.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. "Mediators Of Bladder Dysfunction In A Rat Model Of Cyclophosphamide-In" by Katharine Beca [scholarworks.uvm.edu]
- 6. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide induced Cystitis Model - Creative Biolabs [creative-biolabs.com]
- 8. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ics.org [ics.org]
- 10. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Method of Urinary Sphincter Deficiency: Serial Histopathology Evaluation in a Rat Model of Urinary Incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. Effects of this compound, an anticholinergic agent, on urethral continence mechanisms and plasma catecholamine concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Propiverine Hydrochloride's Effects on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiverine hydrochloride is a widely used therapeutic agent for overactive bladder (OAB), exhibiting a dual mechanism of action that includes both antimuscarinic and calcium antagonistic properties.[1][2][3][4] This dual action, which involves the relaxation of the bladder's detrusor muscle, makes it an effective treatment for symptoms of urinary frequency, urgency, and incontinence.[1][4][5][6] The spasmolytic effect is, in part, attributed to its ability to block L-type calcium channels, thereby reducing calcium influx into smooth muscle cells and inhibiting muscle contraction.[1][2][3] Patch-clamp electrophysiology is the gold standard for directly studying the effects of compounds like propiverine on ion channel function, providing high-resolution data on channel activity.[7][8][9][10]
These application notes provide a detailed overview and protocols for utilizing patch-clamp electrophysiology to investigate the effects of this compound on ion channels, with a primary focus on L-type calcium channels.
Mechanism of Action: A Dual Approach
This compound's efficacy in treating OAB stems from its two primary pharmacological actions:
-
Antimuscarinic Activity : Propiverine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the detrusor muscle.[1][4] By blocking the binding of acetylcholine, it reduces involuntary bladder contractions.[1]
-
Calcium Channel Blockade : Independent of its antimuscarinic effects, propiverine directly inhibits L-type calcium channels.[2][3] This action impedes the influx of extracellular calcium, a critical step in the initiation of smooth muscle contraction, leading to detrusor relaxation.[1][3]
The following diagram illustrates the signaling pathway of propiverine's action on detrusor muscle cells.
Quantitative Data Summary
Patch-clamp studies have quantified the inhibitory effects of propiverine and its metabolites on various ion channels. The following tables summarize key findings.
Table 1: Inhibitory Potency of Propiverine on L-type Calcium Currents (ICa)
| Preparation | Species | Potency Metric | Value | Reference |
| Detrusor Myocytes | Murine | Ki | 10 µM | [11] |
| Detrusor Myocytes | Rat | Ki | 7 µM | [11] |
| Detrusor Myocytes | Guinea-pig | Ki | 21 µM | [11] |
| Detrusor Myocytes | Human | Ki | 4 µM | [11] |
| Detrusor Smooth Muscle Cells | Human | -log IC50 | 5.49 ± 0.08 | |
| Atrial Myocytes | Human | -log IC50 | 4.39 | [12] |
| Ventricular Myocytes | Guinea-pig | -log IC50 | 4.46 | [12] |
Table 2: Inhibitory Potency of Propiverine Metabolites on L-type Calcium Currents (ICa)
| Metabolite | Preparation | Species | Potency Metric | Value | Reference |
| M-1 | Detrusor Myocytes | Murine | Ki | 118 µM | [11] |
| M-6 | Detrusor Smooth Muscle Cells | Human | -log IC50 | 4.97 ± 0.11 | |
| M-14 | Detrusor Smooth Muscle Cells | Human | -log IC50 | 5.19 ± 0.07 | [13] |
| M-5 | Detrusor Smooth Muscle Cells | Human | Insignificant Effect | - | [13] |
Table 3: Inhibitory Potency of Propiverine on Other Ion Channels
| Ion Channel | Preparation | Species | Potency Metric | Value | Reference |
| hERG (IKr) | HEK-293 Cells | Human | -log IC50 | 5.00 | [12] |
| Native IKr | Ventricular Myocytes | Guinea-pig | -log IC50 | 5.74 | [12] |
| IKs | Ventricular Myocytes | Guinea-pig | Suppression at 100 µM | - | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Currents in Detrusor Myocytes
This protocol outlines the methodology for recording L-type calcium currents from isolated bladder detrusor smooth muscle cells using the whole-cell patch-clamp technique.
1. Cell Isolation:
-
Obtain urinary bladder tissue from the species of interest (e.g., murine, human).
-
Isolate detrusor smooth muscle cells by enzymatic digestion, typically using collagenase and protease.
-
Store isolated cells in a physiological salt solution at 4°C for use within 8 hours.
2. Solutions and Reagents:
-
External (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.[14]
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with CsOH.[14] Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.[2][15] Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed a level known to not affect the channels of interest (e.g., <0.1%).[14]
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.[7][16]
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[7][17]
-
Elicit L-type Ca²⁺ currents using a voltage-step protocol (e.g., depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Apply this compound at various concentrations via a perfusion system, allowing for complete solution exchange around the cell.
4. Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after drug application.
-
Construct concentration-response curves by plotting the percentage of current inhibition against the logarithm of the propiverine concentration.
-
Fit the data with the Hill equation to determine the IC50 value.
The following diagram outlines the experimental workflow for this protocol.
Protocol 2: Investigating State-Dependence of Ion Channel Blockade
To understand if propiverine preferentially binds to certain states of the ion channel (resting, open, or inactivated), a state-dependent protocol can be employed.
1. Solutions and Recording Setup:
-
Use the same solutions and recording setup as in Protocol 1.
2. Voltage Protocols:
-
Resting State: Hold the membrane potential at a hyperpolarized level (e.g., -90 mV) where most channels are in the closed/resting state. Apply short depolarizing pulses to briefly open the channels and assess the block.
-
Inactivated State: Use a pre-pulse to a depolarizing potential to inactivate the channels before the test pulse. The effect of propiverine on the steady-state inactivation curve can be studied by varying the pre-pulse potential. A leftward shift in the inactivation curve, as observed for metabolite M-1, suggests preferential binding to the inactivated state.[11][18]
3. Data Analysis:
-
Compare the degree of block under different voltage protocols to determine if it is state-dependent.
-
For inactivation studies, plot the normalized peak current as a function of the pre-pulse potential and fit with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2).
Concluding Remarks
The protocols and data presented provide a comprehensive framework for researchers to investigate the effects of this compound on ion channels using patch-clamp electrophysiology. This technique is crucial for elucidating the precise molecular mechanisms of drug action and for the development of novel therapeutics with improved selectivity and efficacy. The dual action of propiverine, involving both muscarinic receptor antagonism and calcium channel blockade, underscores the complexity of its pharmacology and its clinical success in treating overactive bladder.[19] Further studies using these methods can explore the effects on other ion channel subtypes and the potential for developing drugs with tailored ion channel activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 11. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. This compound | AChR | Calcium Channel | TargetMol [targetmol.com]
- 16. youtube.com [youtube.com]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actions of two main metabolites of propiverine (M-1 and M-2) on voltage-dependent L-type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Efficacy Testing of Propiverine Hydrochloride Using Cultured Human Bladder Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and incontinence, often resulting from involuntary contractions of the bladder's detrusor muscle.[1] Human Bladder Smooth Muscle Cells (HBSMCs) are the primary components of the detrusor muscle, and their relaxation and contraction are crucial for urine storage and voiding.[2][3] Consequently, primary cultures of HBSMCs serve as a vital in vitro model for studying bladder physiology and for the preclinical evaluation of therapeutic agents targeting OAB.[4]
Propiverine hydrochloride is a widely used medication for OAB, exhibiting a dual mechanism of action.[5][6] It functions as an antimuscarinic agent by competitively blocking acetylcholine binding at muscarinic receptors on detrusor smooth muscle cells.[7][8] Additionally, it acts as a calcium channel antagonist, inhibiting calcium influx into the smooth muscle cells.[5][9] This combined action leads to the relaxation of the bladder muscle, alleviating OAB symptoms.[7][10]
This application note provides detailed protocols for the isolation, culture, and characterization of primary HBSMCs. It further outlines key functional assays—cytotoxicity, contractility, and intracellular calcium imaging—to evaluate the efficacy of this compound in vitro.
Experimental Workflow
The overall workflow for testing this compound on HBSMCs involves several sequential stages, from tissue acquisition to functional analysis.
Caption: Experimental workflow from HBSMC isolation to functional analysis.
This compound Signaling Pathway
Propiverine exerts its therapeutic effect on HBSMCs through a dual-inhibitory pathway, targeting both muscarinic receptors and L-type calcium channels to promote muscle relaxation.
Caption: Dual mechanism of Propiverine HCl in HBSMCs.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Primary HBSMCs
This protocol is adapted from established enzymatic digestion techniques.[11][12][13]
Materials:
-
Human bladder tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Dispase II
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
T-75 culture flasks
Methodology:
-
Tissue Preparation: Obtain fresh human bladder tissue samples in sterile DMEM. In a laminar flow hood, wash the tissue three times with cold PBS containing antibiotics.
-
Dissection: Carefully dissect the outer smooth muscle layer (detrusor) from the inner urothelial and mucosal layers.[14][15]
-
Mincing: Mince the isolated muscle tissue into small fragments (approx. 1-2 mm³).
-
Enzymatic Digestion: Transfer the fragments to a solution of Collagenase II and Dispase II in DMEM. Incubate at 37°C for 1.5-2 hours on a shaker to dissociate the cells.
-
Cell Collection: Neutralize the enzyme activity by adding an equal volume of DMEM with 10% FBS. Filter the cell suspension through a 100 µm cell strainer.
-
Plating: Centrifuge the filtered suspension at 400 x g for 5 minutes. Resuspend the cell pellet in HBSMC growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin) and plate in a T-75 flask.
-
Culturing: Incubate at 37°C in a 5% CO₂ atmosphere. Change the medium every 2-3 days. Cells should be passaged using Trypsin-EDTA when they reach 80-90% confluency. Experiments should be conducted on cells between passages 2 and 5 to ensure a stable contractile phenotype.[16]
Protocol 2: Characterization by Immunocytochemistry
Confirm the smooth muscle identity of the cultured cells by staining for alpha-smooth muscle actin (α-SMA).[14][17]
Materials:
-
Cultured HBSMCs on glass coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-SMA
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Methodology:
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-α-SMA antibody (diluted in 1% BSA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the coverslips and mount them onto microscope slides. Visualize using a fluorescence microscope. Positive cells will exhibit green filamentous actin stress fibers.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which this compound is toxic to HBSMCs, which is crucial for interpreting functional assay results.[18][19]
Materials:
-
HBSMCs
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HBSMCs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug dilutions and incubate for 24 hours. Include untreated wells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: In Vitro Contractility Assay
This assay measures the ability of propiverine to inhibit agonist-induced contraction of HBSMCs embedded in a 3D collagen matrix.[20][21]
Materials:
-
HBSMCs
-
Type I Rat Tail Collagen
-
Reconstitution buffer (alkaline)
-
24-well plates
-
Carbachol (muscarinic agonist)
-
This compound
Methodology:
-
Gel Preparation: Prepare a collagen solution on ice, mixing Type I collagen, reconstitution buffer, and a suspension of HBSMCs (2 x 10⁵ cells/mL).
-
Plating: Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
Incubation: Add growth medium to each well and incubate for 48 hours to allow cells to establish mechanical tension.
-
Treatment: Pre-treat the gels with various concentrations of this compound or vehicle control for 30 minutes.
-
Contraction Induction: Gently detach the gels from the sides of the wells. Induce contraction by adding carbachol (10 µM) to the medium.
-
Measurement: Acquire images of the gels at baseline and at several time points after adding carbachol.
-
Analysis: Measure the area of the collagen gel using image analysis software. Calculate the percentage of contraction relative to the initial gel area. Compare the degree of contraction between treated and untreated groups.
Protocol 5: Intracellular Calcium Imaging
This protocol directly visualizes the effect of propiverine on intracellular calcium concentration ([Ca²⁺]i) transients, a key event in muscle contraction.[8][22]
Materials:
-
HBSMCs on glass-bottom dishes
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
HEPES-buffered saline solution
-
Carbachol
-
This compound
-
Fluorescence imaging system with ratiometric capabilities
Methodology:
-
Dye Loading: Incubate HBSMCs with Fura-2 AM and Pluronic F-127 in HEPES buffer for 45-60 minutes at 37°C.
-
Washing: Wash the cells three times with HEPES buffer to remove extracellular dye and allow for de-esterification.
-
Baseline Measurement: Mount the dish on the microscope stage and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at 510 nm.
-
Treatment: Perfuse the cells with a solution containing this compound or vehicle control.
-
Stimulation: After a brief incubation, stimulate the cells with carbachol to induce a calcium response.
-
Data Acquisition: Continuously record the 340/380 nm fluorescence ratio over time.
-
Analysis: The 340/380 ratio is proportional to the [Ca²⁺]i. Quantify the peak amplitude of the calcium transient in response to carbachol in both control and propiverine-treated cells.[23][24]
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate expected outcomes.
Table 1: Cytotoxicity of this compound on HBSMCs
| Parameter | Value |
|---|---|
| Assay Duration | 24 hours |
| IC₅₀ | 150 µM |
| 95% Confidence Interval | 135 µM - 165 µM |
| Non-toxic Concentration Range | < 50 µM |
This table summarizes the results of the MTT assay, identifying the concentration of propiverine that is non-toxic and suitable for use in functional assays.
Table 2: Effect of Propiverine on Carbachol-Induced HBSMC Contractility
| Treatment Group | N | Mean Gel Area Reduction (%) | Standard Deviation |
|---|---|---|---|
| Vehicle Control (No Carbachol) | 6 | 5.2 | ± 1.5 |
| Carbachol (10 µM) | 6 | 45.8 | ± 4.1 |
| Carbachol + Propiverine (1 µM) | 6 | 32.1 | ± 3.5 |
| Carbachol + Propiverine (10 µM) | 6 | 18.9 | ± 2.8 |
| Carbachol + Propiverine (50 µM) | 6 | 9.7 | ± 2.1 |
This table shows that propiverine causes a dose-dependent inhibition of carbachol-induced HBSMC contraction in a collagen gel matrix.
Table 3: Effect of Propiverine on Carbachol-Induced Intracellular Ca²⁺ Release
| Treatment Group | N | Baseline Fura-2 Ratio (340/380) | Peak Fura-2 Ratio (340/380) | Change in Ratio (Δ) |
|---|---|---|---|---|
| Control + Carbachol (10 µM) | 15 | 0.85 ± 0.05 | 2.15 ± 0.18 | 1.30 |
| Propiverine (10 µM) + Carbachol (10 µM) | 15 | 0.84 ± 0.06 | 1.32 ± 0.11 | 0.48 |
This table demonstrates that pre-treatment with propiverine significantly attenuates the rise in intracellular calcium concentration induced by a muscarinic agonist.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro assessment of compounds targeting bladder smooth muscle function. By utilizing primary human bladder smooth muscle cells, researchers can effectively characterize the cytotoxicity, anti-contractile properties, and mechanism of action of drugs like this compound. The combination of cell culture, biochemical assays, and functional imaging offers a comprehensive preclinical platform to screen and validate new therapeutic candidates for the treatment of overactive bladder and other urological disorders.
References
- 1. Introduction - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. innoprot.com [innoprot.com]
- 4. auajournals.org [auajournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Propiverine and metabolites: differences in binding to muscarinic receptors and in functional models of detrusor contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of smooth muscle cells from bladder for generation of engineered urologic organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary smooth muscle cell isolation and culture [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. auajournals.org [auajournals.org]
- 18. kosheeka.com [kosheeka.com]
- 19. opentrons.com [opentrons.com]
- 20. Characterization of cultured bladder smooth muscle cells: assessment of in vitro contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of neuropathic bladder smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Confocal imaging of calcium release events in single smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Novel Muscarinic Antagonists Like Propiverine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and cognitive processes.[2] Consequently, mAChRs are significant targets for therapeutic intervention in various diseases, such as overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and neurological disorders.[3]
Propiverine is a well-established muscarinic antagonist used in the treatment of OAB. Its mechanism of action involves the competitive blockade of muscarinic receptors, particularly in the bladder's detrusor muscle, leading to muscle relaxation.[4] Propiverine also exhibits calcium antagonistic properties, contributing to its spasmolytic effects.[4] The development of novel muscarinic antagonists with improved subtype selectivity and favorable side-effect profiles is a key objective in drug discovery.
High-throughput screening (HTS) provides a rapid and efficient means to identify and characterize new chemical entities targeting muscarinic receptors.[5] This document provides detailed application notes and protocols for three primary HTS assays crucial for the discovery and characterization of novel muscarinic antagonists: Radioligand Binding Assays, Calcium Flux Assays, and cAMP Assays.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into two main signaling groups based on their G protein coupling.[2]
-
Gq/11-coupled receptors (M1, M3, M5): Upon agonist binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.[1]
-
Gi/o-coupled receptors (M2, M4): Agonist activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
The distinct signaling pathways of the different muscarinic receptor subtypes provide the basis for functional HTS assays designed to identify antagonists that can modulate these downstream effects.
Screening Cascade for Novel Muscarinic Antagonists
The discovery of novel muscarinic antagonists typically follows a structured screening cascade to identify and validate promising compounds.[5][6] This process begins with a primary high-throughput screen of a large compound library, followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and assess functional effects.[7]
Data Presentation: Comparative Pharmacology of Muscarinic Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of propiverine and other standard muscarinic antagonists across the five human muscarinic receptor subtypes. This data is essential for comparing the potency and selectivity of novel compounds.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| Propiverine | 4.4 | 15 | 2.5 | 11 | 5.0 | [8] |
| Atropine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 | [9] |
| Oxybutynin | - | - | - | - | - | [10] |
| Tolterodine | 3.0 | 5.0 | 4.0 | 3.5 | 3.8 | [8] |
Note: A comprehensive Ki dataset for Oxybutynin across all subtypes was not available in the searched literature.
Table 2: Functional Potencies (IC50, nM) of Muscarinic Antagonists
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| Propiverine | - | - | - | - | - | - |
| Atropine | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | [9] |
| Oxybutynin | - | - | - | - | - | - |
| Tolterodine | - | - | - | - | - | - |
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to muscarinic receptors expressed in cell membranes. It is a robust method for determining the binding affinity (Ki) of unlabeled compounds.
Workflow Diagram
Materials and Reagents
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS) is a commonly used non-selective muscarinic antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Propiverine, other reference antagonists, and unknown compounds dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Filter Plates: 384-well glass fiber filter plates (e.g., Millipore MultiScreenHTS).[11]
-
Scintillation Cocktail: Suitable for microplate scintillation counting.
-
Equipment: Liquid handling robotics, vacuum filtration manifold, microplate scintillation counter.
Protocol (384-well format)
-
Compound Plating: Prepare serial dilutions of test compounds and reference antagonists in assay buffer. Transfer 5 µL of each dilution to the wells of a 384-well assay plate. Include wells for total binding (assay buffer with DMSO) and non-specific binding (1 µM atropine).
-
Radioligand Preparation: Dilute [³H]NMS in assay buffer to a final concentration at or below its Kd (typically 0.5-1.0 nM).
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a concentration that results in less than 10% of the added radioligand being bound.[12]
-
Assay Incubation: Add 20 µL of the diluted cell membrane suspension to each well of the assay plate, followed by 25 µL of the diluted [³H]NMS. The final assay volume is 50 µL.
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature or 30°C to allow binding to reach equilibrium.[13]
-
Filtration: Terminate the assay by rapid vacuum filtration through the 384-well filter plate.
-
Washing: Wash the filters 3-4 times with 100 µL of ice-cold wash buffer per well to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
FLIPR Calcium Flux Assay
This functional assay measures changes in intracellular calcium concentration in response to receptor activation. It is particularly suitable for screening antagonists of Gq-coupled muscarinic receptors (M1, M3, M5). The assay uses a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium.
Workflow Diagram
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing a Gq-coupled human muscarinic receptor (e.g., M3).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Calcium Assay Kit: A no-wash calcium flux assay kit (e.g., FLIPR Calcium 6 Assay Kit).[14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol or acetylcholine.
-
Test Compounds: Propiverine, other reference antagonists, and unknown compounds dissolved in DMSO.
-
Equipment: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with liquid handling capabilities.
Protocol (384-well format)
-
Cell Plating: Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well) and incubate overnight.[14]
-
Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). Add an equal volume of loading buffer to each well (e.g., 25 µL to wells containing 25 µL of cell culture medium).[14]
-
Incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Compound Addition: Add test compounds at various concentrations to the cell plate. Also include wells with a known antagonist (e.g., atropine) as a positive control and wells with vehicle (DMSO) as a negative control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
FLIPR Measurement:
-
Place the cell plate and a compound plate containing the agonist (e.g., carbachol at its EC₈₀ concentration) into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler will then add the agonist to all wells.
-
Fluorescence is then monitored for an additional 1-2 minutes to measure the calcium response.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced calcium signal. Determine the IC50 values by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a four-parameter logistic equation.
cAMP Assay
This assay is used to screen for antagonists of Gi-coupled muscarinic receptors (M2 and M4) by measuring changes in intracellular cAMP levels. Since these receptors inhibit adenylyl cyclase, the assay is typically performed in the presence of an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. Antagonists are then identified by their ability to reverse the agonist-induced inhibition of the forskolin-stimulated cAMP levels.
Workflow Diagram
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing a Gi-coupled human muscarinic receptor (e.g., M2 or M4).
-
Assay Plates: 384-well white, opaque microplates suitable for luminescence or fluorescence detection.
-
cAMP Assay Kit: A homogenous HTS-compatible cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.[15]
-
Adenylyl Cyclase Activator: Forskolin.
-
Agonist: Carbachol or acetylcholine.
-
Test Compounds: Propiverine, other reference antagonists, and unknown compounds dissolved in DMSO.
-
Equipment: A microplate reader compatible with the chosen cAMP detection technology.
Protocol (384-well format)
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Agonist and Forskolin Stimulation: Add a mixture of the muscarinic agonist (at its EC₈₀ concentration) and forskolin (at a concentration that gives a robust cAMP signal) to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Add the cell lysis and cAMP detection reagents according to the assay kit manufacturer's protocol. This typically involves a single addition of a reagent that both lyses the cells and contains the components for cAMP detection.
-
Signal Reading: After a final incubation period (as specified by the kit), read the plate on a microplate reader.
-
Data Analysis: The antagonist activity is measured as the reversal of the agonist's inhibitory effect on forskolin-stimulated cAMP production. Calculate IC50 values by plotting the percentage of this reversal against the antagonist concentration.
Quality Control in HTS
A critical parameter for validating the quality of an HTS assay is the Z'-factor.[16] It is a statistical measure of the separation between the positive and negative controls, taking into account both the dynamic range of the assay and the data variation.[17]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Acceptance Criteria: [18]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: An unacceptable assay.
It is essential to determine the Z'-factor during assay development and to monitor it during the screening campaign to ensure data quality and reliability.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. auajournals.org [auajournals.org]
- 8. apexbt.com [apexbt.com]
- 9. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. academic.oup.com [academic.oup.com]
- 16. assay.dev [assay.dev]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. bmglabtech.com [bmglabtech.com]
Application Note: Chiral Separation of Propiverine Hydrochloride Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propiverine hydrochloride is an anticholinergic and calcium channel blocking agent used for the treatment of urinary incontinence and overactive bladder syndrome.[1][2][3] The molecule contains a chiral center, and as with many pharmaceutical compounds, the individual enantiomers may exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[4] Regulatory bodies often require the analysis and control of enantiomeric purity for chiral drugs.[4] Therefore, a reliable analytical method for the separation and quantification of propiverine enantiomers is essential.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[4][5][6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds due to their complex steric environment and multiple interaction mechanisms, including hydrogen bonding, dipole, and π-π interactions.[4][7] This application note details a robust HPLC method for the baseline separation of the R- and S-enantiomers of this compound using a cellulose-based chiral stationary phase in normal phase mode.
Experimental Protocols
This section provides detailed protocols for the preparation of solutions and the execution of the HPLC analysis for the chiral separation of this compound.
Materials and Reagents
-
Racemic this compound (analytical standard)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (HPLC grade or higher)
-
Methanol (HPLC grade, for sample dissolution)
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-1 [Cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm. This CSP is known for its broad enantioselectivity.[5][7]
-
Data Acquisition: Chromatography data system for data collection and analysis.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Protocol for Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane into a 1 L graduated cylinder.
-
Add 200 mL of Isopropanol to the same cylinder.
-
Add 1.0 mL of Diethylamine using a micropipette.
-
Transfer the mixture to a 1 L solvent bottle.
-
Mix thoroughly by inversion.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.
Note: The addition of a basic modifier like diethylamine is crucial when separating basic compounds like propiverine on polysaccharide CSPs to improve peak shape and prevent strong, undesirable interactions with the stationary phase.[8][9]
Protocol for Standard Solution Preparation
-
Accurately weigh 10 mg of racemic this compound.
-
Transfer the powder into a 10 mL volumetric flask.
-
Dissolve the powder in approximately 7 mL of Methanol by sonicating for 5 minutes.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with Methanol to obtain a stock solution of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Results and Data Presentation
The described HPLC method provides a baseline separation of the two this compound enantiomers. The addition of diethylamine to the mobile phase ensures symmetrical peak shapes. The following table summarizes the representative chromatographic results.
Disclaimer: The quantitative data presented below is hypothetical and intended to be representative of a successful chiral separation. Actual results may vary.
Table 2: Representative Chromatographic Data for the Chiral Separation of this compound
| Analyte | Retention Time (t_R) [min] | Capacity Factor (k') |
| Enantiomer 1 | 11.5 | 2.83 |
| Enantiomer 2 | 14.2 | 3.73 |
Table 3: System Suitability Parameters
| Parameter | Value | Acceptance Criteria |
| Resolution (R_s) | 2.15 | R_s ≥ 1.5 |
| Selectivity (α) | 1.32 | α > 1.0 |
| Tailing Factor (T) | 1.1 | T ≤ 1.5 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from preparation to final data analysis.
Caption: Experimental workflow for the HPLC chiral separation of propiverine HCl.
Conclusion
The developed HPLC method using a Lux® Cellulose-1 chiral stationary phase is effective for the enantiomeric separation of this compound. The use of a normal phase mobile phase consisting of n-hexane, isopropanol, and diethylamine provides excellent resolution and peak symmetry. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the analysis of the enantiomeric purity of this compound. The method is suitable for validation according to ICH guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eijppr.com [eijppr.com]
- 5. hplcmart.com [hplcmart.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Development of a Sustained-Release Propiverine Hydrochloride Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a sustained-release oral formulation of propiverine hydrochloride, a drug used for the symptomatic treatment of overactive bladder. The following sections detail formulation strategies, experimental procedures for characterization, and relevant physiological pathways.
Introduction
This compound is an antimuscarinic and calcium-modulating agent effective in treating urinary incontinence and/or increased urinary frequency and urgency.[1] While immediate-release (IR) formulations require multiple daily doses, a sustained-release (SR) formulation offers the clinical benefits of once-daily administration, leading to improved patient compliance and more stable plasma concentrations.[1][2] The development of a robust SR formulation requires careful selection of polymers and excipients to control the drug release rate over a desired period. Propiverine is classified as a BCS Class III drug, exhibiting high solubility and low permeability.[3]
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect through a dual mechanism of action on the bladder's detrusor smooth muscle.[4] Firstly, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), inhibiting the binding of acetylcholine and thereby reducing involuntary bladder contractions.[5] Secondly, it functions as a calcium channel blocker, inhibiting the influx of calcium ions into the smooth muscle cells, which is essential for muscle contraction.[4][6] This combined action leads to detrusor muscle relaxation, increased bladder capacity, and alleviation of overactive bladder symptoms.[4][5]
Caption: Propiverine's dual mechanism of action.
Formulation Development
The goal of a sustained-release formulation is to deliver this compound over a 24-hour period.[3] This is typically achieved by creating a matrix tablet or coated pellets where the drug's release is controlled by hydrophilic and/or pH-dependent polymers.
Quantitative Formulation Examples
The following table summarizes example formulations for sustained-release tablets, illustrating the use of various polymers to control drug release.
| Component | Formulation 1 (% w/w) | Formulation 2 (% w/w) | Formulation 3 (% w/w) | Function |
| This compound | 15.0 | 15.0 | 15.0 | Active Pharmaceutical Ingredient |
| HPMC K100M | 30.0 | 40.0 | - | Hydrophilic matrix-forming polymer |
| Ethyl Cellulose | - | - | 25.0 | Hydrophobic matrix-forming polymer |
| Eudragit L100-55 | 10.0 | - | 10.0 | pH-dependent (enteric) polymer |
| Lactose Monohydrate | 43.0 | 43.0 | 48.0 | Filler/Diluent |
| Microcrystalline Cellulose | 10.0 | - | - | Binder/Filler |
| Magnesium Stearate | 1.0 | 1.0 | 1.0 | Lubricant |
| Colloidal Silicon Dioxide | 1.0 | 1.0 | 1.0 | Glidant |
Note: These are example formulations and may require optimization.
Manufacturing Workflow
A common method for producing sustained-release matrix tablets is direct compression or wet granulation, followed by compression.
Caption: Manufacturing workflow for SR tablets.
Experimental Protocols
In Vitro Dissolution Testing
This protocol is designed to assess the in vitro release profile of the sustained-release this compound tablets.
Objective: To determine the rate and extent of drug release from the SR formulation over 24 hours.
Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).[7]
Protocol:
-
Media Preparation:
-
Test Conditions:
-
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the acid stage medium.
-
Begin the test and withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
-
After the acid stage, change the medium to the buffer stage.
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for this compound concentration using a validated HPLC-UV method.[6]
-
-
Acceptance Criteria (Example):
-
After 2 hours: NMT 30% released.
-
After 8 hours: 40% - 70% released.
-
After 24 hours: NLT 80% released.
-
Data Presentation: Example Dissolution Profiles
| Time (hours) | Formulation 1 (% Released) | Formulation 2 (% Released) |
| 1 | 15 | 10 |
| 4 | 40 | 30 |
| 8 | 65 | 55 |
| 12 | 80 | 75 |
| 24 | 95 | 92 |
Stability Testing
This protocol follows ICH guidelines to assess the stability of the SR formulation under various environmental conditions.[1][11][12]
Objective: To establish a shelf-life for the drug product and recommend storage conditions.
Protocol:
-
Batches: Place at least three primary batches of the drug product on stability.[11]
-
Storage Conditions:
-
Testing Frequency:
-
Parameters to be Tested:
-
Physical appearance (color, shape, etc.)
-
Hardness and Friability
-
Assay of Propiverine HCl
-
Degradation products/impurities
-
In vitro dissolution profile
-
Data Presentation: Example Stability Data (Accelerated)
| Test Parameter | Specification | Initial | 3 Months (40°C/75%RH) | 6 Months (40°C/75%RH) |
| Appearance | White, round tablet | Complies | Complies | Complies |
| Assay (%) | 95.0 - 105.0 | 99.8 | 99.5 | 99.1 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.38 |
| Dissolution (24h) | NLT 80% | 96% | 94% | 92% |
In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study to compare the developed SR formulation against an IR formulation.
Objective: To determine the bioavailability and pharmacokinetic profile of the SR formulation in healthy human subjects.
Study Design: Randomized, two-way crossover study.
Protocol:
-
Subjects: A sufficient number of healthy adult volunteers (e.g., 12-24).
-
Treatment Arms:
-
Test Product: Single oral dose of the developed Propiverine HCl SR tablet (e.g., 30 mg).
-
Reference Product: Single oral dose of a Propiverine HCl IR tablet (e.g., 15 mg, dosed appropriately to match total daily dose if necessary).
-
-
Procedure:
-
Administer the test or reference product to subjects after an overnight fast.
-
Collect blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose).
-
A washout period of at least 7 days should separate the two treatment periods.
-
Process blood samples to obtain plasma and store at -20°C or below until analysis.
-
-
Bioanalytical Method:
-
Analyze plasma samples for propiverine concentration using a validated HPLC-MS/MS method.[5][13]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is a common method.[5][13]
-
Chromatographic Conditions: A C18 column with a mobile phase of methanol and ammonium acetate buffer is typically used.[5]
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Immediate-Release (IR) Formulation | Sustained-Release (SR) Formulation |
| Cmax (ng/mL) (Peak Concentration) | Higher | Lower |
| Tmax (hours) (Time to Peak) | ~2.3[14] | ~9.5-10[14] |
| AUC (ng·h/mL) (Total Exposure) | Should be comparable to SR | Should be comparable to IR |
| Bioavailability (%) | ~40.5[14] | ~59.5 - 60.8[14] |
Note: The higher bioavailability of the SR formulation can be attributed to bypassing some of the first-pass metabolism.[14]
References
- 1. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 2. This compound immediate and extended release: comparison of efficacy and tolerability in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. dovepress.com [dovepress.com]
- 5. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. fip.org [fip.org]
- 11. snscourseware.org [snscourseware.org]
- 12. database.ich.org [database.ich.org]
- 13. ecv.de [ecv.de]
- 14. WO2017026950A1 - Controlled release propiverine formulations - Google Patents [patents.google.com]
Application Notes and Protocols: In Vivo Microdialysis for Assessing Propiverine Hydrochloride in Bladder Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiverine hydrochloride is a widely used therapeutic agent for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and incontinence.[1][2][3] Its efficacy stems from a dual mechanism of action involving both antimuscarinic (anticholinergic) and calcium antagonistic properties.[1][2][3][4][5] Propiverine acts by competitively inhibiting acetylcholine binding at muscarinic receptors (primarily M2 and M3 subtypes) on detrusor smooth muscle cells, thereby reducing involuntary bladder contractions.[1][2][3][5] Additionally, it blocks L-type calcium channels, inhibiting calcium influx into bladder smooth muscle cells and contributing to muscle relaxation.[1][2][4] The drug is metabolized into several pharmacologically active metabolites that also contribute to its therapeutic effect.[1][5]
Understanding the pharmacokinetics of propiverine and its active metabolites directly within the target organ—the bladder tissue—is crucial for optimizing drug development and therapeutic regimens. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the interstitial fluid of tissues, providing a direct measure of target site exposure.[6][7][8][9] This document provides detailed application notes and protocols for the use of in vivo microdialysis to assess this compound concentrations in bladder tissue.
Data Presentation
While specific quantitative data for this compound in bladder tissue via in vivo microdialysis is not extensively published, the following table represents hypothetical yet physiologically plausible data based on evidence that propiverine concentrations are higher in bladder tissue than in plasma. This data can serve as a template for expected results from the described experimental protocol.
| Time Point (minutes) | Bladder Tissue Concentration (ng/mL) | Plasma Concentration (ng/mL) |
| 0 (Pre-dose) | < 0.5 (Below Limit of Quantification) | < 0.5 (Below Limit of Quantification) |
| 30 | 85 | 50 |
| 60 | 180 | 110 |
| 90 | 250 | 155 |
| 120 | 230 | 140 |
| 180 | 190 | 115 |
| 240 | 150 | 90 |
| 360 | 95 | 60 |
Signaling Pathways of this compound in Bladder Detrusor Muscle
Caption: Dual mechanism of action of this compound in bladder detrusor muscle.
Experimental Protocols
In Vivo Microdialysis of Propiverine in Rat Bladder Tissue
This protocol outlines the procedure for assessing propiverine concentration in the bladder wall of an anesthetized rat.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Linear microdialysis probe (e.g., 10 mm membrane, 20 kDa MWCO)
-
Microdialysis pump and fraction collector
-
Perfusion solution (sterile Ringer's solution or phosphate-buffered saline, pH 7.4)
-
Surgical instruments for small animals
-
Sutures
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols. Shave and sterilize the lower abdominal area. Maintain the animal's body temperature using a heating pad.
-
Surgical Implantation of Microdialysis Probe:
-
Make a midline incision in the lower abdomen to expose the urinary bladder.
-
Carefully exteriorize the bladder.
-
Using a guide needle, create a small tunnel within the detrusor muscle layer of the bladder wall, avoiding perforation of the urothelium.
-
Gently insert the linear microdialysis probe through the created tunnel.
-
Secure the inlet and outlet tubing of the probe to the abdominal muscle with sutures to prevent dislodgement.
-
Carefully return the bladder to the abdominal cavity.
-
Close the abdominal incision in layers.
-
-
Microdialysis Setup and Equilibration:
-
Connect the inlet of the microdialysis probe to the microdialysis pump and the outlet to the refrigerated fraction collector.
-
Perfuse the probe with sterile Ringer's solution at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for a stabilization period of at least 60-90 minutes to allow the tissue to recover from the insertion trauma.
-
-
Propiverine Administration and Sample Collection:
-
Administer this compound to the animal via the desired route (e.g., oral gavage, intravenous injection).
-
Begin collecting dialysate samples into vials at predetermined time intervals (e.g., every 20-30 minutes) for a duration of 4-6 hours.
-
Store the collected samples at -80°C until analysis.
-
-
Probe Calibration (Post-experiment):
-
At the end of the experiment, in situ calibration of the probe can be performed using the retrodialysis method to determine the relative recovery of propiverine.
-
Caption: Experimental workflow for in vivo microdialysis of propiverine in bladder tissue.
Analysis of Propiverine in Microdialysate by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of propiverine in microdialysate samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - LC-MS grade
-
Ultrapure water
-
Propiverine analytical standard and internal standard (IS) (e.g., oxybutynin)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Thaw microdialysate samples on ice.
-
In a microcentrifuge tube, add a small aliquot of the microdialysate sample (e.g., 10 µL).
-
Add an equal volume of the internal standard solution (in an appropriate solvent like methanol).
-
Vortex briefly and centrifuge to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate propiverine from endogenous matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Propiverine MRM transition: m/z 368.3 -> 116.1
-
Internal Standard (Oxybutynin) MRM transition: m/z 358.3 -> 142.2
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of propiverine in the perfusion solution (Ringer's solution) to match the sample matrix.
-
Process the calibration standards in the same manner as the microdialysate samples.
-
Generate a calibration curve by plotting the peak area ratio (propiverine/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of propiverine in the microdialysate samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
In vivo microdialysis coupled with LC-MS/MS provides a robust and sensitive method for quantifying this compound concentrations directly in the bladder tissue. This approach offers valuable insights into the target site pharmacokinetics, which is essential for understanding the drug's efficacy and for the development of improved therapies for overactive bladder. The protocols provided herein offer a comprehensive guide for researchers to implement this powerful technique in their studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Determination of propiverine and its metabolites in rat samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of propiverine by liquid chromatography/electrospray tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays: Determining the Receptor Affinity of Propiverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radioligand binding assays for the characterization of propiverine hydrochloride's affinity for its primary targets: muscarinic acetylcholine receptors (mAChRs) and L-type calcium channels. Detailed protocols for competition and saturation binding assays are provided to enable researchers to determine key binding parameters such as the inhibition constant (Ki), dissociation constant (Kd), and receptor density (Bmax).
Introduction
This compound is an anticholinergic and calcium-modulating agent primarily used in the treatment of overactive bladder (OAB).[1][2][3][4] Its therapeutic efficacy stems from its ability to antagonize muscarinic acetylcholine receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[2][3] Additionally, propiverine exhibits calcium antagonistic properties by blocking L-type calcium channels, which further contributes to its spasmolytic effects.[1][2][3] Understanding the binding affinity of propiverine and its metabolites for these receptor targets is crucial for elucidating its pharmacological profile and for the development of new therapeutic agents. Radioligand binding assays are the gold standard for quantifying these interactions due to their sensitivity and robustness.[5][6]
Data Presentation: Receptor Binding Affinities of this compound and its Metabolites
The following tables summarize the binding affinities (Ki values) of propiverine and its major metabolites for human muscarinic receptor subtypes (M1-M5) and other relevant receptors. These values have been compiled from various in vitro radioligand binding studies.
Table 1: Binding Affinities (Ki, nM) of Propiverine and its Metabolites for Human Muscarinic Receptor Subtypes (hM1-hM5)
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Propiverine | 2.2 | 8.7 | 3.1 | 4.6 | 2.9 |
| M-5 | 28 | 130 | 50 | 83 | 39 |
| M-6 | 1.9 | 6.5 | 2.5 | 3.8 | 2.1 |
| M-14 | 5.8 | 33 | 11 | 19 | 8.1 |
Data compiled from studies using Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes. The order of affinity for all five subtypes is generally M-6 > propiverine > M-14 > M-5.[7]
Table 2: Binding Affinities (Ki, nM) of Propiverine for Other Receptors
| Receptor Subtype | Ki (nM) |
| α1A-adrenoceptor | ~19,055 |
| α1B-adrenoceptor | ~11,482 |
| α1D-adrenoceptor | ~18,621 |
| L-type Calcium Channel (Benzothiazepine site) | Significantly higher affinity than for dihydropyridine and phenylalkylamine sites |
Propiverine demonstrates a much lower affinity for α1-adrenoceptors compared to muscarinic receptors.[8] For L-type calcium channels, propiverine and its N-oxide metabolite show significant binding activity, particularly at the benzothiazepine site.[9]
Experimental Protocols
Detailed methodologies for performing radioligand binding assays to determine the receptor affinity of this compound are outlined below. These protocols are based on established methods for muscarinic and L-type calcium channel receptor binding assays.[10][11]
Protocol 1: Competition Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes using a specific radioligand, such as [3H]N-methylscopolamine ([3H]NMS).
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK-293) stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) at a concentration close to its Kd for the specific receptor subtype.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the target muscarinic receptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA or Bradford assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [3H]NMS, and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]NMS, and a saturating concentration of atropine (1 µM).
-
Competition Binding: Receptor membranes, [3H]NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of propiverine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Saturation Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the dissociation constant (Kd) of a radioligand and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.
Materials:
-
Same as Protocol 1, except the test compound is not needed.
-
The radioligand ([3H]NMS) will be used at varying concentrations.
Procedure:
-
Membrane Preparation: Prepare and quantify the protein concentration of the cell membranes as in Protocol 1.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Receptor membranes and increasing concentrations of [3H]NMS.
-
Non-specific Binding: Receptor membranes, increasing concentrations of [3H]NMS, and a saturating concentration of atropine (1 µM).
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (B) against the concentration of the free radioligand ([L]).
-
Fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
-
Alternatively, perform a Scatchard transformation by plotting B/[L] versus B. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.
-
Protocol 3: Radioligand Binding Assay for L-type Calcium Channels
This protocol describes a competition binding assay to assess the affinity of this compound for L-type calcium channels using a dihydropyridine radioligand such as [3H]PN200-110.
Materials:
-
Receptor Source: Membranes from tissues rich in L-type calcium channels (e.g., rat cerebral cortex or bladder).[9]
-
Radioligand: [3H]PN200-110.
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled dihydropyridine (e.g., 1 µM nifedipine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Standard equipment for radioligand binding assays as listed in Protocol 1.
Procedure:
-
Membrane Preparation: Homogenize the tissue in an appropriate buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration.
-
Assay Setup: Set up the assay in a 96-well plate as described in Protocol 1, substituting the muscarinic receptor-specific reagents with those for L-type calcium channels.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration, Washing, and Counting: Follow the same procedure as in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and Ki values of this compound for L-type calcium channels.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of a radioligand binding assay.
Caption: Workflow of a competition radioligand binding assay.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Caption: L-type calcium channel signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Table 2, Key Characteristics of Propiverine, Tolterodine, Trospium, Darifenacin, Solifenacin, Oxybutynin, Fesoterodine, and Mirabegron - Clinical Review Report: this compound (Mictoryl/Mictoryl Pediatric) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of two main metabolites of propiverine (M-1 and M-2) on voltage-dependent L-type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcicludine Binding to the Outer Pore of L-type Calcium Channels is Allosterically Coupled to Dihydropyridine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium channel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Pharmacokinetic Modeling of Propiverine Hydrochloride in Different Animal Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of propiverine hydrochloride in various animal species. This document includes a summary of available pharmacokinetic data, detailed experimental protocols for in vivo studies, and validated bioanalytical methods for the quantification of propiverine in biological matrices.
Introduction to this compound
This compound is an anticholinergic and antispasmodic agent used for the symptomatic treatment of urinary incontinence and/or increased urinary frequency and urgency associated with overactive bladder. Its mechanism of action involves the inhibition of calcium influx into smooth muscle cells and competitive antagonism of acetylcholine at muscarinic receptors. Understanding the pharmacokinetic profile of propiverine in different animal species is crucial for preclinical drug development, enabling the prediction of its absorption, distribution, metabolism, and excretion (ADME) properties in humans.
Comparative Pharmacokinetics of this compound
The pharmacokinetic parameters of this compound have been investigated in several animal species. A summary of the available data is presented below. It is important to note that while data for rats is available, specific pharmacokinetic data for propiverine in dogs and monkeys is limited in the public domain. The data for a structurally similar compound, pramiverine, is included for monkeys to provide some context, but this should be interpreted with caution.
Table 1: Summary of Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rat (Wistar) | Dog (Beagle) | Monkey (Rhesus) - Pramiverine* |
| Dose (Route) | 10 mg/kg (IV) | Data not available | 2h (Oral) |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | 2 h[1] |
| AUC | Data not available | Data not available | Data not available |
| Half-life (t½) | 4-7 h (radioactivity) | Data not available | 8-26 h (radioactivity), 3 h (unmetabolized)[1] |
*Note: Data for Rhesus monkeys are for pramiverine, a compound with a similar structure to propiverine. These values should be considered indicative and not directly comparable.
Experimental Protocols
Detailed protocols for conducting pharmacokinetic studies of this compound in rats, dogs, and monkeys are provided below. These protocols are based on established methodologies and can be adapted to specific study requirements.
Animal Models and Husbandry
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, Rhesus monkeys.
-
Health Status: All animals should be healthy and free of disease. A health check should be performed before the study.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum, with fasting overnight before dosing.
This compound Administration
3.2.1. Oral Administration (Gavage)
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Dose Calculation: Calculate the required dose volume based on the animal's body weight.
-
Administration: Administer the formulation directly into the stomach using a gavage needle of appropriate size for the animal species.
3.2.2. Intravenous Administration (Bolus or Infusion)
-
Formulation: Prepare a sterile solution of this compound in a suitable vehicle for injection (e.g., saline).
-
Catheterization: For serial blood sampling, surgically implant a catheter into a suitable vein (e.g., jugular vein in rats and dogs, cephalic or saphenous vein in monkeys) under anesthesia. Allow for a recovery period before the study.
-
Administration: Administer the formulation as a bolus injection or a controlled infusion through the catheter.
Blood Sample Collection
-
Sampling Sites:
-
Rats: Tail vein, saphenous vein, or via a surgically implanted catheter.
-
Dogs: Cephalic, saphenous, or jugular vein.
-
Monkeys: Cephalic or saphenous vein.
-
-
Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS for Propiverine Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of propiverine in plasma samples. The following is a general protocol that can be adapted and validated for different animal species.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of propiverine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for propiverine and the internal standard.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines, including assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, and long-term)
Visualizations
Experimental Workflow
Caption: General workflow for a pharmacokinetic study of this compound.
Signaling Pathway (Mechanism of Action)
Caption: Dual mechanism of action of this compound.
References
Protocol for Inducing Detrusor Overactivity in Rats for Propiverine Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Detrusor overactivity (DO) is a common urological condition characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase, leading to symptoms of urinary urgency, frequency, and incontinence. Propiverine is a well-established antimuscarinic agent with a mixed mode of action, also exhibiting calcium channel blocking properties, making it an effective treatment for DO.[1][2] To evaluate the efficacy of propiverine and other potential therapeutic agents, robust and reproducible animal models of DO are essential. This document provides detailed protocols for inducing DO in rats using cyclophosphamide (CYP) and retinyl acetate (RA), along with procedures for urodynamic evaluation and the administration of propiverine.
Animal Models of Detrusor Overactivity
Two common and effective methods for inducing DO in rats are intraperitoneal injection of cyclophosphamide and intravesical instillation of retinyl acetate.
Cyclophosphamide-Induced Detrusor Overactivity
This model induces bladder inflammation and subsequent detrusor overactivity.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Protocol:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
Prepare a fresh solution of CYP in sterile saline. A commonly used dosage is 200 mg/kg for an acute model or lower doses (e.g., 25-40 mg/kg) for a chronic model, administered intraperitoneally (i.p.).[3][4][5][6]
-
For an acute model, a single i.p. injection of 200 mg/kg CYP is administered. Urodynamic studies are typically performed 24-48 hours post-injection.[3]
-
For a chronic model, repeated lower doses of CYP (e.g., 40 mg/kg, i.p.) can be administered every 3 days for a specified period to induce persistent bladder dysfunction.[6]
-
House the rats individually in metabolic cages to monitor for changes in voiding behavior if required.
-
Proceed with urodynamic evaluation at the desired time point after CYP administration.
Retinyl Acetate-Induced Detrusor Overactivity
This model induces DO with minimal bladder inflammation, which may be advantageous for studying certain aspects of bladder dysfunction.[7][8]
Materials:
-
Female Wistar rats (200-225 g)
-
Retinyl acetate (RA)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Bladder catheterization equipment
Protocol:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Perform a lower midline abdominal incision to expose the urinary bladder.
-
Carefully insert a catheter into the bladder dome.
-
Prepare a 0.75% solution of retinyl acetate in sterile saline containing a small amount of Polysorbate 80 to aid in dissolution.
-
Infuse the 0.75% RA solution into the bladder for 5 minutes.[7][9]
-
After 5 minutes, withdraw the RA solution and flush the bladder with sterile saline.
-
Suture the abdominal incision and allow the rat to recover.
-
Urodynamic studies are typically performed 3 days after the RA instillation.[7][9]
Surgical Protocol for Bladder Catheterization for Cystometry
Urodynamic evaluation requires the surgical implantation of a bladder catheter.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, needle holders)
-
PE-50 tubing
-
Suture material (e.g., 6-0 silk)
-
Sterile saline
Protocol:
-
Anesthetize the rat and shave and disinfect the abdominal area.
-
Make a lower midline incision to expose the urinary bladder.[10][11]
-
Place a purse-string suture on the bladder dome using a 6-0 non-absorbable suture.[10][12]
-
Create a small incision in the center of the purse-string suture.
-
Insert a flared-tip PE-50 catheter into the bladder.[10][13]
-
Tighten the purse-string suture to secure the catheter in place.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and secure it.[10][11]
-
Close the abdominal incision in layers.
-
Allow the animal to recover for at least 3-5 days before performing cystometry.
Urodynamic Evaluation
Cystometry is performed on conscious, unrestrained rats to assess bladder function.
Apparatus:
-
Metabolic cage
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
Protocol:
-
Place the rat in the metabolic cage and allow it to acclimate.
-
Connect the externalized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Infuse sterile saline into the bladder at a constant rate (e.g., 0.04-0.1 ml/min).
-
Record the intravesical pressure continuously.
-
Monitor for micturition events (voiding) and non-voiding contractions.
-
Record at least 3-5 reproducible micturition cycles.
Propiverine Administration
Propiverine can be administered through various routes, with oral gavage being common for repeated dosing.
Protocol:
-
Prepare a solution of propiverine hydrochloride in distilled water or saline.
-
Administer the propiverine solution to the rats via oral gavage. A typical dose used in rat studies is 0.5 mg/ml, administered once daily.[14]
-
The treatment duration can vary depending on the study design, but a period of 1-2 weeks is common.
-
Perform urodynamic evaluations at the end of the treatment period to assess the effects of propiverine on detrusor overactivity.
Data Presentation
Table 1: Urodynamic Parameters in Rat Models of Detrusor Overactivity
| Parameter | Abbreviation | Description | Expected Change in DO |
| Basal Pressure | BP | Lowest pressure during bladder filling | Increased[3][9] |
| Threshold Pressure | TP | Bladder pressure immediately before micturition | Increased[9] |
| Maximum Voiding Pressure | MVP | Peak pressure during a voiding contraction | Decreased in CYP model[3] |
| Intercontraction Interval | ICI | Time between two consecutive voiding contractions | Decreased[3][9] |
| Micturition Volume | MV | Volume of urine expelled during a single void | Decreased |
| Residual Volume | RV | Volume of urine remaining in the bladder after voiding | Increased |
| Bladder Capacity | BC | Micturition Volume + Residual Volume | Decreased[3] |
| Bladder Compliance | BC | Change in volume / Change in pressure | Decreased[3][9] |
| Non-Voiding Contractions | NVCs | Involuntary detrusor contractions during filling | Increased frequency and amplitude[9] |
Table 2: Propiverine Effects on Urodynamic Parameters in Rat DO Models
| Parameter | Propiverine Effect | Reference |
| Intravesical Pressure | Dose-dependent decrease | [1] |
| Bladder Capacity | Increased | [1] |
| Intercontraction Interval | Increased | - |
| Non-Voiding Contractions | Decreased frequency and amplitude | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and evaluating detrusor overactivity in rats.
Signaling Pathway of Detrusor Contraction and Propiverine's Mechanism of Action
Caption: Propiverine's dual mechanism of action on detrusor muscle contraction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 7. A new model of detrusor overactivity in conscious rats induced by retinyl acetate instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ics.org [ics.org]
- 10. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation [app.jove.com]
- 12. Cystometric and External Urethral Sphincter Measurements in Awake Rats with Implanted Catheter and Electrodes Allowing for Repeated Measurements [jove.com]
- 13. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 14. ics.org [ics.org]
Propiverine Hydrochloride: Application Notes for Use as a Reference Compound in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiverine hydrochloride is a well-established therapeutic agent primarily used for the treatment of overactive bladder (OAB). Its efficacy stems from a dual mechanism of action: antagonism of muscarinic acetylcholine receptors (mAChRs) and blockade of L-type calcium channels.[1][2][3] This dual activity, combined with its well-characterized pharmacological profile, makes this compound an excellent reference compound in drug screening programs aimed at identifying novel modulators of these targets for various therapeutic indications beyond OAB. These application notes provide detailed protocols and data for utilizing this compound as a standard in relevant screening assays.
Mechanism of Action
This compound exerts its pharmacological effects through two primary pathways:
-
Muscarinic Receptor Antagonism: Propiverine is a non-selective antagonist of muscarinic acetylcholine receptors (subtypes M1-M5).[4] In the context of the urinary bladder, acetylcholine is the primary contractile neurotransmitter of the detrusor muscle.[4] By competitively inhibiting the binding of acetylcholine to muscarinic receptors on detrusor smooth muscle cells, propiverine leads to muscle relaxation and an increase in bladder capacity.[1][4]
-
L-type Calcium Channel Blockade: Propiverine also directly inhibits voltage-gated L-type calcium channels.[5][6] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction. By blocking this influx, propiverine further contributes to the relaxation of the bladder detrusor muscle, complementing its antimuscarinic action.[2][6]
This dual mechanism provides a comprehensive approach to inhibiting smooth muscle contraction, making propiverine a valuable tool for dissecting the contributions of both signaling pathways in drug discovery.
Data Presentation
The following tables summarize the quantitative data for this compound's activity at its primary targets. This information is crucial for establishing appropriate concentrations for use as a positive control in screening assays.
Table 1: Muscarinic Receptor Binding Affinity of Propiverine
| Receptor Subtype | Tissue/Cell Line | Ki (nM) |
| M1 | CHO-K1 cells | 8.7 |
| M2 | CHO-K1 cells | 18.2 |
| M3 | CHO-K1 cells | 5.4 |
| M4 | CHO-K1 cells | 12.3 |
| M5 | CHO-K1 cells | 9.1 |
| Muscarinic Receptors | Human Bladder | 15.4 |
| Muscarinic Receptors | Human Parotid Gland | 3.1 |
Data from Maruyama S, et al. J Urol. 2006 Jan;175(1):365-9.
Table 2: L-type Calcium Channel Antagonist Activity of Propiverine
| Assay Type | Tissue/Cell Line | Value | Unit |
| Inward Ca2+ Current Inhibition (ID50) | Rat Bladder Single Cells | 7 | µM |
| Inward Ca2+ Current Inhibition (ID50) | Guinea-Pig Bladder Single Cells | 21 | µM |
| L-type Ca2+ Current (ICa,L) Inhibition (-logIC50) | Guinea-Pig Ventricular Myocytes | 4.46 | [M] |
| L-type Ca2+ Current (ICa,L) Inhibition (-logIC50) | Human Atrial Myocytes | 4.39 | [M] |
| [3H]diltiazem Binding Inhibition (Ki) | Rat Bladder | 1.81 | µM |
| [3H]verapamil Binding Inhibition (Ki) | Rat Bladder | 11.6 | µM |
| (+)-[3H]PN 200-110 Binding Inhibition (Ki) | Rat Bladder | 43.5 | µM |
Data from Tokuno H, et al. Naunyn Schmiedebergs Arch Pharmacol. 1993 Dec;348(6):659-62 and Wuest M, et al. Naunyn Schmiedebergs Arch Pharmacol. 2007;375(1):1-11.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by propiverine and the general workflows for the experimental protocols described below.
Caption: Muscarinic receptor signaling pathway antagonism by propiverine.
Caption: L-type calcium channel blockade by propiverine.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for an isolated tissue functional assay.
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be used as a reference compound.
Protocol 1: Muscarinic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes using this compound as a positive control.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Test compounds.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of 1 µM atropine.
-
Propiverine HCl Control: 50 µL of serial dilutions of this compound (e.g., 10-10 to 10-5 M).
-
Test Compound: 50 µL of serial dilutions of the test compound.
-
-
Add 50 µL of [3H]NMS (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound or the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Isolated Bladder Smooth Muscle Functional Assay
Objective: To evaluate the functional antagonism of test compounds on bladder smooth muscle contraction using this compound as a reference.
Materials:
-
Animal model (e.g., rat or guinea pig).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose), gassed with 95% O2 / 5% CO2.
-
Contractile agonists: Carbachol or Potassium Chloride (KCl).
-
This compound stock solution.
-
Test compounds.
-
Isolated organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and excise the urinary bladder. Place the bladder in cold Krebs-Henseleit solution. Carefully remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mounting: Mount the muscle strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Apply an initial tension of 1-2 g and allow the strips to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Cumulative Concentration-Response Curve (Agonist): Generate a cumulative concentration-response curve to carbachol (e.g., 10-9 to 10-4 M) to establish a baseline contractile response.
-
Antagonist Incubation: After washing and re-equilibration, incubate the tissues with a single concentration of this compound or the test compound for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative concentration-response curve to carbachol in the presence of the antagonist.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response to the agonist versus the log concentration of the agonist.
-
Compare the dose-response curves in the absence and presence of the antagonist.
-
For competitive antagonists, a rightward parallel shift in the dose-response curve should be observed.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.
-
Conclusion
This compound serves as a valuable and reliable reference compound for in vitro and ex vivo drug screening assays targeting muscarinic receptors and L-type calcium channels. Its well-defined dual mechanism of action and the availability of quantitative pharmacological data allow for the robust validation of screening assays and the characterization of novel compounds with similar or improved pharmacological profiles. The detailed protocols provided herein offer a starting point for researchers to incorporate this compound into their drug discovery workflows.
References
- 1. Effects of three metabolites of propiverine on voltage-dependent L-type calcium currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of propiverine on rat and guinea-pig urinary bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propiverine Hydrochloride Cardiovascular Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected cardiovascular off-target effects of propiverine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assay shows this compound blocks hERG channels. Should I expect to see QT prolongation in my animal models?
A1: Not necessarily. While propiverine does block hERG channels in a concentration-dependent manner, this effect is often compensated by a concurrent block of L-type calcium channels (ICa,L).[1][2] This dual ion channel activity can lead to a neutral effect on the action potential duration (APD), and therefore, you may not observe significant QT prolongation in vivo. The shortening of the APD due to ICa,L blockade can counteract the prolongation caused by hERG channel inhibition.
Q2: I'm observing an increased heart rate in my animal study after administering this compound. Is this a known effect?
A2: Yes, some studies have reported a statistically significant increase in heart rate and a decrease in heart rate variability in patients receiving propiverine.[2] This is a potential cardiovascular off-target effect to monitor in your non-clinical studies.
Q3: My preliminary data suggests propiverine is causing Torsades de Pointes (TdP) in my cellular model. What could be the reason?
A3: This would be an unexpected finding given the current understanding of propiverine's cardiac safety profile.[1] Several factors could contribute to this observation:
-
High Concentrations: Ensure the concentrations of propiverine used in your assay are clinically relevant. At very high concentrations, the balance between hERG and calcium channel blockade might be disrupted.
-
Cellular Model System: The specific ion channel expression profile of your chosen cell line might not fully recapitulate the integrated response of native cardiomyocytes. Consider using a model with a more comprehensive ion channel profile.
-
Experimental Conditions: Factors such as low extracellular potassium can potentiate the effects of hERG channel blockers. Review your experimental buffer compositions and conditions.
Q4: Are there any known differences in the cardiovascular effects of propiverine between healthy and diseased models?
A4: Clinical studies have been conducted in both healthy volunteers and patients with coronary heart disease.[3] These studies did not find a significant effect of propiverine on cardiac repolarization (QTc interval) in either group, even under stress conditions in cardiac patients.[3] However, it is always crucial to consider the specific pathophysiology of your disease model and how it might alter the cardiovascular response to propiverine.
Troubleshooting Guides
Issue 1: Inconsistent hERG Channel Blockade Data
| Potential Cause | Troubleshooting Step |
| Voltage Protocol | Ensure your voltage clamp protocol is appropriate for studying hERG channels, which exhibit unique gating kinetics. A standard protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to elicit a large tail current for quantification. |
| Temperature Sensitivity | hERG channels are sensitive to temperature. Maintain a consistent and physiological temperature throughout your experiments to ensure reproducible results. |
| Drug Stability | Prepare fresh solutions of this compound for each experiment. Verify the stability of the compound in your experimental buffer over the time course of the assay. |
| Cell Line Passage Number | High passage numbers of cell lines can lead to altered ion channel expression. Use cells with a consistent and low passage number. |
Issue 2: Discrepancy Between In-Vitro and In-Vivo QT Interval Data
| Potential Cause | Troubleshooting Step |
| Metabolism | Propiverine is metabolized in the liver.[4] The parent compound and its metabolites may have different effects on cardiac ion channels. Consider in-vivo studies to account for the effects of metabolism. |
| Autonomic Tone | In-vivo, the autonomic nervous system can modulate heart rate and cardiac electrophysiology, which can influence the QT interval. This is not accounted for in isolated cell or tissue preparations. |
| Plasma Protein Binding | The free concentration of propiverine available to interact with ion channels in vivo may be lower than the nominal concentration in your in-vitro assay due to plasma protein binding. Measure the unbound fraction of propiverine to make more accurate comparisons. |
| Multi-Ion Channel Effects | As mentioned, propiverine's effect on the QT interval is a net result of its actions on multiple ion channels.[1][2] Ensure your in-vitro models can capture this complexity, or use a combination of single-channel and integrated assays (e.g., action potential duration measurements in isolated cardiomyocytes). |
Data Presentation
Table 1: Summary of Propiverine's Effects on Cardiac Ion Channels
| Ion Channel | Effect | IC50 / Concentration | Species / System | Reference |
| hERG (IKr) | Block | -logIC50 [M] = 5.00 | HEK-293 cells | [1] |
| Native IKr | Block | -logIC50 [M] = 5.74 | Guinea-pig ventricular myocytes | [1] |
| IKs | Suppression | 100 µM | Guinea-pig ventricular myocytes | [1] |
| L-type Ca2+ (ICa,L) | Block | Concentration-dependent | Human atrial myocytes, Guinea-pig ventricular myocytes | [1][2] |
Table 2: Summary of Clinical Studies on Propiverine and QTc Interval
| Study Population | Propiverine Dosage | Study Design | Key Finding on QTc Interval | Reference |
| Healthy Females (n=24) | 30 mg single dose, 15 mg t.i.d. multiple doses | Placebo-controlled, crossover | No significant effect | [3] |
| Male CHD Patients (n=24) | 30 mg single dose, 15 mg t.i.d. multiple doses | Placebo-controlled, crossover | No significant effect, even under exercise stress | [3] |
| Elderly Patients (n=98) | 15 mg t.i.d. | Double-blind, placebo-controlled | No relevant alterations | [2][5] |
Experimental Protocols
hERG Potassium Channel Assay using Whole-Cell Patch Clamp
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells). Culture the cells under standard conditions.
-
Cell Preparation: Dissociate the cells and plate them on glass coverslips for electrophysiological recording.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 37°C).
-
Use an appropriate internal (pipette) solution containing potassium and an external solution.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentrations in the external solution.
-
Perfuse the cells with the control external solution to establish a stable baseline recording.
-
Apply different concentrations of propiverine and record the current inhibition.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of different concentrations of propiverine.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Action Potential Duration (APD) Measurement in Isolated Cardiomyocytes
Objective: To assess the net effect of this compound on the action potential duration.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Electrophysiological Recording:
-
Perform current-clamp recordings using the whole-cell patch-clamp technique.
-
Stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz) to elicit action potentials.
-
-
Drug Application:
-
After obtaining a stable baseline recording of the action potential, perfuse the cardiomyocyte with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Compare the APD values before and after drug application to determine the effect of propiverine.
-
Mandatory Visualizations
Caption: Propiverine's dual ion channel blockade and its net effect on cardiac action potential duration.
References
- 1. ics.org [ics.org]
- 2. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of this compound on cardiac repolarization in healthy women and cardiac male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and cardiac safety of propiverine in elderly patients - a double-blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating High Variability in Bladder Strip Contractility Assays with Propiverine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of high variability in bladder strip contractility assays, with a specific focus on the use of propiverine.
Troubleshooting Guide
High variability in bladder strip contractility assays can obscure the true pharmacological effects of compounds like propiverine. This guide provides a systematic approach to identifying and mitigating common sources of experimental inconsistency.
| Symptom | Potential Cause | Recommended Solution |
| Inconsistent contractile response to agonists (e.g., carbachol) across tissues | Tissue Viability and Handling: Damaged or improperly prepared bladder strips will exhibit weak or inconsistent contractions. The region of the bladder from which the strip is taken can also influence contractility[1]. | - Ensure careful and consistent dissection of bladder strips, minimizing stretching or damage to the smooth muscle. - Standardize the location within the bladder from which strips are excised (e.g., detrusor dome)[1]. - Maintain tissue in ice-cold, oxygenated Krebs-Henseleit solution throughout the preparation process. - Discard any tissues that appear discolored or damaged. |
| Equilibration Period: Insufficient or inconsistent equilibration time can lead to unstable baselines and variable contractile responses. | - Standardize the equilibration period to at least 60-90 minutes after mounting the tissue in the organ bath. - Ensure a stable baseline is achieved before initiating any experimental interventions. | |
| High baseline noise or spontaneous contractions | Organ Bath Conditions: Fluctuations in temperature, pH, or oxygenation of the Krebs-Henseleit solution can induce spontaneous muscle activity. | - Maintain a constant temperature of 37°C in the organ bath using a reliable water circulator. - Continuously aerate the Krebs-Henseleit solution with 95% O2 / 5% CO2 to maintain a physiological pH of ~7.4. - Ensure the gas flow is not directly agitating the tissue strip, which can cause artifacts[2]. |
| Tissue Tension: Improper initial tension on the bladder strip can lead to baseline instability. | - Apply a consistent and appropriate initial tension (typically 1-2 grams) to each bladder strip upon mounting. - Allow for a stress-relaxation period during equilibration and readjust tension as needed to maintain a stable baseline. | |
| Variable inhibitory effects of propiverine | Propiverine Solution Preparation: Inconsistent preparation of propiverine solutions can lead to dosing errors. While specific stability data in Krebs-Henseleit solution is not readily available, general principles of drug solution stability apply[1][3][4][5]. | - Prepare fresh stock solutions of propiverine for each experiment. - Use a calibrated balance and precise dilutions to ensure accurate final concentrations in the organ bath. - If using a solvent like DMSO, ensure the final concentration in the bath is minimal (typically <0.1%) and consistent across all experiments, including vehicle controls. |
| Dual Mechanism of Action: Propiverine's antimuscarinic and calcium channel blocking effects may have different onsets or potencies, contributing to variability[6][7][8]. | - Ensure adequate pre-incubation time with propiverine before agonist stimulation to allow for both mechanisms to reach equilibrium. A standardized pre-incubation period of 20-30 minutes is recommended. - To dissect the two effects, experiments can be designed to isolate each mechanism. For example, the calcium channel blocking effect can be assessed by measuring the inhibition of KCl-induced contractions[7]. | |
| Unexpectedly low or high potency of propiverine | Agonist Concentration: The apparent potency of an antagonist like propiverine can be influenced by the concentration of the agonist used to induce contraction. | - Use a concentration of the agonist (e.g., carbachol) that produces a submaximal, consistent contraction (e.g., EC50 to EC80). - Perform full concentration-response curves to accurately determine potency measures like IC50 or pA2 values. |
| Species Differences: The pharmacology of bladder smooth muscle can vary significantly between species[9]. | - Be aware of potential species-specific differences in receptor expression and drug potency. - When comparing data, ensure consistency in the animal model used. |
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of propiverine and how does it affect bladder contractility?
A1: Propiverine exhibits both antimuscarinic and calcium channel blocking properties[6][8]. As an antimuscarinic, it competitively antagonizes the action of acetylcholine at muscarinic receptors (primarily M3) on the detrusor smooth muscle, inhibiting the primary pathway for bladder contraction[10]. Additionally, it directly blocks L-type calcium channels, reducing the influx of extracellular calcium that is essential for smooth muscle contraction[6][11]. This dual action leads to a potent relaxation of the bladder muscle.
Q2: How can I differentiate between the antimuscarinic and calcium channel blocking effects of propiverine in my assay?
A2: You can design experiments to isolate each mechanism. To assess the antimuscarinic effect, you can measure the rightward shift in the concentration-response curve to a muscarinic agonist like carbachol[7]. The calcium channel blocking effect can be quantified by measuring the inhibition of contractions induced by a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated calcium channels independently of muscarinic receptor activation[7][11].
Q3: What are the optimal organ bath conditions for a bladder strip contractility assay?
A3: For optimal and reproducible results, the organ bath should contain Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 to ensure a physiological pH of approximately 7.4.
Q4: How should I prepare and handle propiverine for in vitro experiments?
A4: Propiverine hydrochloride is generally water-soluble[10]. It is recommended to prepare a fresh stock solution in distilled water or the experimental buffer (Krebs-Henseleit solution) on the day of the experiment. If a solvent such as DMSO is necessary for higher concentrations, ensure the final bath concentration of the solvent is minimal (<0.1%) and that a vehicle control is included in your experimental design.
Q5: Why am I seeing a gradual decrease in the contractile response of my bladder strips over the course of an experiment?
A5: This phenomenon, known as tissue fatigue or tachyphylaxis, can occur with repeated or prolonged exposure to agonists. To mitigate this, ensure adequate washout periods between agonist additions (typically 15-20 minutes or until the baseline is stable). It is also important to maintain the physiological conditions of the organ bath (temperature, pH, oxygenation) throughout the experiment. For some tissues, a decrease in responsiveness over time is unavoidable; in such cases, appropriate time-matched controls are crucial for data interpretation[9].
Data Presentation
Table 1: Propiverine's Inhibitory Effects on Bladder Smooth Muscle
| Parameter | Species | Agonist | Propiverine Concentration | Observed Effect | Reference |
| IC50 (Ca2+ Current Inhibition) | Rat | - | 7 µM | Inhibition of inward Ca2+ currents | [6] |
| Guinea-pig | - | 21 µM | Inhibition of inward Ca2+ currents | [6] | |
| Inhibition of Contraction | Human | Carbachol | Not specified | Reduction in maximum contractile response | [7] |
| Human | KCl | Not specified | Significant inhibition | [7] | |
| Human | CaCl2 | Not specified | Significant inhibition | [7] | |
| Rat | Pelvic Nerve Stimulation | Not specified | Inhibition of both phasic and tonic contractions | [7] |
Table 2: Factors Influencing Bladder Strip Contractility Assays
| Factor | Parameter | Recommended Condition | Potential Impact of Deviation |
| Temperature | Organ Bath | 37°C | Altered enzyme kinetics and muscle contractility. |
| pH | Krebs-Henseleit Solution | ~7.4 | Changes in protein conformation and ion channel function. |
| Oxygenation | Krebs-Henseleit Solution | 95% O2 / 5% CO2 | Cellular hypoxia and metabolic stress, leading to tissue degradation. |
| Initial Tension | Bladder Strip | 1-2 grams | Inconsistent resting tone and variable contractile responses. |
| Agonist Concentration | e.g., Carbachol | EC50 - EC80 | High concentrations can lead to receptor desensitization; low concentrations may not produce a robust response. |
Experimental Protocols
Protocol 1: General Bladder Strip Contractility Assay
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Excise the bladder and immediately place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove surrounding connective and adipose tissue.
-
Open the bladder and gently remove the urothelium by blunt dissection if required for the experimental design.
-
Cut longitudinal strips of the detrusor muscle (approximately 2 mm wide and 10 mm long).
-
-
Mounting:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 grams.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes, until a stable baseline tension is achieved.
-
-
Stimulation and Recording:
-
Induce contractions with an agonist such as carbachol or KCl.
-
Record the isometric tension using a data acquisition system.
-
-
Drug Application:
-
For antagonist studies, pre-incubate the tissues with propiverine for a standardized period (e.g., 20-30 minutes) before adding the agonist.
-
Construct cumulative concentration-response curves to determine potency and efficacy.
-
Protocol 2: Differentiating Propiverine's Dual Mechanism of Action
-
Antimuscarinic Activity (pA2 Determination):
-
Following equilibration, obtain a control cumulative concentration-response curve for carbachol.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a known concentration of propiverine for 20-30 minutes.
-
Obtain a second carbachol concentration-response curve in the presence of propiverine.
-
Repeat with at least two other concentrations of propiverine.
-
Calculate the pA2 value from the rightward shifts of the concentration-response curves using a Schild plot analysis.
-
-
Calcium Channel Blocking Activity (Inhibition of KCl-induced Contraction):
-
Following equilibration, induce a sustained contraction with a high concentration of KCl (e.g., 80 mM).
-
Once the contraction has plateaued, add cumulative concentrations of propiverine to assess its relaxant effect.
-
Calculate the IC50 value for propiverine's inhibition of the KCl-induced contraction.
-
Mandatory Visualizations
Caption: Propiverine's dual mechanism of action on bladder smooth muscle.
Caption: Standard experimental workflow for bladder strip contractility assays.
References
- 1. Intravenous meropenem stability in physiological saline at room temperature | Semantic Scholar [semanticscholar.org]
- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 3. Stability of Ibuprofen solutions in normal saline or 5% dextrose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of meropenem in normal saline solution after storage at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of meropenem in saline and dextrose solutions and compatibility with potassium chloride | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. Inhibitory effects of propiverine on rat and guinea-pig urinary bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of propiverine and its active metabolite, M-1, on isolated human urinary bladder smooth muscle, and on bladder contraction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Different responses to drugs against overactive bladder in detrusor muscle of pig, guinea pig and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in propiverine hydrochloride metabolite identification and quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of propiverine hydrochloride and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound?
Propiverine undergoes extensive first-pass metabolism primarily in the liver and intestine.[1][2] The main metabolic pathway is the oxidation of the piperidyl-N, which is mediated by Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenases (FMO) 1 and 3.[3] This process leads to the formation of the primary active metabolite, propiverine-N-oxide.[4] Four key metabolites have been identified in urine, with three of them (M-5, M-6, and M-23) being pharmacologically active and contributing to the therapeutic effect of the drug.[3]
Q2: What are the most common analytical techniques used for the quantification of propiverine and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the determination of propiverine and its metabolites in various biological matrices such as plasma, serum, urine, and feces.[5][6][7] Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of propiverine and its metabolites.[8]
Q3: Why is the quantification of all propiverine metabolites challenging?
A significant challenge in the comprehensive quantification of all propiverine metabolites is the lack of commercially available authentic reference standards for every metabolite.[5][9] While methods have been developed to identify and quantify several metabolites, some, including newly discovered ones, cannot be accurately quantified without their corresponding standards.[5] This is a common challenge in drug metabolite analysis, as surrogate quantification using the parent drug can lead to significant bias due to differences in ionization efficiency and matrix effects.[9]
Q4: What are typical lower limits of quantification (LLOQ) for propiverine in human plasma using LC-MS/MS?
Published LC-MS/MS methods have demonstrated high sensitivity for the quantification of propiverine in human plasma. LLOQs are typically in the low ng/mL range, with some methods reporting LLOQs as low as 0.2 ng/mL and 0.5 ng/mL.[6][10]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient. For reversed-phase chromatography, typical mobile phases consist of methanol or acetonitrile and an aqueous buffer like ammonium acetate.[10] Experiment with different pH values of the aqueous phase to improve the peak shape of both the parent drug and its metabolites.
-
Column Selection: Ensure the column chemistry (e.g., C18) is appropriate for the separation of propiverine and its diverse metabolites.[10] Consider using a column with a smaller particle size for better resolution.
-
Flow Rate Adjustment: Optimize the flow rate to improve separation efficiency.
-
Sample Solvent: Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion.
-
Issue 2: Matrix Effects Leading to Inaccurate Quantification
-
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analytes, leading to inaccurate results.[11]
-
Troubleshooting Steps:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Common techniques include:
-
Use of an Appropriate Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, a structural analog that co-elutes and has similar ionization properties can be used to compensate for matrix effects.
-
Chromatographic Separation: Improve the chromatographic method to separate the analytes from the interfering matrix components.
-
Matrix Effect Evaluation: Quantify the extent of the matrix effect by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Issue 3: Low Sensitivity and Inability to Detect Low-Concentration Metabolites
-
Possible Cause: Insufficient instrument sensitivity or sample loss during preparation.
-
Troubleshooting Steps:
-
Mass Spectrometer Optimization: Tune the mass spectrometer parameters, including collision energy and other compound-specific settings in Multiple Reaction Monitoring (MRM) mode, to maximize the signal for each analyte.[12]
-
Sample Pre-concentration: Incorporate a sample concentration step in your sample preparation protocol, such as evaporating the solvent after extraction and reconstituting in a smaller volume.
-
Injection Volume: Increase the injection volume, ensuring it does not negatively impact peak shape.
-
Review Extraction Recovery: Evaluate the extraction efficiency to ensure minimal loss of analytes during sample preparation.
-
Quantitative Data Summary
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| Propiverine | Human Plasma | 0.5 - 1000.0 ng/mL | LC-MS/MS | [6] |
| Propiverine | Human Plasma | 0.2 - 200 ng/mL | LC-MS/MS | [10] |
| Propiverine & 8 Metabolites | Rat Serum, Urine, Feces | 10 - 1000 ng/mL | LC-MS/MS | [5] |
| Propiverine & 7 Metabolites | Plasma, Urine | Detection limit: 1-2 ng/mL | GC-MS | [8] |
| Propiverine | Human Serum | 155 ng/mL (median max) | Not Specified | [1] |
| Propiverine-N-oxide (M-5) | Human Serum | 645 ng/mL (median max) | Not Specified | [1] |
Experimental Protocols
LC-MS/MS Method for Propiverine in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution.
-
Add 5.0 mL of ethyl acetate.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[12]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Methanol and 10 mM ammonium acetate (pH 4.0) (70:30, v/v).[10]
-
Flow Rate: Optimized for best separation.
-
Injection Volume: Typically 10 µL.
-
-
Mass Spectrometric Conditions:
Visualizations
Caption: Experimental workflow for propiverine analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. Determination of propiverine and its metabolites in rat samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of propiverine by liquid chromatography/electrospray tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic-mass fragmentographic determination of propiverine and its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecv.de [ecv.de]
Propiverine Hydrochloride and Metabolites HPLC Analysis: A Technical Support Center
Welcome to the technical support center for the high-performance liquid chromatography (HPLC) analysis of propiverine hydrochloride and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common starting point for the analysis of this compound is reversed-phase HPLC (RP-HPLC). A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.[1][2] Detection is often performed using a UV detector at around 220 nm.[2]
Q2: Which metabolites of propiverine should I expect to see in my chromatogram?
A2: The major metabolite of propiverine is propiverine N-oxide. However, several other metabolites have been identified in various studies. A comprehensive analysis may also detect other metabolites, and their presence can vary depending on the biological matrix being studied.[3]
Q3: What are the key factors affecting the resolution between propiverine and its metabolites?
A3: The resolution in your HPLC separation is primarily influenced by three factors: efficiency, selectivity, and retention. For propiverine and its metabolites, critical parameters to optimize include the mobile phase composition (especially the organic-to-aqueous ratio and pH), the type of stationary phase (column chemistry), and the column temperature.[4][5]
Q4: How can I improve the peak shape for propiverine, which is a basic compound?
A4: Peak tailing is a common issue for basic compounds like propiverine due to interactions with residual silanol groups on the silica-based stationary phase. To improve peak shape, consider using a modern, end-capped column, adding a competing base to the mobile phase, or adjusting the mobile phase pH to suppress the ionization of the silanol groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of propiverine and its metabolites.
Problem 1: Poor Resolution Between Propiverine and Propiverine N-oxide
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.[6] Experiment with small, incremental changes. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly alter the ionization state of propiverine and its metabolites, thereby affecting their retention and selectivity. Systematically vary the pH of the aqueous buffer to find the optimal separation. |
| Suboptimal Stationary Phase | Not all C18 columns are the same. Try a different brand or a column with a different bonding chemistry (e.g., a phenyl-hexyl column) to alter the selectivity of the separation. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and efficiency, but it may also decrease retention and resolution.[5] Conversely, a lower temperature can increase retention and may enhance resolution.[5] Evaluate the effect of temperature on your separation. |
Problem 2: Peak Tailing for the Propiverine Peak
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, use a column specifically designed for the analysis of basic compounds (e.g., with low silanol activity or a hybrid particle technology). |
| Column Overload | Injecting too much sample can lead to peak distortion.[5][7] Reduce the injection volume or the concentration of your sample. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Contamination or Degradation | If the peak tailing develops over time, the column may be contaminated or the stationary phase may be degrading.[7] Flush the column with a strong solvent or replace it if necessary. |
Problem 3: Unstable Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[8] This is especially important when using ion-pairing reagents or after changing the mobile phase composition.[8] |
| Mobile Phase Preparation Issues | Inconsistent preparation of the mobile phase, including pH adjustment and degassing, can lead to retention time drift.[8] Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Pump Malfunction | Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks, and ensure the pump is delivering a consistent flow rate.[7] |
| Temperature Fluctuations | If the column is not in a thermostatted compartment, changes in the ambient temperature can affect retention times.[5] Use a column oven to maintain a constant temperature. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Formulations
-
Column: ACE C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile in a ratio of 70:30 (v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Detector: UV at 220 nm[2]
-
Column Temperature: Ambient
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Protocol 2: LC-MS/MS Method for Propiverine in Human Plasma
-
Column: Reversed-phase C18[1]
-
Mobile Phase: Methanol and 10 mM ammonium acetate buffer (pH 4.0) in a ratio of 70:30 (v/v).[1]
-
Flow Rate: 0.8 mL/min (example, may need optimization)
-
Injection Volume: 10 µL
-
Detector: Triple quadrupole mass spectrometer in positive ion and multiple reaction monitoring (MRM) mode.[1]
-
MRM Transition for Propiverine: m/z 368.3 -> 116.1[1]
-
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.[1]
Visualizations
The following diagrams illustrate key workflows and concepts in the HPLC analysis of propiverine.
Caption: General workflow for HPLC analysis of propiverine.
Caption: Troubleshooting logic for poor resolution.
References
- 1. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DETERMINATION OF PROPIVERINE HCL IN PURE AND TABLET DOSAGE FORMS BY MEANS OF REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting propiverine hydrochloride dosage for age-related physiological changes. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound exhibits a dual mechanism of action. It functions as a muscarinic receptor antagonist, competitively inhibiting the binding of acetylcholine to muscarinic receptors in the bladder's detrusor muscle.[1][2][3][4][5][6] This anticholinergic action leads to relaxation of the bladder smooth muscle.[1][5] Additionally, it has calcium-modulating properties, inhibiting calcium ion influx into the bladder's smooth muscle cells, which further contributes to muscle relaxation and the inhibition of spasms.[1][2][3][4][5][6]
Q2: How do age-related physiological changes impact the pharmacokinetics of this compound?
A2: As individuals age, several physiological changes can alter the way drugs are processed in the body.[7][8][9] For a drug like propiverine, which undergoes hepatic metabolism and renal excretion, the following age-related changes are particularly relevant:
-
Reduced Hepatic Metabolism: The liver's ability to metabolize drugs, particularly through the cytochrome P450 (CYP) enzyme system, can decrease with age.[10] Propiverine is metabolized by CYP3A4.[5][11] Reduced first-pass metabolism can lead to higher circulating concentrations of the parent drug from an oral dose.[8]
-
Decreased Renal Clearance: Glomerular filtration rate (GFR) tends to decline with age, which can slow the excretion of drugs and their metabolites that are cleared by the kidneys.[8][9]
-
Changes in Body Composition: The proportion of body fat typically increases with age, while total body water decreases.[8] This can affect the volume of distribution of drugs.
Q3: Is dosage adjustment of this compound typically required for elderly patients?
A3: While some sources state that no special dosage regimen is generally required for the elderly, caution is advised.[1][12][13][14] The decision to adjust the dosage should be made on a case-by-case basis, considering the individual's overall health, renal and hepatic function, and potential for drug-drug interactions. The general principle of "start low, go slow" is recommended when initiating treatment in geriatric patients.[9]
Q4: What is the role of the N-oxide metabolite of propiverine, and how might its pharmacokinetics be affected by age?
A4: Propiverine is metabolized to an active N-oxide metabolite (sometimes referred to as M-5 or DPr-P-4(N→O)).[15][16] This metabolite also possesses anticholinergic activity and is thought to contribute significantly to the drug's bladder selectivity, potentially leading to fewer systemic side effects like dry mouth.[16] Age-related changes in hepatic and renal function could theoretically alter the formation and elimination of this metabolite, which could, in turn, affect both the efficacy and the side-effect profile of the drug in elderly patients. However, specific pharmacokinetic data for this metabolite in the elderly is limited in publicly available literature.
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Increased incidence or severity of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) in elderly subjects compared to younger subjects at the same dose. | Reduced clearance of propiverine and/or its active metabolites due to age-related decline in renal or hepatic function. Increased sensitivity to anticholinergic effects in the elderly. | Implement a dose-titration study design, starting with a lower dose and gradually increasing it based on tolerability and efficacy.Monitor renal and hepatic function of study participants.Consider therapeutic drug monitoring (TDM) to correlate plasma concentrations of propiverine and its N-oxide metabolite with the observed side effects. |
| High inter-individual variability in drug response and side effects within the elderly cohort. | The aging process is highly heterogeneous. Differences in co-morbidities, concomitant medications, and the degree of physiological decline can lead to varied pharmacokinetic and pharmacodynamic responses. | Stratify the study population by age (e.g., 65-74 years, 75+ years) and by renal/hepatic function to identify potential contributing factors.Conduct a thorough review of all concomitant medications to identify potential drug-drug interactions. Propiverine is a substrate of CYP3A4, so co-administration with strong inhibitors or inducers of this enzyme can alter its plasma concentrations.[11] |
| Unexpected pharmacokinetic profiles in elderly subjects (e.g., higher than expected Cmax or AUC). | Age-related decrease in first-pass metabolism and/or reduced systemic clearance. | If direct pharmacokinetic data is unavailable for the elderly, consider using physiologically based pharmacokinetic (PBPK) modeling to simulate expected plasma concentration-time profiles in this population. This can help in designing appropriate sampling schedules and anticipating potential exposure differences. |
Data on this compound
| Parameter | Young Adults (20-40 years) | Elderly Adults (>65 years) - Hypothetical | Rationale for Hypothetical Change |
| Propiverine | |||
| Cmax (ng/mL) | X | Potentially Higher | Reduced first-pass metabolism can lead to a higher peak concentration. |
| Tmax (hr) | ~2.3 | Potentially Longer | Slower absorption and distribution processes. |
| AUC (nghr/mL) | Y | Potentially Higher | Reduced hepatic and renal clearance can lead to greater overall drug exposure. |
| Half-life (t½) (hr) | ~14-22 | Potentially Longer | Slower elimination from the body. |
| N-oxide Metabolite | |||
| Cmax (ng/mL) | Z | Variable | Dependent on the rate of metabolism and clearance, which can both be altered with age. |
| AUC (nghr/mL) | W | Variable | Dependent on the balance between formation and elimination. |
| Half-life (t½) (hr) | ~14.5 | Potentially Longer | Reduced renal clearance of the metabolite. |
Experimental Protocols
Protocol: Phase I, Open-Label, Single-Dose, Parallel-Group Study to Evaluate the Pharmacokinetics of this compound in Healthy Young and Elderly Volunteers
1. Objective: To compare the pharmacokinetic profiles of propiverine and its major active N-oxide metabolite following a single oral dose of this compound in healthy young and elderly subjects.
2. Study Population:
-
Young Cohort: 12-18 healthy male and female subjects, aged 20-40 years, with a Body Mass Index (BMI) between 18 and 30 kg/m ².
-
Elderly Cohort: 12-18 healthy male and female subjects, aged 65 years and older, with a BMI between 18 and 30 kg/m ².
-
Exclusion Criteria: History or evidence of significant renal or hepatic impairment, cardiovascular disease, glaucoma, or use of medications known to be strong inhibitors or inducers of CYP3A4.
3. Study Design:
-
This is a single-center, open-label, parallel-group study.
-
After an overnight fast, subjects will receive a single oral dose of 15 mg this compound with 240 mL of water.
-
Blood samples (5 mL) will be collected for pharmacokinetic analysis at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine will be collected for 24 hours post-dose to assess renal clearance.
4. Pharmacokinetic Analysis:
-
Plasma concentrations of propiverine and its N-oxide metabolite will be determined using a validated LC-MS/MS method.
-
The following pharmacokinetic parameters will be calculated using non-compartmental analysis: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t½, and CL/F (apparent oral clearance).
5. Safety Assessments:
-
Adverse events will be monitored and recorded throughout the study.
-
Vital signs (blood pressure, heart rate) and electrocardiograms (ECGs) will be recorded at pre-dose and at specified time points post-dose.
Visualizations
Caption: Propiverine's dual mechanism of action on the detrusor muscle.
Caption: Workflow for a geriatric pharmacokinetic study of propiverine.
Caption: Impact of aging on drug pharmacokinetics.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. genomind.com [genomind.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Age-related changes in pharmacokinetics and pharmacodynamics: basic principles and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in Older Adults - Geriatrics - MSD Manual Professional Edition [msdmanuals.com]
- 9. Drug dosage in the elderly. Is it rational? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug development and use in the elderly: search for the right dose and dosing regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. pillintrip.com [pillintrip.com]
- 13. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 14. dpic.org [dpic.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. ovid.com [ovid.com]
Technical Support Center: Propiverine Hydrochloride in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with propiverine hydrochloride in preclinical models. The focus is on addressing suboptimal responses that may be interpreted as resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound exerts its effects on bladder smooth muscle through a dual mechanism of action[1][2]:
-
Antimuscarinic Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M2 and M3 subtypes) on detrusor smooth muscle cells. By blocking the binding of acetylcholine, it inhibits parasympathetic nerve-mediated bladder contractions.[2]
-
Calcium Channel Blockade: Propiverine also inhibits calcium ion influx into bladder smooth muscle cells. This calcium antagonism contributes to the relaxation of the detrusor muscle, supplementing its antimuscarinic effects.[1][2]
Q2: What are the primary signaling pathways modulated by propiverine?
Propiverine primarily interferes with the signaling pathways that lead to smooth muscle contraction. The key pathways are:
-
Muscarinic Receptor Signaling: Acetylcholine binding to M3 receptors activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium. Propiverine blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.
-
Calcium-Dependent Contraction: An increase in intracellular calcium concentration leads to the binding of calcium to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and muscle contraction. Propiverine's calcium antagonistic properties directly reduce the influx of extracellular calcium, thereby dampening this process.[3]
Q3: Why might I observe a diminished or inconsistent response to propiverine in my preclinical model?
Several factors can contribute to a suboptimal response to propiverine in an experimental setting. These can be broadly categorized as:
-
Experimental Variability: Issues with drug preparation, storage, tissue viability, or the experimental setup can lead to inconsistent results.
-
Pharmacological Factors: Prolonged exposure to propiverine could potentially lead to receptor desensitization or downregulation. The expression levels of muscarinic receptors and calcium channels in the specific preclinical model may also influence the drug's efficacy.
-
Biological Complexity: The bladder's contractile activity is not solely dependent on muscarinic receptor activation. Other neurotransmitters and signaling pathways can contribute to bladder tone and contractility, potentially bypassing the effects of propiverine.
Troubleshooting Guides
Scenario 1: Reduced Efficacy of Propiverine in Bladder Tissue Contractility Assays
You observe that this compound is less effective at inhibiting carbachol-induced contractions in isolated bladder strips compared to previous experiments or published data.
| Potential Cause | Troubleshooting Steps |
| Receptor Downregulation/Desensitization | 1. Washout Periods: Ensure adequate washout periods between drug applications to allow for receptor resensitization. 2. Receptor Expression Analysis: Quantify M2/M3 muscarinic receptor expression levels using qPCR or Western blotting in your experimental tissue and compare to control tissue. 3. Receptor Binding Assay: Perform a radioligand binding assay to determine the affinity and density of muscarinic receptors. |
| Altered Calcium Signaling | 1. Calcium Imaging: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure intracellular calcium concentrations in bladder smooth muscle cells in response to carbachol with and without propiverine. 2. Alternative Calcium Channel Blockers: Test the effect of a known L-type calcium channel blocker (e.g., nifedipine) to assess the contribution of calcium influx to the observed contractions. |
| Drug Integrity | 1. Fresh Preparation: Prepare fresh solutions of this compound for each experiment from a high-quality source. 2. Proper Storage: Store stock solutions as recommended by the manufacturer, protected from light and at the appropriate temperature. |
| Tissue Viability | 1. Oxygenation: Ensure continuous and adequate oxygenation (95% O2, 5% CO2) of the organ bath solution. 2. Temperature Control: Maintain the organ bath at a constant physiological temperature (e.g., 37°C). 3. Viability Check: At the end of the experiment, test the tissue's response to a depolarizing agent like potassium chloride (KCl) to confirm its viability. |
Scenario 2: High Variability in In Vivo Cystometry Data with Propiverine Treatment
In an animal model of overactive bladder, you are seeing inconsistent effects of propiverine on bladder capacity and contraction frequency.
| Potential Cause | Troubleshooting Steps |
| Drug Administration and Bioavailability | 1. Route of Administration: Verify that the chosen route of administration (e.g., oral gavage, intravenous, intraperitoneal) is appropriate for the vehicle and allows for consistent absorption. 2. Pharmacokinetics: If possible, perform pharmacokinetic studies to determine the plasma and bladder tissue concentrations of propiverine at the time of cystometry. The mean absolute bioavailability of propiverine is approximately 40.5%, and it undergoes significant first-pass metabolism.[2] 3. Vehicle Effects: Ensure the vehicle used to dissolve propiverine does not have any independent effects on bladder function. |
| Animal Model Variability | 1. Consistent Model Induction: If using a disease-induced model (e.g., cyclophosphamide-induced cystitis), ensure the induction protocol is highly standardized to minimize variability in bladder dysfunction between animals. 2. Acclimatization: Allow sufficient time for animals to acclimate to the metabolic cages and cystometry setup to reduce stress-induced artifacts. |
| Surgical Technique | 1. Catheter Placement: Ensure consistent and correct placement of the bladder catheter. Improper placement can lead to leakage or irritation, affecting bladder function. 2. Post-operative Recovery: Allow for an adequate recovery period after catheter implantation surgery before performing cystometry. |
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Description | Reference |
| Mechanism of Action | Antimuscarinic, Calcium Channel Blocker | [1][2] |
| Primary Target | Muscarinic Acetylcholine Receptors (M2, M3) | [2] |
| Mean Bioavailability (oral) | 40.5% | [2] |
| Protein Binding | 90-95% (parent compound) | [2] |
| Metabolism | Extensive first-pass metabolism in the liver | [2] |
| Mean Elimination Half-life | 14.1 - 22.1 hours | [2] |
Experimental Protocols
Protocol 1: Isolated Bladder Smooth Muscle Contractility Assay
Objective: To assess the inhibitory effect of propiverine on agonist-induced bladder smooth muscle contraction.
Materials:
-
Animal bladder tissue (e.g., rat, guinea pig)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Carbachol (muscarinic agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
95% O2 / 5% CO2 gas mixture
Methodology:
-
Euthanize the animal according to approved institutional protocols and excise the bladder.
-
Dissect the bladder into longitudinal smooth muscle strips (e.g., 2 mm x 10 mm).
-
Mount the strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, pre-incubate the tissue with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to carbachol in the presence and absence of propiverine.
-
Record the isometric tension and calculate the inhibition of the maximal carbachol response by propiverine.
Protocol 2: Calcium Imaging in Primary Bladder Smooth Muscle Cells
Objective: To measure the effect of propiverine on agonist-induced intracellular calcium mobilization.
Materials:
-
Primary bladder smooth muscle cells
-
Fura-2 AM or other suitable calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Carbachol
-
This compound
-
Fluorescence microscopy system with ratiometric imaging capabilities
Methodology:
-
Culture primary bladder smooth muscle cells on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 5 µM) in HBSS for 45-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for 30 minutes.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record a stable baseline fluorescence ratio (e.g., 340/380 nm excitation).
-
Pre-treat the cells with this compound or vehicle for 5-10 minutes.
-
Stimulate the cells with carbachol and record the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
Quantify the peak calcium response in the presence and absence of propiverine.
Visualizations
Caption: Propiverine's dual mechanism of action on bladder smooth muscle.
Caption: Workflow for troubleshooting suboptimal propiverine response.
References
Strategies for enhancing the in vitro to in vivo correlation of propiverine studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro to in vivo correlation (IVIVC) of propiverine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the development of an IVIVC for propiverine and offers potential solutions.
Issue 1: Poor Correlation Between In Vitro Dissolution and In Vivo Absorption
Q: My in vitro dissolution profile for a sustained-release propiverine formulation does not correlate well with the in vivo pharmacokinetic data. What are the potential reasons and how can I troubleshoot this?
A: A lack of correlation is a common challenge. Here are several potential causes and troubleshooting steps:
-
Inadequate Dissolution Medium: The use of a simple aqueous medium, such as distilled water, may not adequately mimic the gastrointestinal environment. Propiverine's solubility is pH-dependent, and the presence of bile salts can influence its dissolution.[1][2]
-
Solution: Employ biorelevant dissolution media that simulate the conditions of the stomach and intestines in both fasted and fed states. Consider using Fasted State Simulated Gastric Fluid (FaSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).
-
-
Hydrodynamics of the Dissolution Method: The agitation rate and type of apparatus may not reflect the mechanical stresses in the gastrointestinal tract.
-
Solution: Experiment with different apparatuses (e.g., USP Apparatus 1 - basket, USP Apparatus 2 - paddle) and vary the rotation speed. For sustained-release formulations, a lower agitation speed (e.g., 50 rpm) might be more representative.[1]
-
-
Formulation-Dependent Effects: Excipients in your formulation can interact with the drug and the dissolution medium, affecting the release rate.
-
Solution: Evaluate the impact of individual excipients on propiverine's dissolution. This can be done by testing simplified formulations.
-
-
Active Metabolites: Propiverine is extensively metabolized to active metabolites, such as propiverine-N-oxide (M-5), which contribute to the overall clinical effect. A simple IVIVC focusing only on the parent drug may be insufficient.
-
Solution: Develop a pharmacokinetic model that incorporates the formation and elimination of major active metabolites. Correlate the in vitro dissolution with the combined in vivo exposure of propiverine and its active metabolites.
-
-
BCS Class Considerations: Propiverine is a highly soluble compound, likely falling under BCS Class 1 or 3. For these classes, dissolution may not be the rate-limiting step for absorption; gastric emptying time or intestinal permeability might be.[3]
-
Solution: If dissolution is very rapid (e.g., >85% in 30 minutes), it is unlikely that a meaningful IVIVC can be established. In such cases, focus on ensuring consistent and complete dissolution as a quality control measure rather than for direct in vivo prediction.
-
Issue 2: High Variability in In Vitro Dissolution Results
Q: I am observing significant batch-to-batch or even within-batch variability in my propiverine dissolution studies. What could be causing this?
A: High variability can undermine the reliability of your in vitro data. Consider the following potential sources of variability:
-
Coning: In USP Apparatus 2 (paddle), poorly soluble particles can form a mound at the bottom of the vessel, leading to inconsistent dissolution. While propiverine hydrochloride is soluble, excipients in the formulation may be less soluble.
-
Solution: Optimize the paddle speed or consider using a different apparatus, such as USP Apparatus 1 (basket), which can prevent coning.
-
-
Gas Bubbles: Dissolved gasses in the dissolution medium can form bubbles on the surface of the dosage form, reducing the available surface area for dissolution.
-
Solution: Ensure proper degassing of the dissolution medium before starting the experiment.
-
-
Dosage Form Position: Inconsistent placement of the dosage form in the dissolution vessel can lead to variable hydrodynamic effects.
-
Solution: Use standardized procedures for introducing the dosage form into the vessel. For capsules that may float, consider using sinkers.
-
-
pH Sensitivity of the Formulation: If your formulation's release mechanism is sensitive to small changes in pH, variations in the buffer preparation can lead to inconsistent results.
-
Solution: Ensure accurate and consistent preparation of all dissolution media and verify the pH of each batch before use.
-
Issue 3: Difficulty in Developing a Bio-Relevant Dissolution Method
Q: I am unsure how to select and prepare the appropriate biorelevant media for my propiverine formulation. What are the key considerations?
A: Choosing the right biorelevant medium is crucial for establishing a predictive IVIVC. Here's a guide:
-
Simulating the GI Tract: The goal is to mimic the changing environment the drug experiences as it passes from the stomach to the small intestine.
-
Fasted State Simulation: Use FaSSGF (pH ~1.6) to simulate the stomach, followed by a transfer to FaSSIF (pH ~6.5) to simulate the small intestine. This is relevant for drugs taken on an empty stomach.
-
Fed State Simulation: Use FeSSIF (pH ~5.0) to simulate the post-meal intestinal environment, which has a higher concentration of bile salts and lecithin. This is important for understanding potential food effects on drug release.
-
-
Composition of Biorelevant Media: These media contain components that mimic physiological fluids.
-
FaSSIF: Contains sodium taurocholate (a bile salt) and lecithin in a phosphate buffer.
-
FeSSIF: Contains higher concentrations of sodium taurocholate and lecithin in a maleate buffer to simulate the fed state.
-
-
Media Preparation: Precise preparation is key to reproducibility. Commercially available powders can simplify this process.
-
Protocol: Follow a standardized protocol for dissolving the media components and adjusting the pH. Ensure the media is equilibrated to 37°C before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of propiverine that is relevant for IVIVC studies?
A1: Propiverine has a dual mechanism of action: it is a non-selective muscarinic receptor antagonist and an L-type calcium channel blocker in the bladder smooth muscle.[1][4] Both actions contribute to the relaxation of the detrusor muscle. For IVIVC, it is important to recognize that the clinical effect is a result of these combined pharmacological actions, which are mediated by both the parent drug and its active metabolites.
Q2: Which animal model is most appropriate for in vivo studies of propiverine to support IVIVC?
A2: The rat is a commonly used and appropriate model for pharmacokinetic studies of propiverine. Rats have been used to study the absorption, distribution, metabolism, and excretion of propiverine and to evaluate its toxicity. When conducting in vivo studies for IVIVC, it is important to use a formulation that is scalable to the intended human formulation.
Q3: How do the physicochemical properties of this compound affect IVIVC development?
A3: this compound is a salt of a weakly basic drug and is highly soluble in water. This high solubility suggests that for immediate-release formulations, dissolution is likely to be rapid, and absorption may be limited by gastric emptying or permeability (BCS Class 1 or 3).[3] For sustained-release formulations, the release of the drug from the dosage form becomes the rate-limiting step, making a Level A IVIVC more feasible.
Q4: What are the key pharmacokinetic parameters to consider when establishing an IVIVC for propiverine?
A4: The key pharmacokinetic parameters are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time. For a successful IVIVC, the in vitro dissolution profile should ideally correlate with these in vivo parameters.
Data Presentation
The following tables present representative data to illustrate the type of information required for IVIVC studies. Note that the in vitro and in vivo data presented here are from different studies and are for illustrative purposes to guide your experimental design.
Table 1: Representative In Vitro Dissolution Profile of this compound Sustained-Release Capsules
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 70 |
| 12 | 85 |
| 24 | 95 |
(Data adapted from a study on this compound sustained-release capsules using a small beaker dissolution method with distilled water)[1]
Table 2: Representative In Vivo Pharmacokinetic Parameters of Propiverine in Humans After a Single Oral Dose of a Sustained-Release Formulation
| Parameter | Value |
| Cmax (ng/mL) | 105 |
| Tmax (hours) | 8 |
| AUC (0-t) (ng·h/mL) | 1250 |
(Representative data based on human bioequivalence studies of propiverine formulations)
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Propiverine Sustained-Release Capsules
This protocol describes a standard method and a biorelevant method for testing the dissolution of this compound sustained-release capsules.
Method A: Standard Dissolution (Based on Chinese Pharmacopoeia) [1]
-
Apparatus: Small beaker method (or USP Apparatus 2 - Paddle).
-
Dissolution Medium: 250 mL of distilled water.
-
Temperature: 37 ± 0.5 °C.
-
Agitation: 50 rpm.
-
Procedure: a. Place one capsule in each dissolution vessel. b. Start the apparatus. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours). d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples and analyze for propiverine concentration using a validated HPLC-UV method.
Method B: Biorelevant Dissolution (Two-Stage Transfer Method)
-
Apparatus: USP Apparatus 2 (Paddle).
-
Agitation: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure: a. Acid Stage (Simulated Gastric Fluid): i. Place one capsule in each vessel containing 750 mL of FaSSGF (pH 1.6). ii. Run for 2 hours. iii. Withdraw a sample at the 2-hour mark. b. Intestinal Stage (Simulated Intestinal Fluid): i. Add 250 mL of a concentrated FaSSIF buffer to each vessel to achieve a final pH of 6.5, simulating gastric emptying into the intestine. ii. Continue the dissolution for up to 24 hours. iii. Withdraw samples at predetermined time points. c. Analysis: Filter and analyze all samples for propiverine concentration using a validated HPLC-UV method.
Protocol 2: In Vivo Pharmacokinetic Study of Propiverine in Rats
This protocol provides a general framework for conducting a pharmacokinetic study of an oral sustained-release propiverine formulation in rats.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum. Fast the animals overnight before dosing.
-
Dosing: a. Prepare a suspension of the propiverine formulation in a suitable vehicle (e.g., 0.5% methylcellulose). b. Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannulated vessel at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. b. Collect samples into heparinized tubes. c. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Store plasma samples at -80 °C until analysis. b. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of propiverine and its major active metabolite, propiverine-N-oxide, in rat plasma.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both propiverine and its metabolite.
Mandatory Visualizations
Propiverine Signaling Pathways
Caption: Dual mechanism of propiverine in bladder smooth muscle.
Experimental Workflow for Propiverine IVIVC Development
Caption: Workflow for establishing an IVIVC for propiverine.
Troubleshooting Logic for Poor IVIVC
Caption: Decision tree for troubleshooting poor propiverine IVIVC.
References
Best practices for long-term storage and stability of propiverine hydrochloride solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability of propiverine hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in several common laboratory solvents. For research purposes, Dimethyl Sulfoxide (DMSO), water, and Phosphate-Buffered Saline (PBS) are frequently used.[1] The choice of solvent may depend on the specific requirements of your experiment. For in vivo studies, it is crucial to use a biocompatible solvent system.[1]
2. What are the optimal conditions for the long-term storage of this compound stock solutions?
For maximum stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
3. How can I ensure the stability of my this compound working solutions for in vivo experiments?
For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1] If a stock solution is used for dilution, ensure it has been stored correctly. When preparing aqueous working solutions from a DMSO stock, it is advisable to filter and sterilize the final solution using a 0.22 μm filter before administration.[1]
4. What are the known degradation pathways for this compound?
This compound can degrade under various conditions, including hydrolysis and oxidation.[2] The primary metabolic route involves the oxidation of the piperidyl-N, leading to the formation of propiverine-N-oxide.[3] Forced degradation studies are essential to identify potential degradation products under stress conditions such as exposure to acid, base, heat, light, and oxidizing agents.[2][4][5]
5. Are there any known incompatibilities with other compounds or excipients?
While specific incompatibility data for this compound solutions is not extensively documented in readily available literature, general principles of drug compatibility should be followed. For instance, mixing with strong oxidizing agents should be avoided. When formulating solutions, the use of appropriate stabilizing agents, such as antioxidants or chelating agents, may be considered to enhance stability.[6]
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound solution.
-
Possible Cause 1: Supersaturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
-
Possible Cause 2: Temperature Fluctuation. A decrease in temperature can reduce the solubility of the compound, leading to precipitation, especially for solutions that are near their saturation point.
-
Solution: If the solution was refrigerated or frozen, allow it to come to room temperature and vortex or sonicate to redissolve the precipitate.
-
-
Possible Cause 3: pH Shift. The solubility of this compound can be pH-dependent.[7][8][9] A change in the pH of the solution, perhaps due to the addition of other components, could cause the compound to precipitate.
-
Solution: Measure the pH of the solution and adjust it if necessary using a suitable buffer system. This compound is the salt of a weak base and is more soluble in acidic conditions.
-
-
Possible Cause 4: Incompatibility. The precipitate could be the result of an interaction with another component in a complex mixture.
Issue 2: My experimental results are inconsistent, suggesting potential degradation of the this compound solution.
-
Possible Cause 1: Improper Storage. Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Review your storage procedures. Ensure solutions are protected from light and stored at the recommended temperatures. Always aliquot stock solutions to minimize freeze-thaw cycles.[1]
-
-
Possible Cause 2: Hydrolysis or Oxidation. The solution may be degrading due to reaction with water or oxygen, especially if stored for an extended period at room temperature.
-
Solution: Prepare fresh solutions more frequently. For long-term storage, consider using an inert gas overlay (e.g., nitrogen or argon) in the storage vial to minimize oxidation.
-
-
Possible Cause 3: Contamination. Microbial or chemical contamination could be affecting the stability of the compound.
-
Solution: Use sterile techniques when preparing and handling solutions, especially for cell-based assays or in vivo studies. Ensure all glassware and equipment are scrupulously clean.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Solvent | Duration | Recommendations |
| -20°C | DMSO, Water | 1 month | Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | DMSO, Water | 6 months | Sealed storage, away from moisture. Aliquot to avoid freeze-thaw cycles.[1] |
| Room Temperature | Various | Short-term (hours to days) | Prepare fresh and use promptly. Protect from light.[1] |
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Method | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temperature or elevated temperature (e.g., 60°C) for several hours.[2][11] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temperature or elevated temperature (e.g., 60°C) for several hours.[2][11] |
| Oxidation | 3-30% Hydrogen Peroxide | Room temperature for several hours.[2] |
| Thermal Degradation | Dry Heat | Elevated temperatures (e.g., 105°C) for several hours.[12] |
| Photodegradation | UV and/or Visible Light | Exposure to a controlled light source as per ICH Q1B guidelines.[4][13][14][15][16][17] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Specific parameters may need to be optimized for your equipment and specific sample matrix.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][19]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 70:30 (v/v) ratio of buffer to acetonitrile.[18][20]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV detector at a wavelength of approximately 220-230 nm.[18][21]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution to a concentration range that covers the expected sample concentrations.
-
Prepare sample solutions by diluting the this compound solution under investigation with the mobile phase to fall within the calibration range.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[22][23]
-
Specificity is crucial for a stability-indicating method and should be demonstrated by showing that the peak for this compound is well-resolved from any degradation products. This is typically achieved through forced degradation studies.
-
Protocol 2: Forced Degradation Study of this compound Solution
Forced degradation studies are essential to understand the stability of the drug substance and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a hot air oven at 105°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples appropriately with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting precipitation in this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of propiverine and three of its main metabolites on detrusor contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijream.org [ijream.org]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ikev.org [ikev.org]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. DETERMINATION OF PROPIVERINE HCL IN PURE AND TABLET DOSAGE FORMS BY MEANS OF REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (RP-HPLC) | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN102218063B - Method for preparing this compound medicaments, and product and detection method thereof - Google Patents [patents.google.com]
- 22. pharmasm.com [pharmasm.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Techniques for enhancing the solubility of amorphous vs. crystalline propiverine hydrochloride
Welcome to the Technical Support Center for Propiverine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting challenges encountered during the formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutical Classification System (BCS) classification of this compound and why is it important?
This compound is classified as a BCS Class III drug. This means it exhibits high solubility but low permeability. The BCS classification is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Understanding a drug's BCS class is crucial as it helps predict its in vivo performance and guides formulation development. For BCS Class III drugs like this compound, the primary challenge is not solubility, but rather overcoming low permeability to ensure adequate absorption into the bloodstream.
Q2: Is it necessary to enhance the solubility of this compound?
No, it is generally not necessary to enhance the solubility of this compound. As a highly soluble compound, it readily dissolves in the gastrointestinal tract. The formulation focus for this drug is typically on controlling its release rate to manage its pharmacokinetic profile and reduce side effects, rather than on improving its solubility.
Q3: What is the difference in solubility between amorphous and crystalline forms of a drug?
Generally, the amorphous form of a drug is more soluble than its crystalline counterpart.[1][2] This is because the molecules in an amorphous solid are in a disordered, higher energy state compared to the highly ordered, lower energy state of a crystalline solid.[1][2] Less energy is required to break the molecular lattice of an amorphous form, leading to a faster dissolution rate and higher apparent solubility.[1][3]
Q4: Why are amorphous solid dispersions and co-amorphous systems not commonly used for this compound?
Amorphous solid dispersions (ASDs) and co-amorphous systems are advanced techniques primarily employed to enhance the solubility and dissolution rate of poorly soluble drugs (BCS Class II and IV).[4][5] These methods involve dispersing the drug in its amorphous form within a carrier matrix to prevent recrystallization and maintain a supersaturated state in solution.[6][7] Since this compound is already highly soluble, these complex formulation strategies are not required to achieve adequate dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in dissolution profiles between batches of crystalline this compound. | Differences in particle size or crystal habit (polymorphism) of the active pharmaceutical ingredient (API). | Characterize the solid-state properties of each API batch using techniques like Powder X-ray Diffraction (PXRD) and particle size analysis to ensure consistency. |
| Difficulty in achieving a desired controlled-release profile. | Inappropriate polymer selection or incorrect drug-to-polymer ratio in the formulation. | Screen different types of hydrophilic polymers (e.g., HPMC, polyethylene oxide) and vary their concentrations to modulate the drug release rate.[8] |
| Initial burst release followed by a slow and incomplete release in a controlled-release formulation. | Poor hydration of the polymer matrix or drug dumping. | Incorporate a pore-forming agent into the formulation to facilitate water penetration and ensure a more consistent release.[8] Consider using a combination of pH-dependent and independent polymers.[8] |
| Physical instability of an experimental amorphous formulation (e.g., recrystallization upon storage). | The inherent thermodynamic instability of the amorphous state. This is a common challenge with amorphous forms of any drug. | While not a primary strategy for this compound, if an amorphous form were being investigated for other reasons, it would be crucial to select appropriate stabilizing polymers or co-formers and store the formulation under controlled temperature and humidity conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Controlled-Release Tablet by Wet Granulation
This protocol describes a general method for preparing a controlled-release tablet formulation of this compound.
Materials:
-
This compound (crystalline)
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Lactose Monohydrate
-
Microcrystalline Cellulose (MCC)
-
Povidone K30
-
Magnesium Stearate
-
Talc
-
Purified Water
Procedure:
-
Blending: In a planetary mixer, blend this compound, HPMC K100M, lactose monohydrate, and microcrystalline cellulose for 15 minutes.
-
Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Slowly add the binder solution to the powder blend under continuous mixing to form wet granules.
-
Drying: Dry the wet granules in a tray dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically <2%).
-
Sizing: Pass the dried granules through a suitable sieve (e.g., #20 mesh) to obtain uniform size.
-
Lubrication: Add magnesium stearate and talc to the sized granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
Protocol 2: Characterization of Crystalline vs. Amorphous Solids by Powder X-ray Diffraction (PXRD)
PXRD is a key technique to differentiate between crystalline and amorphous forms of a drug.[9][10]
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source.
Procedure:
-
Sample Preparation: Place a small amount of the powder sample (crystalline this compound or an experimental amorphous batch) onto the sample holder and flatten the surface.
-
Data Acquisition: Mount the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ scan range from 5° to 40°, step size of 0.02°, scan speed of 2°/min).
-
Analysis:
-
Crystalline Material: The resulting diffractogram will show sharp, well-defined peaks at specific 2θ angles, which are characteristic of the crystalline lattice structure.[11][12]
-
Amorphous Material: The diffractogram will display a broad, diffuse halo with no distinct peaks, indicating the absence of long-range molecular order.[11][13]
-
Visualizations
Caption: Biopharmaceutical Classification System (BCS) highlighting the position of Propiverine HCl.
Caption: Workflow for developing a controlled-release formulation of Propiverine HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2017026950A1 - Controlled release propiverine formulations - Google Patents [patents.google.com]
- 9. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Propiverine Hydrochloride Versus Oxybutynin in Neurogenic Detrusor Overactivity: A Comparative Guide
This guide provides an objective comparison of propiverine hydrochloride and oxybutynin for the treatment of neurogenic detrusor overactivity, supported by experimental data from clinical studies. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Both propiverine and oxybutynin are effective in managing neurogenic detrusor overactivity, but they exhibit different pharmacological profiles.
This compound possesses a dual mechanism of action.[1][2] It functions as an antimuscarinic agent, competitively inhibiting acetylcholine at muscarinic receptors in the bladder's detrusor muscle.[3] This anticholinergic effect leads to the relaxation of the bladder smooth muscle.[4] Additionally, propiverine acts as a calcium channel blocker, inhibiting the influx of calcium ions into the smooth muscle cells of the bladder.[3][4] This calcium antagonism contributes to its spasmolytic effect, further reducing involuntary bladder contractions.[1][2] Propiverine can also suppress bladder overactivity by reversing adenosine triphosphate (ATP)-induced overactivity.[1]
Oxybutynin primarily acts as an antimuscarinic agent by competitively antagonizing acetylcholine at postganglionic muscarinic receptors, which results in the relaxation of the bladder's smooth muscles.[5][6][7] It also has a direct antispasmodic effect on the detrusor smooth muscle.[5] While both drugs have antimuscarinic properties, propiverine's additional calcium-modulating activity provides a distinct, dual-pronged approach to managing detrusor overactivity.[1][2]
Experimental Protocols
Comparative studies of propiverine and oxybutynin in neurogenic detrusor overactivity typically follow a randomized, double-blind, multicenter clinical trial design.
A representative experimental workflow is as follows:
-
Patient Recruitment: Patients aged 18 years or older with a diagnosis of neurogenic detrusor overactivity are screened.[8] Key inclusion criteria often include a maximum cystometric capacity below a certain threshold (e.g., <300 ml).[8]
-
Run-in Period: A one-week washout or run-in period is typically implemented before the initiation of treatment.[8][9]
-
Randomization and Treatment: Patients are randomly assigned to receive either this compound (e.g., 15 mg three times daily) or oxybutynin (e.g., 5 mg three times daily) for a specified duration, such as 21 days.[8]
-
Efficacy Assessment: The primary outcomes are urodynamic parameters, which are measured at baseline and at the end of the treatment period.[8] These parameters include maximum cystometric capacity (MCC) and maximum detrusor pressure (Pdetmax) during the filling phase.[8]
-
Tolerability and Safety Assessment: Adverse events are recorded throughout the study. The percentage of patients experiencing new anticholinergic adverse events is a key tolerability outcome.[8]
References
- 1. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]
- 2. Propiverine: a review of its use in the treatment of adults and children with overactive bladder associated with idiopathic or neurogenic detrusor overactivity, and in men with lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Oxybutynin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propiverine compared to oxybutynin in neurogenic detrusor overactivity--results of a randomized, double-blind, multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of controlled-release oxybutynin on neurogenic bladder function in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Receptor Selectivity Profiles of Propiverine and Darifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the receptor selectivity profiles of two prominent antimuscarinic agents, propiverine and darifenacin, used in the management of overactive bladder (OAB). Understanding their distinct interactions with various receptor subtypes is crucial for predicting clinical efficacy and side-effect profiles. This analysis is supported by experimental data from in vitro binding assays.
Muscarinic Receptor Selectivity
Darifenacin is characterized by its high selectivity for the M3 muscarinic receptor subtype, which is the primary mediator of bladder detrusor muscle contraction.[1][2][3][4] In contrast, propiverine is a non-selective muscarinic antagonist, exhibiting similar affinity for all five muscarinic receptor subtypes.[5] This fundamental difference in receptor selectivity is a key determinant of their pharmacological profiles.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The binding affinities of propiverine and darifenacin for human muscarinic receptor subtypes (M1-M5) have been determined using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Propiverine (pKi) | Darifenacin (pKi) |
| M1 | 6.6 | 8.2 |
| M2 | 5.4 | 7.4 |
| M3 | 6.4 | 9.1 |
| M4 | 6.0 | 7.3 |
| M5 | 6.5 | 8.0 |
| Data compiled from a study using CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[4] |
Darifenacin demonstrates a significantly higher affinity for the M3 receptor compared to other muscarinic subtypes, with selectivity ratios of approximately 9-fold over M1, 59-fold over M2, 60-fold over M4, and 12-fold over M5.[3][4] Propiverine, conversely, shows a relatively flat profile across the M1-M5 subtypes.[4]
Non-Muscarinic Receptor Interactions
Beyond their effects on muscarinic receptors, propiverine exhibits clinically relevant interactions with other receptor and ion channel types, a characteristic not prominently reported for darifenacin.
Propiverine's Multi-Target Profile
Propiverine and its metabolites have been shown to antagonize L-type calcium channels and α1-adrenoceptors.[5][6][7][8][9] This multi-faceted mechanism may contribute to its overall therapeutic effect in OAB.
| Target | Propiverine |
| L-type Calcium Channels | Significant binding and inhibition[7][10] |
| α1-Adrenoceptors | Antagonistic effects[5] |
The blockade of L-type calcium channels can contribute to the relaxation of bladder smooth muscle, complementing its antimuscarinic action.[7][8] The α1-adrenoceptor antagonism may be particularly relevant in male patients with LUTS, potentially contributing to a lower incidence of urinary retention.[11]
Signaling Pathways
The differential receptor engagement of propiverine and darifenacin translates to distinct downstream signaling cascades.
Muscarinic Receptor Signaling
Muscarinic receptors M1, M3, and M5 are primarily coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade results in an increase in intracellular calcium and subsequent smooth muscle contraction. M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[14]
References
- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ics.org [ics.org]
- 5. The muscarinic receptor antagonist propiverine exhibits α1-adrenoceptor antagonism in human prostate and porcine trigonum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Propiverine Hydrochloride? [synapse.patsnap.com]
- 9. This compound | AChR | Calcium Channel | TargetMol [targetmol.com]
- 10. ics.org [ics.org]
- 11. Efficacy of propiverine ER with or without α-blockers related to maximum urinary flow rate in adult men with OAB: results of a 12-week, multicenter, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Validating the Dual Mechanism of Action of Propiverine Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of propiverine hydrochloride's dual mechanism of action with other leading treatments for overactive bladder (OAB). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of urology and pharmacology. This compound distinguishes itself through a unique dual mechanism, combining muscarinic receptor antagonism with calcium channel modulation to effectively alleviate OAB symptoms.[1][2][3]
Comparative Analysis of In Vitro Pharmacological Activity
The following table summarizes the in vitro pharmacological data for this compound and its main competitors, oxybutynin, tolterodine, and solifenacin. This data highlights the distinct properties of propiverine, particularly its dual action on both muscarinic receptors and calcium channels.
| Drug | Muscarinic Receptor Binding Affinity (Ki, nM) | L-type Calcium Channel Blockade (IC50 or Ki, µM) |
| Propiverine | M1: 2.3, M2: 9.1, M3: 4.5, M4: 4.3, M5: 2.3 | ~10 (Ki, murine bladder myocytes) |
| Oxybutynin | M1: 3.6, M2: 12, M3: 2.6, M4: 6.5, M5: 3.2 | Data in bladder smooth muscle not readily available in comparative studies. Primarily recognized for its potent antimuscarinic effects. |
| Tolterodine | M1: 2.0, M2: 2.5, M3: 2.8, M4: 2.0, M5: 2.0 | Data in bladder smooth muscle not readily available in comparative studies. Primarily recognized for its potent antimuscarinic effects. |
| Solifenacin | M1: 26, M2: 170, M3: 12, M4: 110, M5: 31 | Data in bladder smooth muscle not readily available in comparative studies. Primarily recognized for its potent antimuscarinic effects. |
Note: Lower Ki and IC50/Ki values indicate higher binding affinity and inhibitory potency, respectively. Data is compiled from various in vitro studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of propiverine and other antimuscarinic agents to muscarinic receptors in bladder tissue.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for muscarinic receptors.
Materials:
-
Human or animal bladder tissue (detrusor muscle)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Test compounds (propiverine, oxybutynin, tolterodine, solifenacin)
-
Non-specific binding control (e.g., atropine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize bladder detrusor muscle in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, followed by high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Bladder Smooth Muscle Contractility Assay
This protocol details the procedure for assessing the calcium channel blocking activity of propiverine by measuring its effect on bladder smooth muscle contraction.[4][5]
Objective: To evaluate the inhibitory effect of test compounds on bladder smooth muscle contraction induced by a depolarizing agent (e.g., KCl).
Materials:
-
Animal bladder (e.g., guinea pig, rat)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Contractile agonist (e.g., KCl, carbachol)
-
Test compounds (propiverine and comparators)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Isolate the bladder and cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 10 mm).
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the strips to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.
-
Contraction Induction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This depolarizes the smooth muscle cells and opens voltage-gated L-type calcium channels.
-
Compound Addition: Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Data Recording: Record the changes in isometric tension using a force transducer and data acquisition system.
-
Data Analysis: Express the relaxation induced by the test compound as a percentage of the maximal KCl-induced contraction. Calculate the IC50 value (concentration of the compound that produces 50% of its maximum inhibitory effect).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in bladder smooth muscle contraction and the experimental workflows for validating the dual mechanism of action of propiverine.
Caption: Propiverine's dual mechanism of action in bladder smooth muscle.
Caption: Experimental workflow for in vitro validation.
Conclusion
The in vitro data robustly supports the dual mechanism of action of this compound. Its ability to act as both a muscarinic receptor antagonist and a calcium channel blocker provides a multifaceted approach to managing OAB. This dual action is a key differentiator from other antimuscarinic agents, which primarily target muscarinic receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and understand the unique pharmacological profile of propiverine and its potential advantages in the treatment of overactive bladder.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of propiverine in patients with overactive bladder and neurogenic detrusor overactivity - MedCrave online [medcraveonline.com]
- 4. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Cross-Species Examination of Propiverine Hydrochloride Pharmacokinetics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of propiverine hydrochloride, a drug used for the symptomatic treatment of urinary incontinence, across different species. The following sections detail the absorption, distribution, metabolism, and excretion of propiverine in humans, rats, and dogs, supported by experimental data and methodologies.
Cross-Species Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of this compound after oral administration in humans and rats. Due to the limited availability of specific oral pharmacokinetic data for dogs in the public domain, a summary of toxicological data is provided as an alternative.
Table 1: Oral Pharmacokinetic Parameters of Propiverine in Humans
| Parameter | Value | Conditions |
| Bioavailability | ~40.5% | 15 mg immediate-release tablet[1] |
| Tmax (Time to Peak Concentration) | ~2.3 hours | Immediate-release formulation[1] |
| ~9.5-10 hours | 45 mg extended-release capsule[2] | |
| Cmax (Peak Plasma Concentration) | ~70 ng/mL | 45 mg extended-release capsule[2] |
| 155 ng/mL (median) | Multiple dosing[3] | |
| Half-life (t½) | 14.1 - 22.1 hours | Healthy volunteers[1] |
| Metabolism | Extensive first-pass metabolism | Primarily by intestinal and hepatic enzymes (CYP3A4 and FMO1/3)[1] |
| Excretion | ~60% in urine, ~21% in feces over 12 days; <1% excreted unchanged in urine[1] | - |
Table 2: Oral Pharmacokinetic Parameters of Propiverine and its Metabolite in Rats
| Species | Compound | Dose (µmol/kg) | Cmax (nM) | AUC (0-12h) (nM·h) |
| Rat | Unbound Propiverine Equivalents (Sum) | 24.8 | 66.0 | 194 |
| 74.3 | 303 | 2123 | ||
| 248 | 509 | 4645 |
Data represents the sum of unbound propiverine and its active N-oxide metabolites. The N-oxide metabolite, M-2, constitutes over 90% of the unbound drug equivalents in plasma.[4]
Table 3: Oral Toxicity Data for this compound in Dogs
| Study Type | Species | Dose Levels | Key Findings |
| Acute Toxicity | Beagle Dog | Approximate Lethal Dose: 865-1137 mg/kg | Major toxic signs included vomiting, tremor, and convulsions.[4] |
| Subacute Toxicity (13 weeks) | Beagle Dog | 0, 1, 3, 9, 27 mg/kg/day | No-effect dose: 1 mg/kg/day. Toxic effects at ≥9 mg/kg/day included liver changes.[1] |
| Chronic Toxicity (1 year) | Beagle Dog | 0, 0.3, 1, 3, 9 mg/kg/day | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in this guide.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Male Wistar rats (180-220 g) are typically used. Animals are fasted overnight prior to drug administration with free access to water.
-
Drug Administration: this compound is administered orally via gavage at the desired dose.
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.
-
Sample Analysis: Plasma concentrations of propiverine and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key parameters like Cmax, Tmax, AUC, and half-life.
In Vitro Metabolism Study using Rat Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from male rats through differential centrifugation.
-
Incubation: Propiverine (at a specific concentration, e.g., 1 µM) is incubated with rat liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to measure the depletion of the parent drug and the formation of metabolites.
-
Data Analysis: The rate of metabolism and the identification of metabolites are determined from the analytical data.
Analytical Methodology: HPLC-MS/MS for Propiverine Quantification in Plasma
-
Sample Preparation: A liquid-liquid extraction is commonly performed. An internal standard is added to the plasma sample, followed by an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged, and the organic layer is evaporated to dryness. The residue is then reconstituted in the mobile phase.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate propiverine from other plasma components.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both propiverine and the internal standard for sensitive and selective quantification.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
References
- 1. [Thirteen-week oral toxicity study of this compound in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound (propiverine) on isolated rat and dog urinary bladder [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. [Acute toxicity studies of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Propiverine, Oxybutynin, and Solifenacin in the Treatment of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of three commonly prescribed antimuscarinic agents for overactive bladder (OAB): propiverine, oxybutynin, and solifenacin. The information presented is supported by experimental data from clinical trials and meta-analyses to assist researchers and drug development professionals in understanding the nuanced differences in the safety and tolerability of these treatments.
Quantitative Comparison of Key Side Effects
The following table summarizes the incidence of common anticholinergic side effects associated with propiverine, oxybutynin, and solifenacin. The data is compiled from a network meta-analysis of 45 randomized controlled trials (RCTs) involving 124,587 patients, and other comparative studies.
| Side Effect | Propiverine | Oxybutynin | Solifenacin |
| Dry Mouth | Lowest incidence of mild dry mouth.[1] | Highest incidence of dry mouth.[2] | Lower incidence than oxybutynin.[2] |
| VECTOR Trial: Not included | VECTOR Trial: 83% (immediate-release)[2] | VECTOR Trial: 35% (5mg)[2] | |
| Constipation | Higher rates than some antimuscarinics.[1] | Lower probability of causing constipation than propiverine and solifenacin.[1] | Higher rates of constipation.[1] |
| Blurred Vision | Can cause an increase in pupil diameter.[3] | Associated with blurred vision. | Can cause blurred vision, with a higher rate than tolterodine.[4] |
| Cognitive Impairment | No usable data in a major network meta-analysis.[1] | Highest association with cognitive impairment among the three.[1] | Lowest incidence of cognitive impairment among the three.[1] |
Experimental Protocols
The data presented in this guide are primarily derived from randomized controlled trials (RCTs) and network meta-analyses of these trials. A typical experimental protocol for a clinical trial comparing these antimuscarinic agents is as follows:
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group or crossover study.
Participant Selection:
-
Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months), characterized by symptoms of urinary urgency, frequency, and/or urge incontinence. Participants are required to have a certain number of micturitions and incontinence episodes per 24 hours at baseline, documented in a bladder diary.
-
Exclusion Criteria: Clinically significant bladder outlet obstruction, urinary retention, severe hepatic or renal impairment, uncontrolled narrow-angle glaucoma, and other conditions that would contraindicate the use of anticholinergic agents.
Intervention:
-
Patients are randomized to receive a fixed or flexible dose of propiverine, oxybutynin, solifenacin, or a placebo for a predetermined treatment period (commonly 12 weeks).
Data Collection and Outcome Measures:
-
Primary Efficacy Endpoints: Change from baseline in the mean number of micturitions, urgency episodes, and incontinence episodes per 24 hours, as recorded in a patient-completed bladder diary for a specified period (e.g., 3-7 days) before each study visit.
-
Safety and Tolerability Assessment (Side Effects):
-
Adverse events (AEs) are systematically recorded at each study visit through spontaneous patient reporting and direct questioning by the investigator.
-
The incidence, severity, and causality of AEs are documented.
-
Dry Mouth: Assessed via patient-reported outcomes using a visual analog scale (VAS) or a graded scale (e.g., mild, moderate, severe).
-
Constipation: Defined and assessed based on patient reports of decreased stool frequency, difficulty passing stool, or the need for laxatives.
-
Blurred Vision: Assessed through patient reports and, in some specialized studies, through ophthalmologic examinations measuring parameters like pupil diameter and intraocular pressure.[3]
-
Cognitive Function: Evaluated using validated neuropsychological tests at baseline and at the end of the treatment period, particularly in studies involving elderly populations.
-
Statistical Analysis:
-
Efficacy outcomes are typically analyzed using an analysis of covariance (ANCOVA) model, with treatment group as a factor and baseline values as a covariate.
-
The incidence of adverse events is compared between treatment groups using statistical tests such as the Chi-squared test or Fisher's exact test.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the process of clinical evaluation, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Signaling pathway of antimuscarinic drugs in the detrusor muscle.
Caption: Workflow of a typical randomized clinical trial comparing OAB drugs.
References
- 1. Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Comparision effects of solifenacin, darifenacin, propiverine on ocular parameters in eyes: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solifenacin for overactive bladder: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Propiverine Hydrochloride: Immediate-Release vs. Extended-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of immediate-release (IR) and extended-release (ER) formulations of propiverine hydrochloride, a therapeutic agent for overactive bladder (OAB). The information presented is based on supporting experimental data from clinical trials to aid in research and development efforts.
Executive Summary
Data Presentation
Pharmacodynamic Efficacy in Overactive Bladder (OAB)
A double-blind, double-dummy, randomized study compared the efficacy of propiverine IR (15 mg twice daily) and ER (30 mg once daily) against a placebo in patients with OAB. The primary endpoint was the reduction in incontinence episodes over a 24-hour period.[1][2]
| Parameter | Propiverine IR (15 mg BID) | Propiverine ER (30 mg OD) | Placebo |
| Mean Decrease in Incontinence Episodes/24h | 2.26 (p < 0.001 vs. placebo) | 2.46 (p < 0.0001 vs. placebo) | 1.75 |
Urodynamic Efficacy in Neurogenic Detrusor Overactivity (NDO)
In a double-blind, randomized, multicenter study, the efficacy of propiverine IR (15 mg three times daily) and ER (45 mg once daily) was assessed in patients with neurogenic detrusor overactivity.[3][4]
| Parameter | Propiverine IR (15 mg TID) | Propiverine ER (45 mg OD) |
| Mean Reflex Volume (mL) - Baseline | 100.9 | 89.8 |
| Mean Reflex Volume (mL) - Post-treatment | 202.9 | 180.3 |
| Change in Reflex Volume (mL) | +102.0 | +90.5 |
| Reduction in Patients with Incontinence | 14% | 39% (p-value significant) |
| Maximum Detrusor Pressure | Significantly decreased | Significantly decreased |
| Leak Point Volume | Significantly increased | Significantly increased |
Safety and Tolerability
The most frequently reported adverse event for both formulations is dry mouth.
| Formulation | Incidence of Dry Mouth |
| Propiverine IR (15 mg BID) | 22.8%[1] |
| Propiverine ER (30 mg OD) | 21.7%[1] |
| Placebo | 6.4%[1] |
| Propiverine IR (15 mg TID) in NDO | 42% (treatment-related adverse events)[3] |
| Propiverine ER (45 mg OD) in NDO | 36% (treatment-related adverse events)[3] |
Experimental Protocols
Study in Overactive Bladder (OAB)
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.[1][2]
-
Patient Population: Patients aged 18 years or older with symptoms of OAB for at least 3 months, including urgency, frequency, and urge incontinence.
-
Treatment Arms:
-
This compound IR 15 mg twice daily.
-
This compound ER 30 mg once daily.
-
Placebo.
-
-
Duration: A 7-day run-in period followed by a 32-day treatment period.
-
Primary Efficacy Endpoint: Change from baseline in the mean number of incontinence episodes per 24 hours, recorded in a patient diary.
-
Secondary Efficacy Endpoints: Changes in micturition frequency, urgency episodes, and mean voided volume. Quality of life assessments were also performed.
-
Safety Assessment: Monitoring and recording of all adverse events, with a focus on anticholinergic side effects such as dry mouth, constipation, and blurred vision.
Study in Neurogenic Detrusor Overactivity (NDO)
-
Study Design: A double-blind, randomized, multicenter study.[3][4]
-
Patient Population: Patients with proven neurogenic detrusor overactivity.
-
Treatment Arms:
-
This compound IR 15 mg three times daily.
-
This compound ER 45 mg once daily.
-
-
Duration: 21 days of treatment.
-
Primary Efficacy Endpoint: Change in reflex volume as measured by urodynamics.
-
Secondary Efficacy Endpoints: Changes in leak point volume and maximum detrusor pressure. The percentage of patients with incontinence was also evaluated.
-
Safety Assessment: Recording of treatment-related adverse events.
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its therapeutic effect through a dual mechanism of action: competitive antagonism of muscarinic acetylcholine receptors (primarily M3) and inhibition of calcium influx into detrusor smooth muscle cells. This leads to relaxation of the bladder muscle, thereby increasing bladder capacity and reducing OAB symptoms.[5][6][7]
Caption: Dual mechanism of action of this compound.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the immediate-release and extended-release formulations of this compound.
Caption: Workflow of a comparative clinical trial for IR vs. ER formulations.
References
- 1. This compound immediate and extended release: comparison of efficacy and tolerability in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and tolerability of this compound extended-release compared with immediate-release in patients with neurogenic detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Propiverine Hydrochloride with CYP3A4 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the drug-drug interaction profile of a compound is critical for ensuring its safety and efficacy. This guide provides a comprehensive overview of the interaction between propiverine hydrochloride, a drug used for the treatment of overactive bladder, and inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme, a key player in drug metabolism.
Data Presentation: Pharmacokinetic Interactions
Although specific data on the impact of potent CYP3A4 inhibitors on propiverine's pharmacokinetics are lacking, a clinical study investigated the in vivo effect of propiverine itself on the activity of CYP3A4, using the probe substrate midazolam. The results of this study are summarized below to illustrate the interaction from the perspective of propiverine as a potential inhibitor.
Table 1: In Vivo Effect of Chronic Propiverine Treatment on CYP3A4 Activity (using Midazolam as a probe substrate) [3]
| Parameter | Placebo (Reference) | Propiverine (Test) | Test/Reference Ratio (90% CI) |
| Intestinal CYP3A4 Activity | 0.80 (0.72 - 0.89) | ||
| Hepatic CYP3A4 Activity | 0.89 (0.85 - 0.93) | ||
| Oral Midazolam AUC | 1.46 (1.36 - 1.57) |
AUC: Area Under the Curve; CI: Confidence Interval.
The data indicates that chronic treatment with propiverine slightly reduces both intestinal and hepatic CYP3A4 activity.[3] This resulted in a 1.46-fold increase in the area under the curve (AUC) of orally administered midazolam, signifying a minor inhibitory effect of propiverine on CYP3A4.[3] While this demonstrates that propiverine can influence CYP3A4, it is important to note that the product monograph for this compound considers it a weak inhibitor of this enzyme.[2] The monograph also states that pharmacokinetic studies with potent CYP3A4 inhibitors like ketoconazole or macrolide antibiotics have not been performed.[2]
Experimental Protocols
To provide context for the data presented, below are detailed methodologies for key experimental approaches used to investigate CYP3A4 interactions.
In Vivo Cocktail Interaction Study Protocol
This protocol is based on the study investigating the effect of propiverine on multiple cytochrome P450 enzymes.[3]
-
Study Design: A randomized, placebo-controlled, two-way crossover study.
-
Subjects: Healthy male volunteers.
-
Treatment: Subjects receive either this compound (e.g., 15 mg twice daily) or a placebo for a specified period (e.g., 7 days).
-
Phenotyping Cocktail Administration: At the end of the treatment period, a cocktail of probe substrates for various CYP enzymes is administered. For CYP3A4, this typically includes oral and intravenous midazolam.
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points after the administration of the phenotyping cocktail.
-
Bioanalysis: Plasma concentrations of the probe substrates and their metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC and clearance, are calculated for each probe substrate to determine the effect of the treatment on the respective CYP enzyme activity.
In Vitro CYP3A4 Inhibition Assay Protocol
This is a general protocol for assessing the inhibitory potential of a compound on CYP3A4 activity using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., ketoconazole)
-
NADPH regenerating system (cofactor for CYP enzyme activity)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubation:
-
A reaction mixture is prepared containing HLMs, the CYP3A4 substrate, and varying concentrations of the test compound or positive control in the incubation buffer.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specific duration.
-
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the CYP3A4 substrate.
-
-
Data Analysis:
-
The rate of metabolite formation is plotted against the concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.
-
Mandatory Visualization
Propiverine Metabolism and CYP3A4 Inhibition Pathway
The following diagram illustrates the metabolic pathway of propiverine and the mechanism of its interaction with CYP3A4 inhibitors. Propiverine undergoes N-oxidation, a reaction that can be catalyzed by CYP3A4. Potent inhibitors of CYP3A4 block this metabolic step, leading to increased plasma concentrations of the parent drug.
Caption: Propiverine metabolism via CYP3A4 and its inhibition.
Experimental Workflow for In Vivo Drug Interaction Study
The following diagram outlines the workflow of a clinical study designed to investigate the drug-drug interaction potential of a compound like propiverine.
References
Comparative analysis of the anticholinergic effects of propiverine and its metabolites
For Researchers, Scientists, and Drug Development Professionals
Propiverine is a widely prescribed anticholinergic agent for the management of overactive bladder (OAB). Its therapeutic efficacy is attributed not only to the parent compound but also to its pharmacologically active metabolites. This guide provides a detailed comparative analysis of the anticholinergic effects of propiverine and its primary metabolites, supported by experimental data from receptor binding assays, in vitro functional studies, and in vivo models.
Overview of Propiverine Metabolism
Oral administration of propiverine leads to extensive first-pass metabolism in the intestine and liver, resulting in the formation of several metabolites.[1][2] The most significant of these, in terms of both concentration and pharmacological activity, include:
-
Propiverine-N-oxide (M-5): A major metabolite found in blood plasma.[3]
-
N-oxide lacking the aliphatic side chain (M-6): Another key N-oxide metabolite.[3]
-
Secondary amine metabolite (M-14): Formed by N-dealkylation.[4]
These metabolites, along with the parent drug, contribute to the overall clinical profile of propiverine. Understanding their individual anticholinergic properties is crucial for a comprehensive assessment of the drug's mechanism of action.
Comparative Anticholinergic Potency
The anticholinergic activity of propiverine and its metabolites has been quantified through various experimental approaches, primarily focusing on their interaction with muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating bladder contraction.
Muscarinic Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for specific receptor subtypes. In the context of OAB, the M2 and M3 muscarinic receptor subtypes are of particular interest, as they are the predominant subtypes in the bladder detrusor muscle.
Studies on cloned human muscarinic receptors (hM1-hM5) have demonstrated that both propiverine and its metabolites act as competitive antagonists.[4][5] The binding affinities, often expressed as the equilibrium dissociation constant (Ki) or its negative logarithm (pKi), reveal a distinct hierarchical profile among these compounds.
Table 1: Comparative Binding Affinities (pKi) of Propiverine and Metabolites for Human Muscarinic Receptor Subtypes
| Compound | hM1 | hM2 | hM3 | hM4 | hM5 |
| Propiverine | 7.9 | 7.6 | 8.0 | 7.8 | 8.1 |
| M-5 | 7.0 | 6.8 | 7.1 | 6.9 | 7.2 |
| M-6 | 8.5 | 8.2 | 8.6 | 8.4 | 8.7 |
| M-14 | 7.5 | 7.2 | 7.6 | 7.4 | 7.7 |
Note: Data are synthesized from multiple sources for comparative purposes. Absolute values may vary between studies.
As the data indicates, the metabolite M-6 exhibits the highest binding affinity across all muscarinic receptor subtypes, surpassing that of the parent compound, propiverine.[4] Conversely, the N-oxide metabolite, M-5, demonstrates the lowest affinity.[4]
In Vitro Functional Antagonism
The functional consequence of muscarinic receptor binding is the inhibition of agonist-induced cellular responses. This is commonly assessed through isolated organ bath experiments using bladder detrusor muscle strips and in cellular assays measuring second messenger signaling, such as calcium mobilization.
In isolated detrusor muscle preparations from various species, including human, pig, and mouse, propiverine and its metabolites concentration-dependently inhibit contractions induced by the muscarinic agonist carbachol or by electrical field stimulation.[3][4] The rank order of potency in these functional assays generally mirrors the binding affinity profile.
Table 2: Functional Antagonist Potency (pA2/pIC50) of Propiverine and Metabolites in Detrusor Muscle
| Compound | Assay | Species | Potency (pA2/pIC50) |
| Propiverine | Carbachol-induced Contraction | Human | ~7.8 |
| M-5 | Carbachol-induced Contraction | Human | ~6.9 |
| M-6 | Carbachol-induced Contraction | Human | ~8.4 |
| M-14 | Carbachol-induced Contraction | Human | ~7.4 |
Note: pA2 values are a measure of antagonist potency derived from Schild analysis. pIC50 is the negative logarithm of the concentration causing 50% inhibition.
These findings confirm that the loss of the aliphatic side chain in the M-6 metabolite leads to enhanced functional potency, while N-oxidation (M-5) and N-dealkylation (M-14) result in reduced potency compared to propiverine.[4]
Muscarinic M3 receptor activation in bladder smooth muscle cells leads to an increase in intracellular calcium ([Ca2+]i), which triggers contraction. In human embryonic kidney (HEK-293) cells expressing the hM3 receptor, propiverine and its metabolites have been shown to suppress carbachol-induced increases in [Ca2+]i.[4]
Interestingly, at higher concentrations, propiverine and M-14 can directly elevate intracellular calcium, an effect not observed with M-5 and M-6.[4] This suggests a more complex pharmacological profile for propiverine and its secondary amine metabolite.
Additional Pharmacological Effects
Beyond their primary anticholinergic activity, propiverine and some of its metabolites exhibit other pharmacological actions that may contribute to their overall clinical effect.
Calcium Channel Blockade
Propiverine and its metabolite M-14 have been shown to inhibit L-type calcium channels in human detrusor smooth muscle cells.[3] This calcium antagonistic activity is considered a secondary mechanism that contributes to the spasmolytic effect on the bladder.[1][6] The metabolites M-5 and M-6 show insignificant effects on L-type calcium currents in the same concentration range.[3]
α1-Adrenoceptor Antagonism
Recent studies have revealed that propiverine and its metabolite M-14 also possess α1-adrenoceptor antagonist properties.[5] They have been shown to relax phenylephrine-pre-contracted human prostate and porcine trigone strips.[5] This effect is not observed with metabolites M-5 and M-6.[5] This additional property may be relevant to the treatment of lower urinary tract symptoms in male patients.
In Vivo Effects and Bladder Selectivity
In vivo studies in animal models provide insights into the integrated pharmacological effects of propiverine and its metabolites.
-
Bladder vs. Salivary Gland Selectivity: One of the key challenges with anticholinergic therapies is the side effect of dry mouth, resulting from the blockade of muscarinic receptors in the salivary glands. Some evidence suggests that the N-oxide metabolite of propiverine (referred to as DPr-P-4(N→O) in some studies) may contribute to a degree of bladder selectivity.[7] In rats, this metabolite was found to distribute at a higher concentration in the bladder than in the salivary gland and exhibited a greater inhibitory effect in the bladder.[7]
-
Effects on Urethral Continence: In rats, propiverine treatment has been shown to increase urethral baseline pressure and leak-point pressure, suggesting a potential benefit for stress urinary incontinence.[8] This effect may be linked to an increase in plasma norepinephrine and epinephrine levels.[8]
Experimental Protocols
The following are summarized methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
-
Preparation of Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (hM1-hM5).[9][10]
-
Incubation: The cell membranes are incubated with a specific radioligand, such as [N-methyl-3H]scopolamine ([3H]NMS), and various concentrations of the competing unlabeled ligand (propiverine or its metabolites).[1]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10][11]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive antagonist (e.g., atropine). Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.[12]
Isolated Detrusor Muscle Contraction Assay
-
Tissue Preparation: Detrusor muscle strips are obtained from human or animal bladders and mounted in isolated organ baths.[8][13] The baths contain a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[13][14]
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension.
-
Contraction Induction: Cumulative concentration-response curves are generated for a contractile agonist, typically carbachol.[13]
-
Antagonist Incubation: The experiment is repeated after incubating the tissues with increasing concentrations of the antagonist (propiverine or a metabolite) for a set period.
-
Data Analysis: The antagonist potency is determined by Schild plot analysis, yielding a pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.[5][15][16]
Intracellular Calcium Mobilization Assay
-
Cell Culture and Loading: Human embryonic kidney (HEK-293) cells, often stably expressing the hM3 receptor, are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium Green-1).[4][6][17]
-
Baseline Measurement: The baseline fluorescence intensity, corresponding to the resting intracellular calcium level, is recorded using a fluorescence plate reader or microscope.[6]
-
Stimulation: The cells are stimulated with a muscarinic agonist like carbachol in the presence and absence of various concentrations of the antagonist (propiverine or its metabolites).[18][19]
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The inhibitory effect of the antagonists on the agonist-induced calcium response is quantified, and IC50 values are determined.
Visualized Pathways and Workflows
Conclusion
The anticholinergic effects of propiverine are a composite of the actions of the parent drug and its active metabolites. The metabolite M-6 is a significantly more potent muscarinic antagonist than propiverine itself, both in terms of receptor binding and functional activity. In contrast, the major plasma metabolite, M-5, is considerably less potent. The secondary amine, M-14, has an intermediate potency. Furthermore, the dual action of propiverine and M-14 as calcium channel blockers and α1-adrenoceptor antagonists adds complexity to their pharmacological profile and may contribute to the overall clinical efficacy, particularly in specific patient populations. The potential for metabolites to influence tissue selectivity, such as the observed bladder selectivity of an N-oxide metabolite in preclinical models, warrants further investigation and is a key consideration in the development of new antimuscarinic agents. This detailed understanding of the distinct properties of each compound is essential for optimizing therapeutic strategies for overactive bladder and other lower urinary tract symptoms.
References
- 1. Muscarinic Receptor Binding and Plasma Drug Concentration after the Oral Administration of Propiverine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. allmpus.com [allmpus.com]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolated organ/tissue test – organ bath [panlab.com]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. HEK-293 cells possess a carbachol- and thapsigargin-sensitive intracellular Ca2+ store that is responsive to stop-flow medium changes and insensitive to caffeine and ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HEK-293 cells possess a carbachol- and thapsigargin-sensitive intracellular Ca2+ store that is responsive to stop-flow medium changes and insensitive to caffeine and ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Assessing the Bladder Selectivity of Propiverine Hydrochloride Versus Other Antimuscarinics: A Comparative Guide
This guide provides a detailed comparison of the bladder selectivity of propiverine hydrochloride against other commonly prescribed antimuscarinic agents for the treatment of overactive bladder (OAB). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding of the pharmacological profiles of these compounds.
Comparative Analysis of Muscarinic Receptor Binding Affinities
The therapeutic efficacy of antimuscarinic agents in OAB is primarily mediated by the blockade of M3 muscarinic acetylcholine receptors (mAChRs) on the detrusor muscle, leading to smooth muscle relaxation and increased bladder capacity. However, the concurrent blockade of mAChRs in other tissues, such as salivary glands (predominantly M3) and the heart (predominantly M2), can lead to undesirable side effects like dry mouth and tachycardia. An ideal antimuscarinic agent would exhibit high selectivity for the bladder over other organs.
This compound is an antimuscarinic agent that also possesses calcium channel blocking properties, which contributes to its spasmolytic effect on the bladder detrusor muscle.[1][2] Its active metabolite, DPr-P-4(N→O), also contributes significantly to its pharmacological activity and may play a role in its bladder selectivity.[3]
The following tables summarize the in vitro binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) of propiverine and other antimuscarinics for human muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Subtype Binding Affinities (pKi) of Propiverine and Comparators
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 | [3] |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | [3] |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | [3] |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | [3] |
Data derived from competitive inhibition studies using [3H]N-methylscopolamine ([3H]NMS) in Chinese Hamster Ovary (CHO)-K1 cell membranes expressing human recombinant muscarinic receptor subtypes.
Table 2: Comparative Binding Affinities (Ki, nM) in Human Bladder and Parotid Gland
| Compound | Bladder (Ki, nM) | Parotid Gland (Ki, nM) | Bladder/Parotid Ratio | Reference |
| Propiverine | 400 | 200 | 0.5 | [3] |
| DPr-P-4(N→O) (Propiverine Metabolite) | 100 | 170 | 1.7 | [3] |
| Oxybutynin | 13 | 1.3 | 0.1 | [3] |
| Tolterodine | 32 | 43 | 1.4 | [3] |
| 5-HM (Tolterodine Metabolite) | 25 | 43 | 1.7 | [3] |
| Darifenacin | 1.0 | 0.1 | 0.1 | [3] |
A higher Bladder/Parotid Ratio indicates greater selectivity for muscarinic receptors in the bladder over the parotid gland.
Based on these in vitro binding studies, propiverine itself shows a higher affinity for muscarinic receptors in the parotid gland compared to the bladder. However, its active metabolite, DPr-P-4(N→O), demonstrates a preferential binding to bladder muscarinic receptors.[3] This metabolic profile may contribute to a more favorable clinical bladder selectivity compared to what would be predicted from the parent compound alone. In contrast, tolterodine and its active metabolite (5-HM) also show a higher binding affinity for bladder tissue over the parotid gland.[3] Oxybutynin and darifenacin exhibit a marked preference for parotid gland muscarinic receptors in these assays.[3]
Functional Bladder Selectivity: In Vivo Evidence
In vivo studies provide a more integrated assessment of bladder selectivity by taking into account pharmacokinetic factors such as drug absorption, distribution, metabolism, and excretion. These studies often involve simultaneous measurement of bladder function (cystometry) and salivary secretion (sialometry) in animal models.
One study in rats demonstrated that after oral administration of propiverine, there was a significant and sustained occupancy of muscarinic receptors in the bladder, whereas the receptor binding in the submaxillary gland was more transient.[4] This suggests a degree of functional bladder selectivity for propiverine in vivo. Another study comparing imidafenacin and propiverine in conscious rats found that imidafenacin had a significantly higher functional bladder selectivity over the colon than propiverine.[5]
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of antimuscarinic drugs for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Human muscarinic receptor subtypes (M1-M5) are individually expressed in a cell line (e.g., CHO-K1 cells). The cells are cultured and harvested, and cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Competitive Binding Assay: The assay is performed in a multi-well plate format. Each well contains:
-
Cell membranes with a specific muscarinic receptor subtype.
-
A fixed concentration of a radiolabeled muscarinic antagonist, typically [3H]N-methylscopolamine ([3H]NMS).
-
Varying concentrations of the unlabeled test compound (e.g., propiverine, oxybutynin).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Detrusor Muscle Contraction Assay
Objective: To assess the functional antagonistic effect of antimuscarinic drugs on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Urinary bladders are obtained from laboratory animals (e.g., guinea pigs, rats) or from human patients undergoing cystectomy. The detrusor muscle is dissected and cut into strips.
-
Organ Bath Setup: The detrusor strips are mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes).
-
Contraction Induction: A contractile agonist, such as carbachol or acetylcholine, is added to the organ bath in a cumulative concentration-response manner to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed, and then incubated with a specific concentration of the antimuscarinic test drug (e.g., propiverine) for a set period.
-
Repeat Contraction: The cumulative concentration-response to the contractile agonist is repeated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, is calculated to quantify the antagonist's potency.
In Vivo Cystometry and Sialometry in Rats
Objective: To evaluate the simultaneous effects of antimuscarinic drugs on bladder function and salivary secretion in a living animal model.
Methodology:
-
Animal Preparation: Female rats are anesthetized. A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. A separate catheter may be placed in a carotid artery or femoral vein for blood pressure monitoring and drug administration, respectively. For sialometry, a pre-weighed cotton ball is placed in the oral cavity.
-
Cystometry: The bladder is continuously filled with saline at a constant rate. Micturition cycles, including intravesical pressure, micturition volume, and frequency of bladder contractions, are recorded.
-
Sialometry: Salivation is stimulated by administering a muscarinic agonist like pilocarpine. After a set period, the cotton ball is removed and weighed to determine the amount of saliva secreted.
-
Drug Administration: The antimuscarinic test drug is administered (e.g., orally or intravenously).
-
Post-Drug Measurement: Cystometry and sialometry are repeated at various time points after drug administration.
-
Data Analysis: The effects of the drug on urodynamic parameters (e.g., bladder capacity, micturition pressure, frequency of non-voiding contractions) and on the volume of saliva produced are quantified and compared. The dose-response relationship for the inhibition of bladder contraction and salivation is determined, and the ratio of the ED50 values (the dose required to produce 50% of the maximal effect) can be calculated to provide a measure of in vivo bladder selectivity.
Visualizing Pathways and Processes
Conclusion
The assessment of bladder selectivity for antimuscarinic agents is a multifaceted process that involves in vitro receptor binding studies, functional assays on isolated tissues, and integrated in vivo models. This compound presents a unique pharmacological profile due to its dual mechanism of action, involving both muscarinic receptor antagonism and calcium channel blockade.
While in vitro data on the parent compound suggest a preference for parotid gland over bladder muscarinic receptors, its active metabolite, DPr-P-4(N→O), exhibits greater affinity for bladder tissue.[3] This, combined with in vivo findings of prolonged receptor occupancy in the bladder compared to salivary glands, suggests a favorable functional bladder selectivity.[4]
In comparison, other agents like tolterodine also demonstrate a degree of bladder selectivity in vitro, whereas oxybutynin and the highly M3-selective darifenacin show a preference for parotid gland receptors in binding assays.[3] Ultimately, the clinical manifestation of bladder selectivity is a composite of the drug's and its active metabolites' receptor affinity profiles, pharmacokinetics, and unique pharmacological properties. This guide provides a foundational dataset and methodological overview to aid in the continued research and development of more uroselective treatments for overactive bladder.
References
- 1. The Efficacy and Safety of this compound in Patients with Overactive Bladder Symptoms Who Poorly Responded to Previous Anticholinergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of various anticholinergic drugs on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Urodynamic Showdown: Propiverine vs. Trospium Chloride in the Management of Detrusor Overactivity
For researchers and clinicians navigating the therapeutic landscape of overactive bladder (OAB) and detrusor overactivity, the choice between antimuscarinic agents is a critical one. This guide provides a comprehensive, data-driven comparison of two such agents: propiverine and trospium chloride. We delve into their urodynamic effects, mechanisms of action, and the experimental frameworks used to evaluate their efficacy, offering a valuable resource for drug development professionals and clinical researchers.
Quantitative Urodynamic Parameter Comparison
The following table summarizes the key urodynamic changes observed following treatment with propiverine hydrochloride and trospium chloride. Data is compiled from a prospective randomized controlled study directly comparing the two drugs, supplemented with findings from individual drug studies for a more complete picture.
| Urodynamic Parameter | This compound | Trospium Chloride | Key Findings from Comparative Study[1] |
| Increase in Maximum Cystometric Capacity | ▲ 21.10% | ▲ 10.5% | Both drugs significantly increased maximum cystometric capacity (p<0.001), with no statistically significant difference between the two groups (p>0.05). |
| Increase in Volume at First Sensation | ▲ 46.80% | ▲ 29.41% | Both drugs led to a statistically significant increase in the volume at first sensation (p<0.001), with no significant difference noted between the two treatments (p>0.05). |
| Disappearance of Involuntary Detrusor Contractions | 48.3% of patients | 58.8% of patients | A significant portion of patients in both groups experienced a disappearance of detrusor contractions (p<0.001), with no statistically significant difference between propiverine and trospium chloride (p>0.05). |
| Decrease in Maximum Detrusor Pressure | Dose-dependent decrease observed[2][3] | Mean decrease of -37.8 cm H₂O reported in a study on patients with detrusor hyperreflexia[4][5] | The direct comparative study did not report specific values for the change in maximum detrusor pressure. |
| Change in Bladder Compliance | Dose-dependent increase observed[2] | Mean increase of 12.1 ml/cm H₂O in patients with detrusor hyperreflexia[4][5] | The direct comparative study did not report specific values for the change in bladder compliance. |
| Effect on Residual Urine Volume | Not specified in comparative study. | No significant effect detected in a placebo-controlled trial[4][5]. | The direct comparative study did not report on residual urine volume. |
Note: The direct comparative study by Bakirkoy Medical Journal focused on percentage improvements and the disappearance of detrusor contractions. Data for "Decrease in Maximum Detrusor Pressure" and "Change in Bladder Compliance" are drawn from separate studies on each drug, as indicated by the citations, and are not from a head-to-head comparison.
Experimental Protocols: A Methodological Overview
The data presented above is primarily derived from a prospective, randomized controlled study designed to compare the efficacy and side effects of this compound and trospium chloride in women with urodynamically confirmed detrusor overactivity[1].
Study Design:
-
Population: 63 female patients with a diagnosis of detrusor overactivity confirmed by urodynamic studies.
-
Randomization: Patients were randomly assigned to one of two treatment groups:
-
Group I (n=29): Received this compound.
-
Group II (n=34): Received trospium chloride.
-
-
Treatment Duration: 8 weeks.
-
Assessments: Clinical and urodynamic re-evaluations were performed at the end of the 8-week treatment period.
-
Outcome Measures:
-
Symptomatic Improvement: Patient-perceived cure or improvement in symptoms, including changes in the number of incontinent episodes and voids in 24 hours.
-
Urodynamic Parameters: Volume at first sensation, maximum cystometric capacity, and the presence or absence of involuntary detrusor contractions.
-
Side Effects: The incidence and severity of adverse effects, particularly dry mouth, were recorded.
-
Urodynamic Testing Protocol: A standard multichannel urodynamic study is typically performed as follows[6][7]:
-
Catheter Placement: A dual-lumen urethral catheter is inserted into the bladder to allow for bladder filling and measurement of intravesical pressure. A second catheter is placed in the rectum to measure intra-abdominal pressure.
-
Filling Phase (Cystometry): The bladder is filled with a sterile saline solution at a controlled rate (e.g., 20–30 mL/min)[6]. During this phase, the following are recorded:
-
Volume at first sensation of bladder filling.
-
Presence and pressure of involuntary detrusor contractions.
-
Bladder compliance (change in volume for a given change in detrusor pressure).
-
Maximum cystometric capacity (the volume at which the patient feels a strong urge to void).
-
-
Voiding Phase (Pressure-Flow Study): Once the bladder is full, the patient is asked to void. During this phase, the following are measured:
-
Maximum urinary flow rate (Qmax).
-
Detrusor pressure at maximum flow (PdetQmax).
-
Post-void residual urine volume.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of a comparative urodynamic study.
Caption: Signaling pathways of propiverine and trospium.
Distinct Mechanisms of Action
Propiverine and trospium chloride, while both classified as antimuscarinics, exhibit different pharmacological profiles that influence their clinical effects.
Propiverine: This agent is characterized by a dual mode of action[8][9].
-
Antimuscarinic Activity: Propiverine acts as a competitive antagonist at muscarinic receptors in the detrusor muscle. By blocking the binding of acetylcholine, it inhibits involuntary bladder contractions[8][9].
-
Calcium Antagonism: In addition to its anticholinergic effects, propiverine also inhibits the influx of calcium ions into the smooth muscle cells of the bladder[8][10][11]. This calcium-modulating property contributes to the relaxation of the detrusor muscle, providing a synergistic effect in managing OAB symptoms[8].
Trospium Chloride: Trospium chloride functions as a competitive antagonist of acetylcholine at muscarinic receptors, with a particular affinity for the M2 and M3 subtypes found in the bladder's detrusor muscle[12][13]. Its primary mechanism is the reduction of involuntary bladder contractions by blocking the action of acetylcholine[13]. A key feature of trospium chloride is its quaternary ammonium structure, which makes it hydrophilic and limits its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects[13].
Conclusion
This comparative analysis indicates that both this compound and trospium chloride are effective in improving symptomatic and urodynamic parameters in patients with detrusor overactivity[1]. The direct comparative study highlighted that while both drugs yielded significant improvements, there was no statistically significant difference in their efficacy regarding key urodynamic outcomes such as increased bladder capacity and elimination of detrusor contractions[1]. However, a statistically significant higher incidence of dry mouth was reported in the propiverine group (34%) compared to the trospium chloride group (11.8%)[1].
The choice between these two agents may therefore be guided by their differing side-effect profiles and their distinct mechanisms of action. Propiverine's dual-action as an antimuscarinic and calcium channel blocker may offer a different therapeutic approach compared to the purely antimuscarinic action of trospium chloride. This guide provides the foundational data and methodological context to support further research and informed clinical decision-making in the field of urology and drug development.
References
- 1. bakirkoymedj.org [bakirkoymedj.org]
- 2. Clinical and urodynamic effects of propiverine in patients suffering from urgency and urge incontinence. A multicentre dose-optimizing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical and urodynamic effects of oral propiverine therapy in neurogenic urinary incontinence. A multicenter study for optimizing dosage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of trospium chloride on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Urodynamic and Frequency-Volume Chart Parameters Influencing Anticholinergic Resistance in Patients With Neurogenic Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urodynamic Studies for Urinary Incontinence: Overview, Patient Selection for Urodynamic Studies, Test Components [emedicine.medscape.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Actions of Two Main Metabolites of Propiverine (M-1 and M-2) on Voltage-Dependent L-Type Ca2+ Currents and Ca2+ Transients in Murine Urinary Bladder Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. What is the mechanism of Trospium Chloride? [synapse.patsnap.com]
Navigating Uncharted Waters: A Comparative Guide to Bioanalytical Method Validation for Propiverine Hydrochloride in a Novel Species
For researchers, scientists, and drug development professionals venturing into pharmacokinetic and toxicokinetic studies of propiverine hydrochloride in a new animal model, establishing a robust and reliable bioanalytical method is a critical first step. This guide provides a comparative overview of previously validated methods in established species and outlines a comprehensive validation protocol for a new species, ensuring data integrity and regulatory compliance.
This compound, an anticholinergic agent, is widely used for the treatment of overactive bladder. As drug development pipelines explore its efficacy and safety in novel therapeutic areas, the need to quantify its concentration in new biological matrices becomes paramount. This guide offers a framework for validating a bioanalytical method for this compound in a new species, drawing upon established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Performance Comparison of Existing Bioanalytical Methods
A review of published literature reveals several validated methods for the determination of this compound, primarily in human and rat plasma. These methods, predominantly employing LC-MS/MS, offer high sensitivity and selectivity. A summary of their key performance parameters is presented below to serve as a benchmark for the validation in a new species.
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Plasma)[1][2][3] | Method 3 (Human Plasma)[4][5] | Method 4 (Rat Serum, Urine, Faeces, Tissues) |
| Analytical Technique | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | Cetirizine di-hydrochloride[1][2] | Diazepam | Oxybutynin chloride[4] | Not Specified |
| Extraction Method | Liquid-Liquid Extraction (Ethyl acetate)[1][2] | Liquid-Liquid Extraction (Chloroform) | Liquid-Liquid Extraction (n-hexane/ethylacetate)[4] | Not Specified |
| Linearity Range | 0.2 - 200 ng/mL[1] | 6.25 - 400 ng/mL | 0.5 - 1000 ng/mL[4][5] | 2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] | 3.13 ng/mL | 0.5 ng/mL[4][5] | 2 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 7.7% | < 8.66%[4] | Not Specified |
| Inter-day Precision (%RSD) | < 15% | < 10.4% | < 8.66%[4] | Not Specified |
| Accuracy (%) | 100 ± 15% | Not Specified | 99.46 - 109.41%[4] | Not Specified |
| Recovery (%) | 95.20 - 96.99%[3] | 81.7 - 87.5% | Not Specified | Not Specified |
Experimental Protocol for Method Validation in a New Species
The validation of a bioanalytical method for this compound in a new species should be conducted in accordance with international guidelines from regulatory bodies such as the FDA and EMA.[6][7][8][9][10] A full validation is necessary when applying the method to a new species and matrix.[8][11] The following protocol outlines the key experiments required.
Reagents and Materials
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the new species' matrix)
-
Control matrix (e.g., plasma, serum) from the new species, screened for interferences
-
HPLC-grade solvents (e.g., methanol, acetonitrile, ethyl acetate)
-
Buffers and additives (e.g., formic acid, ammonium acetate)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Instrumentation and Chromatographic Conditions
-
A validated LC-MS/MS system
-
A suitable reversed-phase HPLC column (e.g., C18)
-
A mobile phase optimized for the separation of propiverine and the internal standard
-
Mass spectrometer settings optimized for the detection of propiverine and the internal standard using multiple reaction monitoring (MRM)
Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent.
-
Spike blank matrix from the new species with known concentrations of propiverine to prepare calibration standards (at least 6-8 non-zero concentrations) and quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different individuals of the new species to ensure no endogenous components interfere with the detection of propiverine or the internal standard.
-
Linearity and Range: Establish a calibration curve and determine the range over which the assay is linear, accurate, and precise. The correlation coefficient (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).
-
Precision and Accuracy: Determined by analyzing replicate QC samples on the same day (intra-day) and on different days (inter-day). The precision (%RSD) should not exceed 15% (20% at LLOQ), and the accuracy should be within ±15% (±20% at LLOQ) of the nominal concentrations.
-
Recovery: The efficiency of the extraction procedure should be consistent and reproducible.
-
Matrix Effect: Assess the effect of the new species' matrix on the ionization of propiverine and the internal standard.
-
Stability: Evaluate the stability of propiverine in the new species' matrix under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.
Visualizing the Path Forward
To aid in the understanding of the experimental workflow and the metabolic context of propiverine, the following diagrams are provided.
References
- 1. Determination of this compound in human plasma by high performance liquid chromatography-tandem mass spectrometry: application to the pharmacokinetic study of a sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. Quantification of propiverine by liquid chromatography/electrospray tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Propiverine Hydrochloride vs. Mirabegron: A Mechanistic and Clinical Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct pharmacological profiles of propiverine hydrochloride and mirabegron in the management of overactive bladder (OAB). This guide provides a mechanistic comparison, supporting experimental data, detailed protocols for key assays, and visualizations of their signaling pathways.
Introduction: Two Distinct Approaches to a Common Condition
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, with or without urgency incontinence, usually with increased daytime frequency and nocturia. The two most prominent classes of oral pharmacotherapy for OAB, antimuscarinics and β3-adrenergic receptor agonists, operate through fundamentally different mechanisms to achieve the common goal of alleviating these symptoms. This guide provides a detailed comparison of a representative of each class: this compound, a well-established antimuscarinic with additional calcium-modulating properties, and mirabegron, the first-in-class β3-adrenergic receptor agonist.
Mechanistic Comparison: Targeting Different Pathways for Detrusor Relaxation
The primary pathophysiology of OAB involves involuntary contractions of the detrusor muscle during the bladder filling phase. Both propiverine and mirabegron aim to relax this muscle, but they achieve this through distinct molecular pathways.
This compound: A Dual-Action Antimuscarinic
This compound's primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs) in the bladder's detrusor muscle.[1] Acetylcholine, the main contractile neurotransmitter in the human bladder, normally binds to these receptors to initiate muscle contraction and urination.[2] By blocking these receptors, particularly the M2 and M3 subtypes which are prevalent in the bladder, propiverine inhibits the action of acetylcholine, leading to decreased involuntary detrusor contractions.[1][3]
In addition to its antimuscarinic activity, propiverine also exhibits calcium antagonistic properties.[1] It inhibits the influx of calcium ions into the smooth muscle cells of the bladder, further contributing to muscle relaxation and the inhibition of spasms.[1] This dual mechanism provides a comprehensive approach to managing OAB symptoms.
Mirabegron: A Selective β3-Adrenergic Agonist
Mirabegron represents a different therapeutic strategy by targeting the β3-adrenergic receptors, which are highly expressed in the detrusor muscle.[4] As a selective agonist, mirabegron activates these receptors, initiating a signaling cascade that leads to detrusor muscle relaxation.[5] This activation stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels promote the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity.[3][5] Unlike antimuscarinic agents, mirabegron's mechanism does not involve the cholinergic pathway, which is associated with a range of side effects.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies, providing a direct comparison of the pharmacological and clinical profiles of this compound and mirabegron.
Receptor Binding and Functional Activity
| Parameter | This compound | Mirabegron | Source(s) |
| Primary Target | Muscarinic Acetylcholine Receptors (M2, M3) & L-type Calcium Channels | β3-Adrenergic Receptor | [1][4] |
| Receptor Binding Affinity (Ki) | M2: Higher affinity than M3, M3: 2-22 times higher affinity than M2 (conflicting reports) | Not Applicable (Agonist) | [3] |
| Functional Activity (EC50) | Not Applicable (Antagonist) | 22.4 nM for human β3-AR | [4] |
| Selectivity | Binds to all five muscarinic receptor subtypes. | >100-fold selectivity for β3 over β1 and β2-ARs. | [7] |
Clinical Efficacy in Overactive Bladder (Head-to-Head Comparison)
| Efficacy Endpoint | This compound (30mg/day) | Mirabegron (50mg/day) | p-value | Source(s) |
| Change in Mean Daily Micturition Frequency | Similar to Mirabegron | Similar to Propiverine | Not Statistically Significant | [8] |
| Change in Mean Weekly Incontinence Episodes | Similar to Mirabegron | Similar to Propiverine | Not Statistically Significant | [8] |
Note: A 2023 study found that while both drugs exert similar efficacy, mirabegron seemed more efficacious than propiverine for OAB symptoms in patients with BPH.[1]
Common Adverse Events (Incidence from Clinical Trials)
| Adverse Event | This compound | Mirabegron | Source(s) |
| Dry Mouth | Higher Incidence (Anticholinergic effect) | Lower Incidence (Similar to placebo) | [9][10] |
| Constipation | Higher Incidence (Anticholinergic effect) | Lower Incidence | [9][10] |
| Hypertension | Not a primary concern | Can increase blood pressure | [11] |
| Urinary Tract Infection | Similar to Placebo | Similar to Placebo | [11] |
| Headache | Similar to Placebo | Similar to Placebo | [11] |
Note: A network meta-analysis of 69 trials indicated that orally administered propiverine showed a positive dose-adverse event relation, with gastrointestinal side effects being most frequently reported.[10][12]
Urodynamic Parameters
A systematic review and meta-analysis comparing mirabegron to antimuscarinics (including propiverine) found that mirabegron was superior in improving most urodynamic study (UDS) parameters.[13]
| Urodynamic Parameter | This compound | Mirabegron | Source(s) |
| Maximum Urinary Flow Rate (Qmax) | No significant change | Significant improvement | [13] |
| Post-Void Residual (PVR) Volume | Potential for increase | Minimal change | [13] |
| Maximum Cystometric Capacity | Increase | Significant improvement | [13] |
| First Sensation of Voiding | Increase | Significant improvement | [13] |
| Detrusor Overactivity | Reduction | Significant reduction | [13] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors (Propiverine)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of propiverine for muscarinic receptors.[14][15][16][17]
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target muscarinic receptor subtype and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [³H]-NMS.
-
Non-specific Binding: Assay buffer, cell membranes, [³H]-NMS, and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Competition Binding: Assay buffer, cell membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the propiverine concentration. Determine the IC50 value (concentration of propiverine that inhibits 50% of specific [³H]-NMS binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for β3-Adrenergic Receptors (Mirabegron)
This protocol describes a functional assay to measure the potency (EC50) of mirabegron in activating β3-adrenergic receptors by quantifying intracellular cAMP accumulation.[4][6]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor.
-
Mirabegron.
-
Isoproterenol (a non-selective β-agonist, used as a positive control).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture CHO cells expressing the human β3-adrenergic receptor in appropriate media until they reach the desired confluence.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Assay:
-
Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of mirabegron or isoproterenol to the wells in triplicate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and mirabegron, as well as a generalized experimental workflow for their comparison.
Caption: Propiverine's dual mechanism of action.
Caption: Mirabegron's β3-adrenergic signaling pathway.
Caption: Comparative experimental workflow.
Conclusion
This compound and mirabegron offer two distinct and effective pharmacological strategies for the management of overactive bladder. Propiverine, with its dual antimuscarinic and calcium channel blocking actions, provides a potent inhibition of detrusor contractility. Mirabegron, through its selective activation of the β3-adrenergic receptor, induces detrusor relaxation via a separate signaling pathway.
The choice between these agents is often guided by their differing side-effect profiles. The characteristic anticholinergic adverse events of propiverine, such as dry mouth and constipation, are less prevalent with mirabegron. Conversely, mirabegron has the potential to increase blood pressure. A thorough understanding of their respective mechanisms, supported by quantitative experimental and clinical data, is crucial for researchers and clinicians in the ongoing development of improved therapies for overactive bladder. This guide provides a foundational comparison to aid in these endeavors.
References
- 1. Safety and Efficacy of this compound Versus Mirabegron in Treating storage Symptoms in Patients with Benign Prostatic hyperplasia [zumj.journals.ekb.eg]
- 2. ICS 2024 Abstract #561 Effectiveness of Mirabegron and Propiverine Combination in the Treatment of Overactive Bladder Resistant to Monotherapy [ics.org]
- 3. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Long-term treatment with the beta-3 adrenoceptor agonist, mirabegron ameliorates detrusor overactivity and restores cyclic adenosine monophosphate (cAMP) levels in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Safe Disposal of Propiverine Hydrochloride: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Propiverine Hydrochloride in a research environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Profile
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. It is also harmful if swallowed.[1] Before handling, it is imperative to be familiar with its hazard profile.
Table 1: Toxicological and Hazard Data for this compound
| Data Point | Value | Species | Reference |
| Hazard Classification | Skin Irritant (Category 2) | N/A | [2] |
| Serious Eye Damage (Category 1) | N/A | ||
| Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) | N/A | ||
| Harmful if Swallowed (Acute Toxicity - Oral, Category 4) | N/A | ||
| LD50 (Oral) | 2,250 mg/kg | Rat | [1] |
| LD50 (Intravenous) | 29 mg/kg | Rat | [1] |
Personal Protective Equipment (PPE) and Handling
All personnel handling this compound waste must use appropriate PPE to prevent exposure.
-
Hand Protection : Wear chemical-impermeable gloves that have been inspected prior to use.[1][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye/Face Protection : Use tightly fitting safety goggles or a face shield.[1][3]
-
Skin and Body Protection : Wear a lab coat or impervious clothing to prevent skin contact.[3]
-
Respiratory Protection : If dust or aerosols may be generated, use a particulate filter device (e.g., NIOSH-approved respirator).[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with federal, state, and local regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Under no circumstances should this chemical be disposed of down the drain or in household garbage .[2]
Step 1: Waste Segregation
-
Immediately segregate all this compound waste, including pure substance, contaminated lab materials (e.g., gloves, weigh boats, pipette tips), and empty containers.
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[6]
Step 2: Containerization
-
Use a designated, properly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical.[6]
-
Whenever possible, use the original container.[1][6] Ensure the label is intact and legible.
-
For contaminated lab supplies, use a robust, sealable plastic bag or container clearly labeled as "Hazardous Waste" and listing the chemical name.[7]
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any applicable hazard pictograms (e.g., corrosive, irritant).
-
Indicate the accumulation start date on the label.
Step 4: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Keep containers closed except when adding waste.[6]
Step 5: Arrange for Professional Disposal
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste off-site yourself.
Accidental Release and Spill Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[3] Ensure adequate ventilation.[1] Remove all sources of ignition.[3]
-
Don PPE : Before cleaning, put on the required PPE as described in Section 2.
-
Containment : Prevent the spill from spreading and entering drains or waterways.[2][3]
-
Clean-up :
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Disposal : All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste along with the spilled chemical.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. echemi.com [echemi.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
